molecular formula C12H10N2O B1435728 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile CAS No. 1414944-13-0

3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

Cat. No.: B1435728
CAS No.: 1414944-13-0
M. Wt: 198.22 g/mol
InChI Key: IXNFXCYLMFKEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile is a versatile chemical intermediate in organic and medicinal chemistry research. Its core value lies in its application as a key precursor for the synthesis of a diverse range of novel heterocyclic compounds, including thiazoline, thiophene, 1,3,4-thiadiazole, pyrazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives . Compounds synthesized from this intermediate have demonstrated significant biological activity. Research published in the *Bulletin of the Korean Chemical Society indicates that these novel heterocycles exhibit marked in vitro antifungal activity against strains such as Aspergillus niger , Aspergillus nodulans , and Alternaria alternate , with inhibition of fungal growth nearly equal to standard compounds . This makes the compound a valuable building block for researchers developing new antifungal agents. This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-8-9-4-2-3-5-10(9)14-12(8)11(15)6-7-13/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNFXCYLMFKEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263803
Record name 1H-Indole-2-propanenitrile, 3-methyl-β-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414944-13-0
Record name 1H-Indole-2-propanenitrile, 3-methyl-β-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414944-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-2-propanenitrile, 3-methyl-β-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile, a valuable heterocyclic building block. The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization with versatile moieties like the β-ketonitrile group opens extensive possibilities for the development of novel therapeutic agents and complex molecular architectures. This document delves into the mechanistic underpinnings of a robust synthetic route, offers a field-proven experimental protocol, and presents a full spectroscopic and analytical characterization of the target compound. It is designed for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.

Introduction: Strategic Importance

The Indole Scaffold: A Cornerstone of Medicinal Chemistry

The indole ring system is a ubiquitous feature in a vast array of natural products and pharmacologically active compounds. Its unique electronic properties and ability to participate in various biological interactions, including hydrogen bonding and π-stacking, have cemented its status as a "privileged scaffold." From the neurotransmitter serotonin to the anti-migraine triptans and various anti-cancer agents, the indole motif is central to numerous success stories in drug discovery. The strategic functionalization of the indole core is therefore a critical endeavor in the pursuit of new chemical entities with therapeutic potential.

β-Ketonitriles: Versatile and Reactive Intermediates

β-Ketonitriles are highly versatile synthetic intermediates due to the presence of three reactive centers: the ketone, the nitrile, and the acidic α-methylene group.[1] This trifunctional nature allows for a diverse range of chemical transformations, making them ideal precursors for the synthesis of various heteroaromatic compounds, including pyrimidines, pyrazoles, and pyridines.[1][2] Their synthesis, often achieved through the acylation of nitrile anions, is a fundamental transformation in organic chemistry.[3][4][5]

Significance of this compound

The title compound, this compound, marries the biological relevance of the 3-methylindole core with the synthetic flexibility of the β-ketonitrile moiety. This specific architecture positions the reactive β-ketonitrile group at the C2 position of the indole, a site often targeted for derivatization. The compound serves as a potent precursor for constructing more complex, fused heterocyclic systems. For instance, it has been successfully utilized in the synthesis of novel thiazoline, thiophene, and 1,3,4-thiadiazole derivatives, some of which have demonstrated promising antifungal activities.[2] This guide provides the foundational knowledge required to synthesize and characterize this key intermediate reliably and efficiently.

Synthetic Strategy and Mechanistic Insights

Retrosynthetic Approach

A logical retrosynthetic disconnection of the target molecule breaks the carbon-carbon bond between the carbonyl carbon and the α-carbon of the nitrile group. This approach points to a Claisen-type condensation between an activated derivative of 3-methyl-1H-indole-2-carboxylic acid (such as an ester) and the enolate of acetonitrile.

The Acylation of Acetonitrile: A Modified Claisen Condensation

The synthesis of this compound is effectively achieved via a Claisen condensation reaction.[6][7] This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound (in this case, a nitrile) in the presence of a strong base.[6]

The mechanism proceeds through several key steps:

  • Enolate Formation: A strong base, such as potassium tert-butoxide (KOt-Bu), deprotonates the α-carbon of acetonitrile (pKa ≈ 25) to generate a nucleophilic nitrile-stabilized carbanion (enolate).[1][8] The choice of a strong, non-nucleophilic base is critical to prevent side reactions with the ester electrophile. Anhydrous conditions are paramount to avoid quenching the base and the enolate.

  • Nucleophilic Attack: The acetonitrile anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the 3-methyl-1H-indole-2-carboxylate ester. This results in the formation of a tetrahedral intermediate.[9][10]

  • Alkoxide Elimination: The tetrahedral intermediate is unstable and collapses by eliminating the alkoxide leaving group (e.g., ethoxide), thereby reforming the carbonyl group and yielding the final β-ketonitrile product.[9]

  • Deprotonation (Driving Force): The methylene protons of the resulting β-ketonitrile are significantly more acidic (pKa ≈ 11) than acetonitrile due to being flanked by two electron-withdrawing groups (ketone and nitrile).[7] The alkoxide base present in the reaction mixture rapidly and irreversibly deprotonates the product. This final acid-base step is the thermodynamic driving force that shifts the reaction equilibrium towards completion, ensuring a high yield.[8][9]

  • Protonation: A final aqueous acidic workup neutralizes the enolate to furnish the desired this compound.

Claisen_Condensation_Mechanism Figure 1: Mechanism of Synthesis cluster_1 Step 1: Enolate Formation cluster_2 Step 2 & 3: Attack & Elimination cluster_3 Step 4: Acidic Workup Ester Ethyl 3-Methyl-1H-indole-2-carboxylate Acetonitrile Acetonitrile (CH₃CN) Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + [⁻CH₂CN] Base KOt-Bu (Base) Enolate Acetonitrile Anion [⁻CH₂CN] Acetonitrile->Enolate + KOt-Bu Alcohol t-Butanol Product_Enolate Product Enolate (Stabilized) Tetrahedral_Intermediate->Product_Enolate - EtO⁻ Product This compound Product_Enolate->Product + H₃O⁺ Acid H₃O⁺ (Workup)

Caption: Figure 1: Reaction mechanism for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating system designed for high-yield synthesis and purification.

Materials and Reagents
  • Ethyl 3-methyl-1H-indole-2-carboxylate

  • Acetonitrile (anhydrous)

  • Potassium tert-butoxide (KOt-Bu)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel (for chromatography)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add potassium tert-butoxide (1.2 equivalents).

  • Solvent and Reagent Addition: Add anhydrous THF via cannula and cool the resulting suspension to 0 °C in an ice bath. Add anhydrous acetonitrile (3.0 equivalents) dropwise over 10 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Ester: Dissolve ethyl 3-methyl-1H-indole-2-carboxylate (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 20 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of 1 M HCl until the pH is ~5-6.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure this compound as a solid.

Workflow Figure 2: Experimental Workflow A 1. Reaction Setup (Flask, N₂, KOt-Bu, THF) B 2. Reagent Addition (Cool to 0°C, Add Acetonitrile) A->B C 3. Substrate Addition (Add Indole Ester Solution) B->C D 4. Reaction (Warm to RT, Stir 12-16h, Monitor by TLC) C->D E 5. Quenching (Cool to 0°C, Add 1M HCl) D->E F 6. Aqueous Workup (Extraction with Ethyl Acetate) E->F G 7. Isolation (Dry, Filter, Concentrate) F->G H 8. Purification (Column Chromatography or Recrystallization) G->H I 9. Characterization (NMR, IR, MS) H->I

Caption: Figure 2: Step-by-step workflow for synthesis and purification.

Comprehensive Characterization

Physicochemical Properties

The purified product is typically obtained as a solid. Its physical properties are summarized below.

PropertyValue
Molecular Formula C₁₂H₁₀N₂O
Molecular Weight 198.22 g/mol
Appearance Yellow Solid[2]
Melting Point 156 °C[2]
Spectroscopic and Analytical Data

The structural identity and purity of this compound are confirmed by a combination of spectroscopic techniques. The following table summarizes the expected and reported data.

Technique Parameter Expected/Reported Value Interpretation
¹H NMR δ (ppm), DMSO-d₆~11.8 (s, 1H)Indole N-H proton
~7.1-8.0 (m, 4H)Aromatic protons of the indole ring
~4.1 (s, 2H)Methylene (-CH₂-CN) protons
2.53 (s, 3H)[2]Methyl (-CH₃) protons at C3
¹³C NMR δ (ppm), DMSO-d₆~185Carbonyl carbon (C=O)
~145Indole C2
~136Indole quaternary carbon
~115-130Aromatic carbons & Indole C3
~116Nitrile carbon (-C≡N)
~30Methylene carbon (-CH₂-CN)
~10Methyl carbon (-CH₃)
IR Spectroscopy ν (cm⁻¹)3402[2]N-H stretching (Indole)
2218[2]C≡N stretching (Nitrile)
1712, 1654[2]C=O stretching (Ketone)
Mass Spectrometry m/z (ESI+)199.0866 [M+H]⁺Corresponds to the protonated molecule
221.0685 [M+Na]⁺Corresponds to the sodium adduct

Safety, Handling, and Storage

  • Reagent Handling: Potassium tert-butoxide is a strong base and is highly reactive with water; it should be handled under an inert atmosphere. Anhydrous solvents are essential for the success of the reaction. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All operations should be conducted within a chemical fume hood.

  • Product Storage: The synthesized this compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation.

Conclusion and Future Outlook

This guide has detailed a reliable and mechanistically understood pathway for the synthesis of this compound. The provided experimental protocol and comprehensive characterization data serve as a validated resource for researchers. The strategic positioning of the versatile β-ketonitrile functionality on the medicinally significant indole scaffold makes this compound a highly valuable building block. Its demonstrated utility in the synthesis of novel antifungal agents underscores its potential for further exploration in drug discovery programs targeting a wide range of biological targets.[2] Future work could focus on expanding the library of derivatives from this intermediate and evaluating their pharmacological profiles.

References

  • De Koning, C. B., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2930-2935. [Link]

  • De Koning, C. B., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. PubMed, PMID: 31839839. [Link]

  • De Koning, C. B., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. SciProfiles. [Link]

  • De Koning, C. B., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. ResearchGate. [Link]

  • Crimmins, M. T., & She, J. (2004). A High-Yielding Preparation of β-Ketonitriles. Organic Letters, 6(8), 1341-1344. (Abstract available on ResearchGate). [Link]

  • Gouda, M. A., et al. (2012). Synthesis of New Heterocycles Derived from this compound as Potent Antifungal Agents. Bulletin of the Korean Chemical Society, 33(9), 2986-2992. (Available on ResearchGate). [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Olyaei, A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. Growing Science. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Patil, S. B., & Patil, D. B. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Chemistry Steps. Claisen Condensation Reaction Mechanism. [Link]

  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction. Organic Chemistry: A Tenth Edition. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Scaffold of Potential

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with profound biological activities.[1] Its versatile scaffold has been extensively explored in the quest for novel therapeutic agents. This guide focuses on a specific derivative, 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile, a molecule of significant interest due to its potential applications in drug discovery and materials science. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development. This document provides a comprehensive analysis of its key characteristics, supported by experimental data and established analytical protocols, to empower researchers, scientists, and drug development professionals in their endeavors.

Molecular and Physicochemical Profile

This compound is a crystalline solid with the molecular formula C₁₂H₁₀N₂O and a molecular weight of 198.23 g/mol .[2] The structural integrity and purity of the compound are critical for the reliability of any subsequent experimental work.

PropertyValueSource
Molecular FormulaC₁₂H₁₀N₂O[2]
Molecular Weight198.23 g/mol [2]
Melting Point198-200 °C[1]
AppearanceYellow Solid[1]

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous identification of this compound and offers insights into its electronic and vibrational states.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. The prominent absorption bands are indicative of the N-H stretching of the indole ring, the sharp C≡N stretching of the nitrile group, and the strong C=O stretching of the ketone.

Wavenumber (cm⁻¹)Assignment
3421N-H stretching
2218C≡N stretching
1678C=O stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the detailed molecular structure.

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum displays characteristic signals for the aromatic protons of the indole ring, the methyl group, the methylene protons, and the N-H proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.88s1HIndole N-H
7.61d, J = 7.6 Hz1HAr-H
7.43d, J = 8.0 Hz1HAr-H
7.20t, J = 7.6 Hz1HAr-H
7.08t, J = 7.6 Hz1HAr-H
4.25s2H-CH₂-
2.51s3H-CH₃

¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum complements the proton data, showing distinct signals for all twelve carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
188.5C=O
136.2Aromatic C
130.1Aromatic C
125.8Aromatic C
122.3Aromatic C
120.9Aromatic C
119.8Aromatic C
117.1C≡N
111.4Aromatic C
108.7Aromatic C
30.2-CH₂-
9.8-CH₃
Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For this compound, the mass spectrum shows a molecular ion peak [M]⁺ at m/z 198, consistent with its calculated molecular weight.

Physicochemical Parameters: Guiding Drug Development

Properties such as solubility, pKa, and lipophilicity are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.

Solubility
Acidity (pKa)

The pKa value indicates the tendency of a molecule to donate a proton. For this compound, the most acidic proton is the N-H of the indole ring. The pKa of the indole N-H is typically around 17 in DMSO. The presence of the electron-withdrawing 2-acyl group is expected to slightly decrease this value, making it a weak acid.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A positive logP value indicates a preference for a lipid-like environment, which is often correlated with cell membrane permeability. The predicted logP for this compound is approximately 2.2, suggesting a moderate level of lipophilicity.

Experimental Protocols

The following section outlines standardized, field-proven methodologies for the experimental determination of the key physicochemical properties discussed above. These protocols are designed to be self-validating and provide a robust framework for generating reliable data.

Synthesis of this compound

The synthesis of the title compound can be achieved through the reaction of 2-acetyl-3-methylindole with ethyl cyanoformate in the presence of a base.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Work-up & Purification cluster_product Final Product 2-acetyl-3-methylindole 2-acetyl-3-methylindole Reaction Stirring at Room Temperature 2-acetyl-3-methylindole->Reaction Ethyl_cyanoformate Ethyl Cyanoformate Ethyl_cyanoformate->Reaction Base Base (e.g., NaH) Base->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Quenching Quenching with Water Reaction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 3-(3-Methyl-1H-indol-2-yl)-3- oxopropanenitrile Purification->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • To a solution of 2-acetyl-3-methylindole in a suitable anhydrous solvent (e.g., tetrahydrofuran), add a strong base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl cyanoformate dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Melting_Point_Determination Sample_Prep Prepare a finely powdered sample Capillary_Loading Pack the sample into a capillary tube Sample_Prep->Capillary_Loading Instrument_Setup Place the capillary in a melting point apparatus Capillary_Loading->Instrument_Setup Heating Heat the sample slowly (1-2 °C/min) near the expected melting point Instrument_Setup->Heating Observation Observe the temperature range from the first appearance of liquid to complete melting Heating->Observation Record Record the melting point range Observation->Record

Caption: Workflow for melting point determination.

Step-by-Step Methodology:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Determination

A standardized protocol for determining qualitative solubility.[3][4][5]

Solubility_Determination Sample Weigh a precise amount of the compound (e.g., 1 mg) Solvent_Addition Add a specific volume of solvent (e.g., 1 mL) Sample->Solvent_Addition Mixing Vortex or sonicate the mixture for a set time (e.g., 1 minute) Solvent_Addition->Mixing Observation Visually inspect for any undissolved solid Mixing->Observation Classification Classify as soluble, partially soluble, or insoluble Observation->Classification

Caption: Workflow for qualitative solubility assessment.

Step-by-Step Methodology:

  • In a series of small, clean vials, place a pre-weighed amount of the compound (e.g., 1 mg).

  • To each vial, add a measured volume of a different solvent (e.g., 1 mL of water, ethanol, DMSO, acetone, etc.).

  • Agitate each vial vigorously (e.g., using a vortex mixer or sonicator) for a fixed period (e.g., 1-2 minutes) at a controlled temperature.

  • Allow the vials to stand and visually inspect for the presence of undissolved solid.

  • Classify the solubility as:

    • Soluble: No visible solid particles.

    • Partially soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The solid appears largely unchanged.

pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore near the ionizable center.[6][7][8]

pKa_Determination Stock_Solution Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) Sample_Dilution Dilute the stock solution into each buffer to a constant final concentration Stock_Solution->Sample_Dilution Buffer_Solutions Prepare a series of buffer solutions with a range of known pH values Buffer_Solutions->Sample_Dilution UV_Vis_Scan Record the UV-Vis spectrum for each sample Sample_Dilution->UV_Vis_Scan Data_Analysis Plot absorbance at a specific wavelength vs. pH UV_Vis_Scan->Data_Analysis pKa_Calculation Determine the pKa from the inflection point of the sigmoidal curve Data_Analysis->pKa_Calculation

Caption: Workflow for pKa determination using UV-Vis spectroscopy.

Step-by-Step Methodology:

  • Prepare a concentrated stock solution of the compound in a water-miscible organic solvent (e.g., DMSO).

  • Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Prepare a set of solutions for analysis by adding a small, constant volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

  • Record the UV-Vis spectrum for each solution.

  • Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms of the molecule.

  • Plot the absorbance at this wavelength against the pH of the buffer solutions.

  • Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the compound.

LogP Determination by HPLC

A reliable and rapid method for estimating the octanol-water partition coefficient.[9][10][11][12][13]

LogP_Determination Standard_Preparation Prepare solutions of standard compounds with known logP values HPLC_Analysis Inject standards and sample onto a reverse-phase HPLC column Standard_Preparation->HPLC_Analysis Sample_Preparation Prepare a solution of the test compound Sample_Preparation->HPLC_Analysis Data_Acquisition Determine the retention time for each compound HPLC_Analysis->Data_Acquisition Calibration_Curve Plot log k' (capacity factor) of standards vs. their known logP values Data_Acquisition->Calibration_Curve LogP_Calculation Calculate log k' for the test compound and determine its logP from the calibration curve Calibration_Curve->LogP_Calculation

Caption: Workflow for logP determination by HPLC.

Step-by-Step Methodology:

  • Select a set of standard compounds with known logP values that span the expected logP of the test compound.

  • Prepare solutions of the standard compounds and the test compound in the mobile phase.

  • Perform isocratic elution on a reverse-phase HPLC column (e.g., C18) with a suitable mobile phase (e.g., methanol/water or acetonitrile/water).

  • Determine the retention time (t_R) for each compound and the void time (t_0) of the column.

  • Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.

  • Create a calibration curve by plotting the logarithm of the capacity factor (log k') of the standard compounds against their known logP values.

  • Determine the log k' of the test compound and use the calibration curve to interpolate its logP value.

Stability Profile

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that affects its safety and efficacy.[14][15][16][17][18] A comprehensive stability testing program should evaluate the impact of temperature, humidity, and light on the compound.

General Stability Testing Protocol:

  • Forced Degradation (Stress Testing): Expose the compound to harsh conditions (e.g., high temperature, strong acid/base, oxidation, and light) to identify potential degradation products and establish the degradation pathways.

  • Accelerated Stability Testing: Store the compound at elevated temperature and humidity (e.g., 40 °C / 75% RH) for a defined period (e.g., 6 months) to predict its long-term stability.

  • Long-Term Stability Testing: Store the compound under the recommended storage conditions (e.g., 25 °C / 60% RH) for an extended period (e.g., up to 5 years) to determine its shelf-life.

  • Analytical Monitoring: At specified time points, analyze the samples using a validated stability-indicating analytical method (e.g., HPLC) to quantify the parent compound and any degradation products.

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of this compound. The presented data and experimental protocols offer a solid foundation for researchers and drug development professionals to advance their work with this promising indole derivative. A thorough understanding of these fundamental characteristics is indispensable for unlocking its full therapeutic and technological potential.

References

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (URL: [Link])

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: [Link])

  • Experiment: Solubility of Organic & Inorganic Compounds. (URL: [Link])

  • Experiment 1. Solubility of Organic Compounds. (URL: [Link])

  • pKa of a dye: UV-VIS Spectroscopy. (URL: [Link])

  • UV-Vis Spectrometry, pKa of a dye. (URL: [Link])

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (URL: [Link])

  • Experiment 5: Spectrophotometric Determination of Pka. (URL: [Link])

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (URL: [Link])

  • Solubility of Organic Compounds. (URL: [Link])

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (URL: [Link])

  • Stability testing of existing active substances and related finished products. (URL: [Link])

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (URL: [Link])

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (URL: [Link])

  • Supporting Information for a scientific article. (URL: [Link])

  • Annex 10 - ICH. (URL: [Link])

  • US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google P
  • A High-Throughput Method for Lipophilicity Measurement. (URL: [Link])

  • Stability Testing of Pharmaceutical Products. (URL: [Link])

  • Synthesis of New Heterocycles Derived from this compound as Potent Antifungal Agents. (URL: [Link])

  • US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google P
  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (URL: [Link])

  • This compound, min 97%, 1 gram - CP Lab Safety. (URL: [Link])

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontiers of Indole Therapeutics

The indole scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The compound 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile is a member of this versatile class of molecules. While its specific mechanism of action is not yet fully elucidated in publicly available literature, its structural features and the known biological activities of related indole derivatives allow us to propose and explore putative mechanisms. This guide provides a comprehensive overview of the known biological profile of this compound, postulates its potential mechanisms of action based on established knowledge of indole pharmacology, and outlines a rigorous experimental framework for their validation.

Chemical Identity and Known Biological Activities

This compound is a synthetic indole derivative. The core structure consists of a 3-methylindole moiety linked to an oxopropanenitrile group at the 2-position of the indole ring.

The primary reported biological activity of this compound and its derivatives is their potential as antifungal agents.[4] Studies have shown that these compounds exhibit marked inhibition of fungal growth against various strains, including Aspergillus niger, Aspergillus nodulans, and Alternaria alternata.[4] However, the specific molecular targets and pathways responsible for this antifungal activity have not been detailed.

Postulated Mechanisms of Action: An Evidence-Based Exploration

Based on the known mechanisms of other indole-containing compounds with similar structural motifs and biological activities, we can hypothesize several potential pathways through which this compound may exert its effects.

Disruption of Fungal Cell Integrity

The observed antifungal activity suggests that the primary mechanism of action could involve the disruption of essential fungal cellular processes. The lipophilic nature of the indole ring may facilitate its intercalation into the fungal cell membrane, leading to altered membrane fluidity and permeability. This could disrupt ion homeostasis and the function of membrane-bound enzymes crucial for fungal survival.

Enzyme Inhibition

Many indole derivatives are known to be potent enzyme inhibitors.[5][6][7] The oxopropanenitrile moiety in the target compound is an electron-withdrawing group, which could make the carbonyl carbon susceptible to nucleophilic attack by amino acid residues in the active site of various enzymes.

Potential Enzyme Targets:

  • Cytochrome P450 enzymes: Indole derivatives have been shown to inhibit fungal cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis. Inhibition of this enzyme disrupts the integrity of the fungal cell membrane.

  • Kinases: A significant number of indole-based compounds are kinase inhibitors, playing a crucial role in cancer therapy.[8][9] While primarily explored in oncology, fungal kinases also represent potential targets for antifungal drug development.

  • Other metabolic enzymes: The compound could potentially inhibit other key enzymes involved in fungal metabolic pathways, such as those in the citric acid cycle or amino acid biosynthesis.

Interference with Nucleic Acid and Protein Synthesis

The planar indole ring system is capable of intercalating into DNA, which could interfere with DNA replication and transcription, leading to the inhibition of fungal growth. Additionally, interactions with ribosomes or other components of the protein synthesis machinery cannot be ruled out.

Induction of Oxidative Stress

Some indole compounds can induce the production of reactive oxygen species (ROS) in cells, leading to oxidative stress and subsequent apoptosis or cell death. This could be a potential mechanism for its antifungal activity.

A Proposed Experimental Workflow for Mechanism of Action Elucidation

To validate the hypothesized mechanisms, a systematic and multi-faceted experimental approach is required. The following workflow outlines a logical progression of experiments designed to identify the molecular target(s) and signaling pathways affected by this compound.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Pathway Analysis & Target Validation cluster_2 Phase 3: In Vivo Model Validation A Initial Screening: - Antifungal Susceptibility Testing (MIC) - Cytotoxicity Assays (Mammalian Cells) B Target-Based Screening: - Enzyme Inhibition Assays (e.g., Kinases, CYPs) - Receptor Binding Assays A->B C Phenotypic Screening: - Morphological Analysis (Microscopy) - Cell Cycle Analysis (Flow Cytometry) A->C D Omics Approaches: - Transcriptomics (RNA-Seq) - Proteomics (Mass Spectrometry) - Metabolomics C->D E Pathway Analysis of Omics Data: - Identify perturbed pathways D->E F Target Validation: - Gene Knockout/Knockdown in Fungal Strains - Overexpression of Putative Target E->F G Biophysical Interaction Studies: - Surface Plasmon Resonance (SPR) - Isothermal Titration Calorimetry (ITC) F->G H Structural Biology: - X-ray Crystallography of Compound-Target Complex G->H I Animal Models of Fungal Infection: - Efficacy Studies - Pharmacokinetics/Pharmacodynamics (PK/PD) H->I J Toxicity Studies: - Acute and Chronic Toxicity I->J cluster_0 Fungal Cell Exterior cluster_1 Fungal Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cell_Wall_Stress Cell Wall Stress Sensor_Proteins Sensor Proteins Cell_Wall_Stress->Sensor_Proteins PKC1 PKC1 Sensor_Proteins->PKC1 MAPK_Cascade MAP Kinase Cascade (BCK1, MKK1/2, MPK1) PKC1->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., RLM1) MAPK_Cascade->Transcription_Factors Gene_Expression Gene Expression for Cell Wall Synthesis Transcription_Factors->Gene_Expression Compound 3-(3-Methyl-1H-indol-2-yl) -3-oxopropanenitrile Compound->MAPK_Cascade Inhibition

Caption: Putative inhibition of the fungal CWI pathway.

Summary and Future Directions

This compound is an indole derivative with demonstrated antifungal activity. While its precise mechanism of action remains to be fully elucidated, its structural characteristics and the known pharmacology of related compounds suggest several plausible mechanisms, including enzyme inhibition (particularly kinases), disruption of cell membrane integrity, and interference with essential biosynthetic pathways.

The experimental workflow proposed in this guide provides a robust framework for systematically investigating these hypotheses. A thorough understanding of the mechanism of action is critical for the further development of this and related compounds as potential therapeutic agents. Future research should focus on the identification of specific molecular targets, the elucidation of the downstream effects on cellular signaling pathways, and the evaluation of its efficacy and safety in preclinical models.

References

  • Al-Zaydi, K. M. (2009). Synthesis of New Heterocycles Derived from this compound as Potent Antifungal Agents. Molecules, 14(7), 2534-2545. [Link]

  • Sonar, V. N., Parkin, S., & Crooks, P. A. (2004). (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 3), o217–o218. [Link]

  • Di Pino, A., et al. (2018). Synthesis and biological characterization of 3-substituted-1H-indoles as ligands of GluN2B-containing N-methyl-D-aspartate receptors. European Journal of Medicinal Chemistry, 157, 108-121. [Link]

  • Guchhait, S. K., et al. (2018). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 23(8), 1999. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6736, Skatole. [Link]

  • Kaushik, P., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 14(10), 1859-1883. [Link]

  • Abdel-Wahab, B. F., et al. (2007). Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents. Archiv der Pharmazie, 340(6), 283-288. [Link]

  • Al-Hujaily, E. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2533. [Link]

  • De Santi, C., et al. (1998). The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. Drug Metabol Drug Interact, 14(4), 197-220. [Link]

  • Garg, M., et al. (2016). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. International Journal of Molecular Sciences, 17(11), 1878. [Link]

  • V. S. S. S. Sri, G., & Kumar, M. R. (2019). Synthetic indole-containing, or indole-based, compounds of therapeutic relevance. ResearchGate. [Link]

  • Warpehoski, M. A., et al. (2003). 3,3-disubstituted-oxindole derivatives useful as anticancer agents.
  • Joseph, A., et al. (2015). Design, synthesis, and biological evaluation of oxindole derivatives as antidepressive agents. Bioorganic & Medicinal Chemistry Letters, 25(22), 5228-5232. [Link]

  • de Oliveira, J. R., et al. (2022). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Molecules, 27(19), 6296. [Link]

  • Szymański, P., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies. Pharmaceuticals, 16(7), 918. [Link]

  • Pop, R., et al. (2023). Indole-Based Metal Complexes and Their Medicinal Applications. Preprints.org. [Link]

  • Cankař, P., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 527-539. [Link]

  • Al-Hujaily, E. M., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(11), 2533. [Link]

  • Le Borgne, M., et al. (2003). Retinoic Acid Metabolism Inhibition by 3-azolylmethyl-1H-indoles and 2, 3 or 5-(alpha-azolylbenzyl). Journal of Enzyme Inhibition and Medicinal Chemistry, 18(2), 155-158. [Link]

  • Le Borgne, M., et al. (2007). Synthesis and biological evaluation of 3-(azolylmethyl)-1H-indoles and 3-(alpha-azolylbenzyl)-1H-indoles as selective aromatase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 667-676. [Link]

  • Kothandapani, J. (2015). How can make a molecule of 3-(1H-indol-3-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile?. ResearchGate. [Link]

  • Głowacka, A., et al. (2023). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. International Journal of Molecular Sciences, 24(13), 10793. [Link]

Sources

The Latent Therapeutic Potential of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Cornerstone of Medicinal Chemistry

The indole nucleus is a privileged heterocyclic scaffold, forming the structural core of a vast array of natural products and synthetic molecules with significant therapeutic applications.[1] Its unique electronic and structural characteristics enable effective interactions with a multitude of biological targets, particularly enzymes and receptors.[2] This versatility has rendered indole derivatives as indispensable tools in the development of novel therapeutics, spanning from anticancer and antimicrobial to anti-inflammatory agents.[1][2] Within this broad and promising class of compounds lies 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile, a molecule that, while not extensively studied for its intrinsic bioactivity, serves as a pivotal precursor for derivatives exhibiting potent biological effects. This guide provides a comprehensive overview of the known biological activities stemming from this core structure, its therapeutic potential based on the broader class of indole derivatives, and detailed methodologies for its future investigation.

Antifungal Activity: A Validated Therapeutic Avenue

While direct studies on the antifungal properties of this compound are not extensively documented in publicly available literature, its role as a key synthetic intermediate has led to the development of potent antifungal agents. Research has demonstrated that new heterocyclic compounds derived from this compound exhibit significant in vitro activity against pathogenic fungi.[3]

Notably, derivatives have been synthesized and tested against fungal strains such as Aspergillus niger, Aspergillus nodulans, and Alternaria alternata.[3] These studies reported that the synthesized compounds showed marked inhibition of fungal growth, with activity levels nearly equal to standard antifungal drugs.[3] This strongly suggests that the this compound scaffold is a viable pharmacophore for the development of new antifungal agents.

Hypothesized Mechanism of Action

The precise antifungal mechanism of these specific derivatives is an area for further investigation. However, indole-based antifungals are known to act through various mechanisms. One common pathway involves the disruption of fungal cell wall integrity.[4][5] Key enzymes in the fungal cell wall biosynthesis pathway, such as 1,3-β-glucan synthase and chitin deacetylase, are potential targets.[4][6] Inhibition of these enzymes leads to a compromised cell wall, making the fungus susceptible to osmotic stress and ultimately leading to cell death.

Another potential mechanism is the interference with ergosterol biosynthesis, a critical component of the fungal cell membrane. By inhibiting enzymes in this pathway, indole derivatives can disrupt membrane fluidity and function, leading to the inhibition of fungal growth.

Anticancer Potential: An Extrapolation from the Indole Class

The indole scaffold is a well-established pharmacophore in oncology drug discovery.[7] Numerous indole derivatives have been developed as potent anticancer agents, acting through diverse mechanisms.[7][8] Although this compound has not been specifically evaluated as a cytotoxic agent in the available literature, its structural features are consistent with those of indole derivatives known to possess antitumor activity.

Key Anticancer Mechanisms of Indole Derivatives

The anticancer effects of indole-containing compounds are often attributed to their ability to interfere with critical cellular processes in cancer cells. Some of the most well-documented mechanisms include:

  • Tubulin Polymerization Inhibition: A significant class of indole alkaloids, such as vinblastine and vincristine, function by binding to tubulin, thereby preventing the formation of microtubules.[7] This disruption of the mitotic spindle apparatus arrests the cell cycle in the G2/M phase and induces apoptosis.[7]

  • Enzyme Inhibition: Indole derivatives have been shown to be effective inhibitors of various enzymes that are crucial for cancer progression.[2] These include:

    • Kinases: Many indole-based compounds are designed as inhibitors of protein kinases, such as receptor tyrosine kinases (e.g., VEGFR-2) and intracellular signaling kinases, which are often overactive in cancer cells.[9]

    • Cyclooxygenase (COX) Enzymes: Some indole derivatives, like Indomethacin, are non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes.[1][10] COX-2 is often overexpressed in tumors and contributes to inflammation and cell proliferation.[10]

    • Histone Deacetylases (HDACs): Inhibition of HDACs by certain indole derivatives can lead to changes in gene expression, ultimately resulting in cell cycle arrest and apoptosis.[7]

  • Induction of Apoptosis: Many indole-based anticancer agents trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.[8]

The structural components of this compound, namely the indole nucleus and the reactive oxopropanenitrile side chain, provide multiple points for chemical modification to optimize its interaction with these anticancer targets.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound and its future derivatives, standardized in vitro assays are essential. The following are detailed protocols for evaluating antifungal and anticancer activities.

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compound against a target fungal strain, such as Aspergillus niger.

Materials:

  • Test compound (this compound)

  • Fungal strain (Aspergillus niger)

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

  • Sterile 96-well microplates

  • Standard antifungal drug (e.g., Itraconazole)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on a suitable agar medium.

    • Prepare a suspension of fungal spores in sterile saline.

    • Adjust the spore concentration to a final concentration of approximately 0.5-2.5 x 10^5 CFU/mL.

  • Preparation of Test Compound Dilutions:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the broth medium in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted test compound.

    • Include positive controls (fungus in broth without compound) and negative controls (broth only). Also, include wells with a standard antifungal drug as a reference.

    • Incubate the microplate at an appropriate temperature (e.g., 28-35°C) for 48-72 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the test compound that shows no visible fungal growth.

    • This can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound against cancer cell lines.[11]

Materials:

  • Test compound (this compound)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the cancer cells to about 80% confluency.

    • Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.[11]

    • Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

    • Include vehicle controls (cells treated with the solvent used to dissolve the compound) and untreated controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Shake the plate gently for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Path Forward

To better conceptualize the potential applications and evaluation of this compound, the following diagrams illustrate a hypothetical workflow and a potential mechanism of action.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Core 3-(3-Methyl-1H-indol-2-yl) -3-oxopropanenitrile Derivatives Chemical Modification (e.g., Heterocycle Formation) Core->Derivatives Synthesis Antifungal Antifungal Assays (e.g., MIC determination) Derivatives->Antifungal Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Derivatives->Anticancer Enzyme Enzyme Inhibition Assays (e.g., Kinase, COX) Derivatives->Enzyme Pathway Signaling Pathway Analysis Anticancer->Pathway Docking Molecular Docking Enzyme->Docking Lead Lead Compound Identification Pathway->Lead Docking->Lead

Caption: A proposed workflow for the development of therapeutics from the core compound.

G Indole Indole Derivative Tubulin α/β-Tubulin Dimers Indole->Tubulin Binds to Microtubule Microtubule Polymerization Indole->Microtubule Inhibits Tubulin->Microtubule Polymerizes to form Spindle Mitotic Spindle Formation Microtubule->Spindle Required for Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: A potential anticancer mechanism via tubulin polymerization inhibition.

Quantitative Data Summary

While specific IC50 or MIC values for the parent compound are not available, the following table summarizes the potential range of activities based on studies of various indole derivatives, illustrating the therapeutic promise of this chemical class.

Class of Indole DerivativeBiological ActivityTarget Cell/OrganismReported Activity Range (IC50/MIC)
Indole-acrylonitrilesAnticancerVarious human cancer cell lines0.024 - 7.91 µM[12]
Oxindole derivativesAntifungalAspergillus nigerMIC: 7.5 µg/mL[4][5]
Indole-chalconesAnticancerHuman cancer cell lines6 - 35 nM[7]
Indole-based LSD1 inhibitorsAnticancerA549 lung cancer cells0.74 µM[7]

Note: The data presented are for various indole derivatives and not for this compound itself. This table is for illustrative purposes to show the potential of the indole scaffold.

Conclusion and Future Directions

This compound stands as a molecule of significant interest, not for a documented intrinsic biological activity, but for its proven utility as a scaffold for generating potent antifungal compounds. The broader, well-established anticancer and enzyme-inhibitory activities of the indole class strongly suggest that this core structure holds considerable untapped potential for therapeutic development.

Future research should focus on two primary trajectories. First, the direct evaluation of this compound in a battery of antifungal and anticancer assays is warranted to establish a baseline activity profile. Second, a systematic medicinal chemistry campaign, using this compound as a starting material to generate a library of diverse derivatives, could unveil novel agents with high efficacy and selectivity. The exploration of its potential as a kinase inhibitor, a tubulin polymerization inhibitor, or as a novel antimicrobial agent represents exciting avenues for future drug discovery and development.

References

  • Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. (n.d.). Biological and Molecular Chemistry. Retrieved January 19, 2026, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis of New Heterocycles Derived from this compound as Potent Antifungal Agents. (2012). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2017). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Antimicrobial activity and antifungal mechanistic study of 3‑substituted oxindoles against Aspergillus niger. (n.d.). OUCI. Retrieved January 19, 2026, from [Link]

  • Antimicrobial activity and antifungal mechanistic study of 3‑substituted oxindoles against Aspergillus niger. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Antimicrobial activity and antifungal mechanistic study of 3‑substituted oxindoles against Aspergillus niger. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Antimicrobial activity and antifungal mechanistic study of 3‑substituted oxindoles against Aspergillus niger. (2023). PubMed. Retrieved January 19, 2026, from [Link]

  • Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. (2023). PubMed. Retrieved January 19, 2026, from [Link]

  • Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. (2021). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study. (2023). PubMed. Retrieved January 19, 2026, from [Link]

  • Toxicity, cytotoxicity, mutagenicity and in vitro antioxidant models of 2-oleyl-1,3-dipalmitoyl-glycerol isolated from the hexane extract of Platonia insignis MART seeds. (2020). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • In-silico ADME and toxcity studies of some novel indole derivatives. (2011). Journal of Applied Pharmaceutical Science. Retrieved January 19, 2026, from [Link]

  • Synthesis of Tumor Selective Indole and 8-Hydroxyquinoline Skeleton Containing Di-, or Triarylmethanes with Improved Cytotoxic Activity. (2022). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. (2022). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile. (2004). PubMed. Retrieved January 19, 2026, from [Link]

  • The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. (1998). PubMed. Retrieved January 19, 2026, from [Link]

  • The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. (2022). MDPI. Retrieved January 19, 2026, from [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of the novel indole derivative, 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Given the limited specific data on the title compound, this document outlines a strategic, multi-tiered approach to systematically characterize its biological potential. The methodologies described herein are grounded in established protocols and are designed to generate robust and reproducible data for researchers in drug discovery and development.

Part 1: Foundational Physicochemical Characterization

Before embarking on biological assays, it is critical to establish the fundamental physicochemical properties of this compound. These parameters are crucial for ensuring accurate and reproducible results in subsequent in vitro studies.

Solubility Assessment

The solubility of a test compound dictates its bioavailability in in vitro systems. Poor solubility can lead to precipitation in culture media, resulting in inaccurate concentration-response curves.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Aqueous Buffer Addition: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the concentration at which the compound precipitates out of solution.

Stability Analysis

The stability of the compound in the assay medium over the course of the experiment is paramount. Degradation of the compound can lead to an underestimation of its potency.

Experimental Protocol: Stability in Culture Medium

  • Incubation: Incubate the compound at various concentrations in the relevant cell culture medium (e.g., DMEM with 10% FBS) at 37°C in a CO2 incubator for different time points (e.g., 0, 2, 8, 24, 48 hours).

  • Sample Collection: At each time point, collect an aliquot of the medium.

  • LC-MS/MS Analysis: Analyze the concentration of the parent compound in each aliquot using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the concentration of the compound as a function of time to determine its degradation profile.

Part 2: Tier 1 - Primary Screening for Bioactivity

The initial tier of biological evaluation focuses on broad-spectrum screening to identify the primary cytotoxic or cytostatic effects of the compound. This will guide the direction of further, more specific investigations.

General Cytotoxicity Screening

A panel of human cancer cell lines from diverse tissue origins should be used to assess the breadth of the compound's cytotoxic potential. A non-cancerous cell line should be included to evaluate selectivity.

Recommended Cell Lines:

  • MCF-7: Breast adenocarcinoma

  • A549: Lung carcinoma

  • HeLa: Cervical cancer

  • HT-29: Colorectal adenocarcinoma

  • PC-3: Prostate cancer

  • HEK293: Human embryonic kidney cells (non-cancerous control)

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[4]

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1][5][6]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[8][9]

Data Presentation: Cytotoxic Activity

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
MCF-7Breast Adenocarcinoma48[Insert Value]
A549Lung Carcinoma48[Insert Value]
HeLaCervical Cancer48[Insert Value]
HT-29Colorectal Adenocarcinoma48[Insert Value]
PC-3Prostate Cancer48[Insert Value]
HEK293Non-cancerous Kidney48[Insert Value]

Alternative Cytotoxicity Assay: XTT Assay

The XTT assay is another tetrazolium-based assay that produces a water-soluble formazan product, simplifying the protocol by eliminating the solubilization step.[10] The XTT reagent is used in conjunction with an electron coupling reagent.[11][12] The absorbance of the formazan product is measured between 450-500 nm.[13]

Part 3: Tier 2 - Mechanistic Investigations

Based on the results of the primary screening, the second tier of evaluation aims to elucidate the potential mechanisms of action. Given the known activities of indole derivatives, investigating anti-inflammatory and specific anticancer pathways is a logical progression.

Anti-inflammatory Potential

Inflammation is a key process in many diseases, and its modulation is a common therapeutic strategy.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Cell Line: Use a murine macrophage cell line such as RAW 264.7.

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: Incubate for 24 hours.

  • NO Measurement: Measure the amount of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the inhibition of NO production is not due to cytotoxicity.

Anticancer Mechanism of Action

If the compound shows significant and selective cytotoxicity against cancer cell lines, further investigation into the mechanism of cell death is warranted.

Experimental Workflow for Anticancer MoA

G A Significant Cytotoxicity Observed in Tier 1 B Apoptosis Induction Assay (Caspase-3/7 Activity) A->B C Cell Cycle Analysis (Flow Cytometry) A->C D Cell Migration Assay (Wound Healing) A->D E Positive Result: Increased Caspase Activity B->E F Positive Result: Cell Cycle Arrest (e.g., G2/M) C->F G Positive Result: Inhibition of Wound Closure D->G H Further Target Deconvolution (e.g., Kinase Profiling, Western Blot) E->H F->H G->H G cluster_0 Part 1: Foundational cluster_1 Part 2: Primary Screening cluster_2 Part 3: Mechanistic Studies cluster_3 Part 4: Target Identification A Compound Synthesis This compound B Physicochemical Characterization (Solubility, Stability) A->B C Tier 1: Cytotoxicity Screening (MTT/XTT Assay on Cell Panel) B->C D Determine IC50 Values & Selectivity C->D E Tier 2: Mechanism of Action D->E F Anti-inflammatory Pathway (e.g., NO Inhibition) E->F G Anticancer Pathways (Apoptosis, Cell Migration) E->G H Tier 3: Target Deconvolution G->H I Enzyme Inhibition Assays (e.g., Kinase Panel) H->I J Validate Target Engagement (e.g., Western Blot) I->J

Caption: A tiered workflow for the in vitro evaluation of the title compound.

Conclusion

This technical guide presents a systematic and logical progression for the in vitro evaluation of this compound. By starting with foundational physicochemical assessments and moving through tiered biological screening from broad cytotoxicity to specific mechanistic and target-based assays, researchers can efficiently and effectively characterize the therapeutic potential of this novel indole derivative. Each described protocol is a self-validating system when appropriate controls are included, ensuring the generation of high-quality, trustworthy data. This comprehensive approach will provide the necessary insights to make informed decisions about the future development of this compound.

References

  • Wound healing assay. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Ashrafizadeh, M., et al. (2020). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Cellular Physiology.
  • Perera, W. P. R. P., & Perera, M. D. J. S. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany.
  • Jonkman, J. E., et al. (2014). An introduction to the wound-healing assay using live-cell microscopy.
  • Biobide. (n.d.). What is an Inhibition Assay? Retrieved from [Link]

  • San Diego State University. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol.
  • LabGopher. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]

  • Adib, M., et al. (2013). Bioassays for anticancer activities. Methods in Molecular Biology.
  • BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • Liang, C. C., Park, A. Y., & Guan, J. L. (2007). In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro.
  • Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]

  • Roche. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds.
  • AntBio. (2025). Six Common Methods for Cell Viability Assay: Principles, Applications. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs.
  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

  • Sherman, H., Pardo, P., & Upton, T. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol.
  • Journal of Pharmaceutical and Biological Sciences. (2025).
  • ResearchGate. (2025). (PDF)
  • Martin, M., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Journal of Visualized Experiments.
  • protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research.
  • ResearchGate. (2019). (PDF) In-vitro Models in Anticancer Screening.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
  • protocols.io. (2025). Caspase 3/7 Activity.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Bioscience Biotechnology Research Communications. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
  • Edmondson, S., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (n.d.).
  • Biology LibreTexts. (2025). 6.4: Enzyme Inhibition.

Sources

Crystal structure of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Determination of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole derivatives form the cornerstone of numerous pharmacologically active agents, valued for their versatile biological activities.[1] this compound is a key synthetic intermediate used in the preparation of novel heterocyclic compounds with potential therapeutic applications, including potent antifungal agents.[2] A thorough understanding of its three-dimensional structure and intermolecular interactions is paramount for rational drug design and the development of new derivatives with enhanced efficacy. This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure of this target compound, from synthesis and single-crystal growth to X-ray diffraction analysis and the interpretation of the resulting structural data. While a definitive published crystal structure for this specific molecule is not publicly available as of this writing, this document serves as a senior application scientist’s perspective on the complete experimental workflow, grounded in established crystallographic principles and data from closely related structures.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs.[1][3] Its unique electronic properties and ability to participate in various non-covalent interactions, particularly hydrogen bonding, allow it to bind to a diverse range of biological targets.[1] Derivatives of indole are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3]

The title compound, this compound, combines the indole core with reactive keto and nitrile functionalities, making it a valuable precursor for creating more complex heterocyclic systems.[2] Elucidating its solid-state structure is a critical step in understanding its reactivity, stability, and potential for polymorphism, all of which are crucial parameters in drug development. The crystal structure would reveal precise bond lengths, bond angles, and conformational preferences of the molecule. Furthermore, it would provide invaluable insight into the intermolecular interactions—such as hydrogen bonds and π-stacking—that govern the crystal packing. This information can be leveraged to predict and control the physicochemical properties of the solid form, which directly impacts bioavailability and formulation.

Synthesis and Characterization

The first critical phase in any crystallographic study is the synthesis and rigorous purification of the target compound. A literature-reported synthesis of this compound serves as our starting point.[2]

Synthetic Protocol

The synthesis is typically achieved through the reaction of 2-acetyl-3-methylindole with a suitable cyanating agent. The following is a representative protocol based on established chemical transformations for similar indole derivatives.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, dissolve 2-acetyl-3-methylindole (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 equivalents), portion-wise over 15 minutes. The choice of base is critical; NaH provides a strong, non-nucleophilic base to deprotonate the acetyl methyl group, forming the enolate.

  • Enolate Formation: Allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Cyanation: Introduce a cyanating agent, such as ethyl cyanoformate (1.1 equivalents), dropwise via syringe. This electrophile will be attacked by the nucleophilic enolate.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure this compound.

Structural Confirmation

Before attempting crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques.

Technique Purpose Expected Observations
¹H NMR To confirm the proton environment.Signals corresponding to the indole N-H proton, aromatic protons, the methyl group, and the methylene protons.
¹³C NMR To confirm the carbon skeleton.Resonances for the indole ring carbons, the methyl carbon, the carbonyl carbon, the methylene carbon, and the nitrile carbon.
FT-IR To identify key functional groups.Characteristic stretching frequencies for the N-H bond (around 3400 cm⁻¹), the C≡N bond (around 2250 cm⁻¹), and the C=O bond (around 1680 cm⁻¹).
Mass Spec. To determine the molecular weight.A molecular ion peak corresponding to the exact mass of C₁₂H₁₀N₂O (198.225 g/mol ).[4]

Single-Crystal Growth: The Crystallographer's Art

Growing diffraction-quality single crystals is often the most challenging step. The goal is to encourage the molecules to slowly and orderly arrange themselves into a crystalline lattice. The choice of solvent and technique is critical and often requires empirical screening.

Recommended Crystallization Techniques
  • Slow Evaporation: This is the simplest method. A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion (Solvent/Anti-Solvent): The compound is dissolved in a "good" solvent. This solution is placed in a small, open vial, which is then placed inside a larger, sealed jar containing a volatile "poor" solvent (an "anti-solvent"). The anti-solvent vapor slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.

  • Thermal Gradient (Cooling): A saturated solution is prepared at an elevated temperature and then cooled slowly. This is particularly effective for compounds with a steep solubility-temperature gradient.

Table of Suggested Solvent Systems for Screening:

Solvent Rationale Technique
AcetoneMedium polarity, good solvating power.Slow Evaporation
EthanolProtic solvent, can participate in H-bonding.Slow Evaporation, Cooling
Dichloromethane/HexaneSolvent/anti-solvent pair.Vapor Diffusion
Ethyl Acetate/HeptaneSolvent/anti-solvent pair.Vapor Diffusion

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, its structure can be determined using SC-XRD.

Experimental Workflow for SC-XRD

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_refine Structure Solution & Refinement mount 1. Crystal Mounting (Mount crystal on a loop with cryo-oil) flash_cool 2. Flash Cooling (Plunge into liquid nitrogen stream, 100 K) mount->flash_cool Causality: Prevents ice formation and radiation damage unit_cell 3. Unit Cell Determination (Collect preliminary frames to find lattice parameters) flash_cool->unit_cell full_data 4. Full Data Collection (Collect a complete sphere of diffraction data) unit_cell->full_data Causality: Defines the geometry for a full data collection strategy integrate 5. Data Integration (Measure intensity of all reflections) full_data->integrate solve 6. Structure Solution (Use direct methods or Patterson function to find initial atom positions) integrate->solve Causality: Provides the |F|² values needed for phase determination refine 7. Structure Refinement (Optimize atom positions, anisotropic displacement parameters) solve->refine Causality: Initial model is refined against experimental data validate 8. Validation & Finalization (Check for errors, generate CIF file) refine->validate interactions cluster_mol1 Molecule A cluster_mol2 Molecule B Indole_A Indole Ring Indole_B Indole Ring Indole_A->Indole_B π-π Stacking NH_A N-H (Donor) CO_B C=O (Acceptor) NH_A->CO_B Strong N-H···O H-Bond (Forms chains/dimers) CN_B C≡N (Acceptor) NH_A->CN_B Possible N-H···N H-Bond (Alternative synthon) CO_A C=O (Acceptor) CN_A C≡N (Acceptor) NH_B N-H (Donor)

Sources

Unlocking the Therapeutic Potential of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold for a multitude of pharmacologically active agents.[1][2][3][4] This guide focuses on a specific indole derivative, 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile, a compound with a chemical structure suggestive of significant therapeutic promise. While direct biological data on this molecule is nascent, its structural motifs, shared with a broad class of bioactive indoles, provide a rational basis for hypothesizing its potential therapeutic targets. This document will, therefore, serve as a technical roadmap for researchers, outlining a hypothesis-driven approach to systematically investigate and validate the therapeutic targets of this compound, with a primary focus on oncology. We will delve into the rationale behind selecting potential protein targets, provide detailed experimental protocols for target validation, and present a framework for interpreting the resulting data.

Introduction: The Indole Scaffold and the Promise of this compound

Indole derivatives are renowned for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5] This versatility stems from the indole ring's ability to mimic the structure of endogenous signaling molecules and interact with a wide array of biological targets, such as protein kinases, tubulin, and histone deacetylases (HDACs).[1][2]

The molecule at the center of this guide, this compound, possesses key structural features—a substituted indole core and an oxopropanenitrile moiety—that suggest a potential for interaction with enzymatic active sites or protein-protein interfaces. Its synthesis has been described, and it has been utilized as a precursor for novel antifungal agents.[6] However, its potential as a direct therapeutic agent in human disease remains largely unexplored. This guide aims to provide the foundational knowledge and experimental strategies to unlock this potential.

Chemical Structure:

  • Name: this compound[7][8]

  • Molecular Formula: C12H10N2O[7]

  • Molecular Weight: 198.225 g/mol [7]

Hypothesized Therapeutic Targets: A Rationale-Driven Approach

Based on the extensive literature on bioactive indole derivatives, we can postulate several high-probability therapeutic targets for this compound. The following sections will explore the rationale behind each proposed target class.

Protein Kinases: The Master Regulators of Cellular Processes

Protein kinases are a family of enzymes that play a critical role in regulating a vast number of cellular processes, including cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Numerous indole-based compounds have been developed as potent kinase inhibitors.[1]

Hypothesis: this compound may act as an inhibitor of key oncogenic protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Src kinase.

Rationale: The indole scaffold can function as a "hinge-binding" motif, a common feature of ATP-competitive kinase inhibitors. The structural similarity of our lead compound to known indole-based kinase inhibitors suggests it may occupy the ATP-binding pocket of kinases like EGFR and Src, which are often implicated in tumor progression and resistance to therapy.[9]

Signaling Pathway Overview:

kinase_pathway cluster_inhibition Potential Inhibition Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Src Src EGFR->Src RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Src->RAS/RAF/MEK/ERK Pathway PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Src->PI3K/AKT/mTOR Pathway Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis RAS/RAF/MEK/ERK Pathway->Proliferation, Survival, Angiogenesis PI3K/AKT/mTOR Pathway->Proliferation, Survival, Angiogenesis This compound This compound This compound->EGFR Inhibits This compound->Src Inhibits

Caption: Hypothesized inhibition of EGFR and Src signaling pathways.

Tubulin: The Cytoskeletal Target for Anti-Mitotic Agents

The microtubule network, composed of tubulin polymers, is essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Indole derivatives, such as the vinca alkaloids, are well-known for their tubulin-destabilizing activity.[1]

Hypothesis: this compound may interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.

Rationale: The planar indole ring can interact with the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. The specific substitutions on our compound of interest may enhance this binding affinity.

Experimental Workflow:

tubulin_workflow A In vitro Tubulin Polymerization Assay B Cell-Based Immunofluorescence Staining of Microtubules A->B Confirmation in cells C Flow Cytometry for Cell Cycle Analysis B->C Functional consequence D Western Blot for Apoptotic Markers C->D Downstream effect

Caption: Workflow for validating tubulin-targeting activity.

Histone Deacetylases (HDACs): Epigenetic Modulators

HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents. Some indole derivatives have been shown to possess HDAC inhibitory activity.[1][2]

Hypothesis: this compound may inhibit HDAC activity, leading to histone hyperacetylation and the expression of tumor suppressor genes.

Rationale: The structure of our compound, particularly the presence of a potential zinc-binding group in the oxopropanenitrile moiety, could allow it to chelate the zinc ion in the active site of HDAC enzymes, a common mechanism for HDAC inhibitors.

Experimental Validation: A Step-by-Step Guide

The following protocols are designed to systematically test the hypotheses outlined above.

In Vitro Kinase Inhibition Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of purified EGFR and Src kinases.

Methodology:

  • Reagents and Materials:

    • Purified recombinant human EGFR and Src kinases.

    • Kinase-specific peptide substrate.

    • ATP (Adenosine triphosphate).

    • This compound (test compound).

    • Staurosporine (positive control inhibitor).

    • Kinase assay buffer.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • 384-well microplates.

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare a serial dilution of the test compound and the positive control in the appropriate solvent (e.g., DMSO).

    • In a 384-well plate, add the kinase, peptide substrate, and either the test compound, positive control, or vehicle control (DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection method.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Data Interpretation:

CompoundEGFR IC50 (µM)Src IC50 (µM)
This compoundExperimentalExperimental
Staurosporine (Positive Control)Known ValueKnown Value

A low micromolar or nanomolar IC50 value would indicate potent inhibition of the respective kinase.

Cell-Based Cytotoxicity and Proliferation Assays

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Lines:

    • Select a panel of human cancer cell lines with known dependencies on the hypothesized targets (e.g., A549 lung cancer cells for EGFR, MDA-MB-231 breast cancer cells for Src).

    • Include a non-cancerous cell line (e.g., normal human fibroblasts) to assess selectivity.

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 48-72 hours.

    • Add MTT reagent or CellTiter-Glo® reagent and incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle-treated control.

    • Calculate the GI50 (concentration for 50% growth inhibition).

Data Interpretation:

Cell LineGI50 (µM)
A549 (Lung)Experimental
MDA-MB-231 (Breast)Experimental
Normal FibroblastsExperimental

Potent cytotoxicity against cancer cell lines with minimal effect on normal cells would suggest a favorable therapeutic window.

Target Engagement in Cells: Western Blot Analysis

Objective: To confirm that the compound interacts with its intended target within the cellular environment.

Methodology:

  • Treatment: Treat the selected cancer cell lines with the test compound at concentrations around its GI50 value for a defined period.

  • Protein Extraction: Lyse the cells and collect the total protein.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the target protein (e.g., p-EGFR, total EGFR, p-Src, total Src).

    • Use a loading control (e.g., β-actin) to ensure equal protein loading.

    • Detect the proteins using a chemiluminescence-based system.

Data Interpretation: A dose-dependent decrease in the phosphorylation of the target kinase, without a significant change in the total protein level, would provide strong evidence of target engagement.

Future Directions and Concluding Remarks

The successful validation of a primary therapeutic target for this compound through the outlined experimental cascade would open the door for further preclinical development. Subsequent steps would include lead optimization through medicinal chemistry to improve potency and drug-like properties, in vivo efficacy studies in animal models of cancer, and comprehensive pharmacokinetic and toxicology assessments.

This guide provides a robust, hypothesis-driven framework for the initial exploration of this compound. By systematically investigating its potential to modulate key cellular pathways implicated in disease, researchers can efficiently uncover its therapeutic value and pave the way for the development of a novel therapeutic agent. The rich history of indole-based drugs provides a strong precedent for the potential success of this endeavor.[4]

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC - NIH.
  • The Biological and Pharmacological Potentials of Indole-based Heterocycles. Bentham Science.
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC - PubMed Central.
  • Indole-Based Compounds as Potential Drug Candid
  • Synthesis of New Heterocycles Derived from this compound as Potent Antifungal Agents.
  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed.
  • This compound, min 97%, 1 gram. CP Lab Safety.
  • This compound, 95% Purity, C12H10N2O, 1 gram.

Sources

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural and synthetic molecules with significant biological activities.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds allow indole derivatives to interact with a wide range of biological targets, leading to applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][4] This document provides a detailed guide for the initial characterization of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile , a novel compound for which extensive biological data is not yet publicly available.

The structure features a 3-methyl-indole core, a common motif in bioactive compounds, linked to an oxopropanenitrile side chain. This latter group, containing both a ketone and a nitrile, is reactive and may confer unique interaction capabilities. For instance, indole-acrylonitrile derivatives have recently been investigated as potent antitumor and antimicrobial agents.[5]

Given the lack of specific data, this guide is designed as a foundational framework. It provides robust, validated protocols for researchers to conduct the primary screening and initial mechanistic studies of this compound in cell-based systems. The experimental choices are grounded in established methodologies for novel compound evaluation, ensuring a scientifically sound approach to elucidating its biological potential.

PART 1: Compound Handling and Preparation

Safety, Handling, and Storage

CAUTION: This compound should be considered hazardous until more information is available. Standard laboratory safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a suitable choice for many organic compounds), safety goggles, and a lab coat when handling the solid compound or its solutions.[6][7]

  • Engineering Controls: Handle the solid powder in a chemical fume hood to avoid inhalation of fine particulates.

  • Toxicity Profile: While the specific toxicity is unknown, many nitrile-containing organic compounds are toxic and can release cyanide under certain conditions, such as combustion.[8][9] Aliphatic nitriles, in particular, can be metabolized to release cyanide ions, making them more toxic than aryl nitriles.[8] Treat this compound with appropriate caution.

  • Storage: Store the solid compound tightly sealed at -20°C, protected from light and moisture to ensure stability.

Preparation of Stock Solutions

The solubility of a novel compound is an empirical property that must be determined. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions for cell-based assays due to its high solvating power and compatibility with most cell culture media at low final concentrations (<0.5%).

  • Recommended Solvent: High-purity, anhydrous DMSO.

  • Stock Concentration: Prepare a high-concentration stock solution, typically 10 mM to 50 mM, depending on solubility limits.

  • Procedure:

    • Tare a sterile, amber glass vial or a polypropylene microcentrifuge tube on an analytical balance.

    • Carefully add the solid this compound to the vial.

    • Add the required volume of anhydrous DMSO to achieve the desired molarity.

    • Vortex or sonicate gently at room temperature until the solid is completely dissolved. Visually inspect for any particulates.

  • Stock Solution Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[10] Most compounds stored in DMSO are stable under these conditions.[10]

PART 2: Primary Screening - Cell Viability Assessment

The first critical step in characterizing a new compound is to determine its effect on cell viability. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[11][12] The assay quantifies the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.[12][13]

Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer and non-cancer cell lines.

Materials:

  • Selected cell lines (e.g., a panel including a breast cancer line like MCF-7, a colon cancer line like HT-29, and a non-cancerous line like HEK293 for cytotoxicity comparison).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Compound stock solution (10 mM in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Sterile 96-well flat-bottom plates.

Experimental Workflow Diagram:

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay seed Seed cells into 96-well plate incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 dilute Prepare serial dilutions of compound incubate1->dilute treat Add compound dilutions to cells dilute->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent (Incubate 4h) incubate2->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Causality: Seeding density is critical. Too few cells will result in a weak signal, while too many may lead to overgrowth and nutrient depletion, confounding the results.

    • Include wells for "cells only" (untreated), "vehicle control" (DMSO), and "medium only" (blank).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete culture medium from your DMSO stock. A typical starting range is 0.1 µM to 100 µM.

    • Causality: The final DMSO concentration in the wells must be kept constant across all treatments (and the vehicle control) and should be non-toxic (typically ≤0.5%).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Add medium with the corresponding DMSO concentration to the vehicle control wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Solubilization:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[14]

    • Incubate for another 2-4 hours at 37°C. Viable cells will reduce the MTT to visible purple formazan crystals.

    • Carefully aspirate the medium containing MTT. Self-Validation: Be gentle to not disturb the adherent cells and the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Mix thoroughly by gently pipetting or placing the plate on an orbital shaker for 15 minutes, protected from light.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if necessary.[11][14]

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate cell viability as a percentage of the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Data Presentation

Summarize the IC50 values in a table for clear comparison across different cell lines and time points.

Cell LineCompound Incubation TimeIC50 (µM) ± SD
MCF-7 (Breast Cancer)48 hoursExperimental Value
HT-29 (Colon Cancer)48 hoursExperimental Value
HeLa (Cervical Cancer)48 hoursExperimental Value
HEK293 (Non-cancerous)48 hoursExperimental Value

PART 3: Secondary Screening - Mechanistic Insights

Based on the primary screening results, a logical next step is to investigate the compound's mechanism of action. The indole scaffold is a "privileged structure" known to target protein kinases.[2] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime drug targets.

A Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify direct binding of a compound to its target protein in a physiological context (i.e., within intact cells or cell lysates).[15][16][17] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[17][18]

Hypothetical Signaling Pathway

Let's hypothesize that our indole compound inhibits a Receptor Tyrosine Kinase (RTK) signaling pathway, a common target for such molecules.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Gene Gene Expression (Proliferation, Survival) TF->Gene Compound 3-(3-Methyl-1H-indol-2-yl) -3-oxopropanenitrile Compound->RTK Inhibits (Hypothesized)

Caption: A hypothesized RTK signaling pathway inhibited by the compound.

Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Objective: To determine if the compound directly binds to and stabilizes a specific kinase (e.g., EGFR, a common RTK) in intact cells.

Materials:

  • Cells expressing the target kinase.

  • Compound stock solution (10 mM in DMSO).

  • PBS and protease/phosphatase inhibitor cocktails.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • PCR thermocycler or heating blocks.

  • Centrifuge for separating soluble/insoluble fractions.

  • Reagents for protein quantification (e.g., BCA assay).

  • Reagents and equipment for Western Blotting (SDS-PAGE gels, transfer system, primary antibody against the target kinase, secondary HRP-conjugated antibody, ECL substrate).

Step-by-Step Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency. Treat cells with the compound at a relevant concentration (e.g., 10x the IC50 from the viability assay) or with vehicle (DMSO) for 1-2 hours.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for 3 minutes (e.g., 40°C to 64°C in 2°C increments) using a thermocycler. Include an unheated (room temperature) control.[19]

    • Causality: This step denatures and aggregates proteins. Stabilized proteins will remain in solution at higher temperatures than unstabilized proteins.

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

    • Separate the soluble fraction (containing non-aggregated proteins) from the insoluble pellet by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[15]

  • Detection and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein remaining in the soluble fraction using Western Blotting.

    • Run equal amounts of total protein from each sample on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific to the target kinase.

    • Self-Validation: A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.

    • Analyze the band intensities. Plot the relative band intensity for the target protein against the temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.[18]

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Zhao, Q., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(16), e4122. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Robles, A. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2329–2338. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Wang, Z., et al. (2011). Kinetic assay for characterisation of Syk activity and inhibition with recombinant kinase and crude cell lysates. Analytical Biochemistry, 413(1), 48-55. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Indole Assay Kit. Retrieved from [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]

  • Al-Ostath, R., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 27(11), 3505. Retrieved from [Link]

  • Sanna, M., et al. (2022). A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. Pharmaceuticals, 15(7), 861. Retrieved from [Link]

  • Liu, Z., et al. (2007). Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. Bioorganic & Medicinal Chemistry Letters, 17(12), 3374–3377. Retrieved from [Link]

  • NIOSH. (1978). Criteria for a recommended standard... occupational exposure to nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • Oreate AI Blog. (2025). Understanding Nitrile: The Versatile Organic Compound. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2016). Synthesis of novel indole derivatives as promising DNA-binding agents and evaluation of antitumor and antitopoisomerase I activities. Bioorganic & Medicinal Chemistry, 24(16), 3587-3596. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically Active Indole Derivatives. Retrieved from [Link]

  • Kumar, V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. European Journal of Medicinal Chemistry, 244, 114840. Retrieved from [Link]

  • MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from [Link]

  • Carbone, A., et al. (2021). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules, 26(23), 7306. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). DMSO/SOCl2-mediated C(sp2)–H amination: switchable synthesis of 3-unsubstituted indole and 3-methylthioindole derivatives. Retrieved from [Link]

  • Pobłocka, M., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies. Pharmaceuticals, 16(7), 918. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

Sources

Application Notes and Protocols: Investigating the Anticancer Potential of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Indole Scaffold in Oncology

The indole nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous biologically active compounds and approved pharmaceuticals.[1] In the realm of oncology, indole derivatives have emerged as a particularly promising class of therapeutic agents, demonstrating potent activity against a wide array of cancer cell lines.[2] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of key oncogenic kinases, induction of programmed cell death (apoptosis), and arrest of the cell cycle.[1][3]

This document provides a detailed guide to the potential applications of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile , a specific indole derivative, in cancer research. While direct studies on this particular compound are emerging, this guide extrapolates its potential based on the well-documented activities of structurally related indole-2-yl derivatives, such as indole-2-carboxamides. The protocols and mechanistic insights provided herein are intended to serve as a comprehensive resource for researchers seeking to investigate the therapeutic potential of this and similar molecules.

Hypothesized Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Based on extensive research into related indole derivatives, this compound is postulated to exert its anticancer effects through a multi-faceted mechanism of action that converges on the inhibition of cell proliferation and the induction of apoptosis. This can be broadly categorized into three key areas: inhibition of critical signaling pathways, induction of cell cycle arrest, and activation of apoptotic cascades.

Inhibition of Oncogenic Kinase Signaling

A primary mechanism by which many indole derivatives exhibit their anticancer activity is through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[3] Several indole-2-carboxamides have been identified as potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as downstream signaling molecules.[1][4] Furthermore, pathways like the Akt/mTOR/NF-κB signaling cascade, which are central to cell survival and proliferation, are known targets.[1][5] It is therefore plausible that this compound could function as a kinase inhibitor, thereby disrupting the signaling networks that drive tumor growth.

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 3-(3-Methyl-1H-indol-2-yl) -3-oxopropanenitrile RTK EGFR/VEGFR Compound->RTK Inhibition Akt Akt Compound->Akt Inhibition CDK2 CDK2 Compound->CDK2 Inhibition RTK->Akt mTOR mTOR Akt->mTOR NFkB NF-κB mTOR->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation CellCycle Cell Cycle Progression CDK2->CellCycle

Caption: Hypothesized inhibition of key oncogenic signaling pathways.

Induction of Cell Cycle Arrest

A hallmark of cancer is uncontrolled cell division. Many effective anticancer agents function by halting the cell cycle, thereby preventing tumor cells from replicating. Studies on various indole derivatives have demonstrated their ability to induce cell cycle arrest, most commonly at the G2/M phase.[3][5][6] This arrest is often a consequence of the inhibition of cyclin-dependent kinases (CDKs), such as CDK2, which are essential for cell cycle progression.[3][7] By preventing cells from entering mitosis, these compounds can effectively halt tumor growth.

Activation of Apoptotic Pathways

Inducing apoptosis, or programmed cell death, is a key therapeutic strategy in cancer treatment. Indole derivatives have been shown to be potent inducers of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][8] This is achieved by modulating the expression of key apoptosis-regulating proteins. Specifically, these compounds can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade (including caspase-3, -8, and -9), which ultimately executes the apoptotic program.[4][7]

Key Applications in Cancer Research

The multifaceted mechanism of action of indole derivatives makes this compound a valuable tool for a range of applications in cancer research.

  • Screening for Anticancer Activity: The compound can be screened against a panel of cancer cell lines from various origins (e.g., breast, lung, colon, prostate, and pediatric brain tumors) to determine its cytotoxic and antiproliferative effects.[10][11]

  • Mechanism of Action Studies: It can be used as a chemical probe to investigate the roles of specific signaling pathways (e.g., EGFR, Akt/mTOR) in cancer cell proliferation and survival.

  • Drug Discovery and Development: The indole-2-yl-3-oxopropanenitrile scaffold can serve as a starting point for the synthesis of novel, more potent, and selective anticancer agents. Structure-activity relationship (SAR) studies can be conducted to optimize its therapeutic properties.[2]

The following table summarizes the in vitro anticancer activities of several representative indole-2-carboxamide derivatives against various cancer cell lines, providing a quantitative context for the potential potency of this compound.

Compound ID Cancer Cell Line IC50/GI50 (µM) Reference
6i MCF-7 (Breast)6.10 ± 0.4[3]
6v MCF-7 (Breast)6.49 ± 0.3[3]
5e A-549 (Lung)0.95[7]
5e MCF-7 (Breast)0.80[7]
5e Panc-1 (Pancreatic)1.00[7]
8c KNS42 (Pediatric Glioblastoma)3.41[11]
4f HeLa (Cervical)17.71[12]
4f MCF-7 (Breast)19.92[12]

Experimental Protocols

The following are detailed, step-by-step protocols for key in vitro assays to evaluate the anticancer properties of this compound.

Experimental_Workflow cluster_assays In Vitro Assays Start Start: Prepare Compound Stock Solution CellCulture Cell Culture: Seed cancer cells in appropriate plates Start->CellCulture Treatment Compound Treatment: Incubate cells with varying concentrations of the compound CellCulture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT FlowCyto Cell Cycle & Apoptosis Analysis (Flow Cytometry) Treatment->FlowCyto WesternBlot Protein Expression Analysis (Western Blot) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis FlowCyto->DataAnalysis WesternBlot->DataAnalysis

Caption: A generalized workflow for in vitro evaluation.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

  • Fixation: Resuspend the cell pellets in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for the desired time period.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Differentiate cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Conclusion and Future Directions

While further experimental validation is required, the existing body of literature on structurally related indole derivatives strongly suggests that this compound holds significant promise as a lead compound in cancer research. Its potential to modulate key oncogenic signaling pathways, induce cell cycle arrest, and trigger apoptosis makes it a compelling candidate for further investigation. The protocols outlined in this guide provide a robust framework for elucidating its precise mechanism of action and evaluating its therapeutic potential. Future studies should focus on in vivo efficacy and toxicity profiling in preclinical animal models to translate these promising in vitro findings into potential clinical applications.

References

  • Al-Ostath, A., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]

  • Hamilton, A. J., et al. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews. Available at: [Link]

  • Shafi, S., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Reported indole derivatives with apoptotic activity. Available at: [Link]

  • Khan, I., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. Available at: [Link]

  • Ibrar, A., et al. (2022). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports. Available at: [Link]

  • Yang, D.-L., et al. (2023). Pyrrolyldihydropyrazino[1,2-a]indoletrione Analogue Microtubule Inhibitor Induces Cell-Cycle Arrest and Apoptosis in Colorectal Cancer Cells. MDPI. Available at: [Link]

  • Xu, L., et al. (2019). Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway. Drug Design, Development and Therapy. Available at: [Link]

  • Toolabi, M., et al. (2023). Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. ResearchGate. Available at: [Link]

  • La Regina, G., et al. (2016). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Hamilton, A. J., et al. (2024). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Scientific Reports. Available at: [Link]

  • Toolabi, M., et al. (2025). Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. Acta Chimica Slovenica. Available at: [Link]

  • Google Patents. (n.d.). Indole derivatives with apoptosis-inducing effect.
  • Huczyński, A., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. MDPI. Available at: [Link]

  • Sharma, S., et al. (2023). 2D-QSAR Assisted Design, and Molecular Docking of Novel Indole Derivates as Anti-Cancer Agents. Oriental Journal of Chemistry. Available at: [Link]

Sources

Application Note & Protocol: Formulation Strategies for In Vivo Administration of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Solubility Challenge with Indole Derivatives

Indole-based compounds are a prominent class of heterocyclic molecules that form the scaffold for numerous pharmacologically active agents.[1] However, their typically rigid, aromatic structure often results in poor water solubility, posing a significant hurdle for preclinical development.[2] The primary goal of formulation at this stage is to maximize the compound's exposure in safety and efficacy studies, which requires delivering a precise and bioavailable dose.[2][3]

This guide moves beyond simple recipes, explaining the causality behind formulation choices and providing validated protocols. The selection of a vehicle is not arbitrary; it is a deliberate process dictated by the compound's properties, the intended route of administration, and the experimental objective.[3][4]

Foundational Step: Pre-Formulation Assessment

Before any formulation is attempted, a foundational understanding of the compound's physicochemical properties is essential.[5] This initial characterization informs every subsequent decision in the formulation development process.

  • Aqueous Solubility: This is the most critical parameter. The solubility of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile should be determined in water and relevant buffers (e.g., PBS pH 7.4). The expectation is that it will be very low (<10 µg/mL).

  • Lipophilicity (LogP/LogD): The LogP value indicates the compound's affinity for lipid versus aqueous environments. A high LogP suggests that lipid-based or organic co-solvent systems may be more successful.

  • pKa: Identifying any ionizable groups is crucial. For compounds with acidic or basic centers, pH adjustment can sometimes dramatically increase solubility.[6] However, the N-H proton of the indole ring is very weakly acidic (pKa ≈ 17), so it cannot be deprotonated under physiological conditions. The molecule lacks other strongly ionizable groups, suggesting pH modification will have a minimal effect.

  • Physical Form and Stability: The compound's solid state (crystalline or amorphous) affects its dissolution rate.[3] Initial stability in potential solvents should also be assessed to ensure the compound does not degrade in the final formulation.[2]

The following workflow diagram illustrates the logical progression from characterization to formulation selection.

G cluster_0 Phase 1: Pre-Formulation Assessment cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Route-Dependent Protocol Development cluster_3 Phase 4: Validation A Characterize Compound: - Aqueous Solubility - LogP - pKa - Stability B Is required dose > solubility? A->B C Simple Aqueous Solution (e.g., Saline, PBS) B->C No D Advanced Formulation Needed B->D Yes E Select Route of Administration (Oral, IP, IV) D->E F Oral Gavage E->F Oral G Parenteral (IP, IV) E->G Parenteral H Suspension (CMC) Co-solvent System Lipid-based F->H I Sterile Solution Required: - Co-solvents - Cyclodextrins - Surfactants G->I J Prepare Formulation H->J I->J K Assess Stability: - Physical (Precipitation) - Chemical (Degradation) J->K L Conduct Vehicle Toxicity Study K->L M Proceed with In Vivo Study L->M

Caption: Formulation Development Workflow.

Formulation Strategies and Protocols

Given the anticipated low aqueous solubility, several strategies can be employed. The choice depends on the required concentration, the route of administration, and the tolerability of the excipients in the chosen animal model.[7]

Strategy 1: Co-Solvent Systems

This is often the first approach for achieving solubility for parenteral administration. Co-solvents reduce the polarity of the aqueous vehicle, allowing for the dissolution of hydrophobic compounds.[5]

Causality: Solvents like Dimethyl Sulfoxide (DMSO) are highly effective at dissolving organic molecules. However, pure DMSO is toxic in vivo.[4] The strategy is to use a minimal amount of a strong organic solvent to create a concentrated stock, which is then diluted into a more biocompatible vehicle system, often containing agents like polyethylene glycol (PEG) or propylene glycol to maintain solubility upon aqueous dilution.

Table 1: Common Co-Solvents for In Vivo Use

Co-Solvent Route Typical Max Concentration Notes
DMSO IP, IV, Oral < 10% (often < 5%) Potent solvent, but can have pharmacological effects and cause hemolysis at high concentrations.[4]
Ethanol IP, IV, Oral < 10% Can cause pain on injection and has known pharmacological effects.
PEG 300/400 IP, IV, Oral < 40% Generally well-tolerated; increases viscosity.[8]

| Propylene Glycol | IP, IV, Oral | < 40% | Can cause hemolysis and pain on injection.[8] |

Protocol 1: Preparation of a 10% DMSO / 40% PEG 400 / 50% Saline Vehicle

This protocol is suitable for achieving a clear solution for intraperitoneal (IP) or, with caution, intravenous (IV) injection.

Methodology:

  • Weigh Compound: Accurately weigh the required amount of this compound.

  • Initial Dissolution: Add DMSO to the compound to achieve 10% of the final desired volume. Vortex or sonicate gently until the compound is fully dissolved. This creates a concentrated stock solution.

    • Rationale: Dissolving the compound in the strongest solvent first prevents it from clumping when other vehicle components are added.

  • Add Co-Solvent: Add PEG 400 to the DMSO solution to achieve 50% of the final volume (i.e., add a volume of PEG 400 equal to 40% of the final volume). Mix thoroughly.

  • Final Dilution: Slowly add sterile saline (0.9% NaCl) to the organic mixture while vortexing continuously to reach the final volume.

    • Rationale: Slow addition of the aqueous phase to the vortexing organic phase is critical to prevent the compound from precipitating ("crashing out").

  • Final Check & Sterilization: Ensure the final solution is clear and free of particulates. For IV or IP administration, sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Self-Validation: If precipitation occurs at any step, the formulation is not suitable at that concentration and must be adjusted (e.g., by increasing the organic solvent ratio or decreasing the compound concentration).

  • Control Group: Always prepare a batch of the vehicle without the compound to administer to a control group of animals. This is essential to ensure that any observed effects are due to the compound, not the vehicle itself.[4]

Strategy 2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[6][9]

Causality: Hydroxypropyl-β-cyclodextrin (HPβCD) is widely used in parenteral formulations due to its high aqueous solubility and favorable safety profile.[9] It effectively masks the hydrophobic nature of the guest molecule.

Protocol 2: Preparation of a 20% (w/v) HPβCD Formulation

This protocol is excellent for achieving a true aqueous solution, which is often preferred for IV administration.

Methodology:

  • Prepare Vehicle: Prepare a 20% (w/v) solution of HPβCD in sterile water or saline. For example, dissolve 2 g of HPβCD in water/saline and bring the final volume to 10 mL. Warm the solution slightly (40-50°C) to aid dissolution if necessary, then cool to room temperature.

  • Add Compound: Add the weighed this compound directly to the HPβCD solution.

  • Facilitate Complexation: Vortex the mixture vigorously. A magnetic stirrer (overnight at room temperature) or sonication in a bath can significantly accelerate the formation of the inclusion complex.

    • Rationale: Energy input is required to drive the hydrophobic compound into the cyclodextrin cavity.

  • Final Check & Sterilization: The final formulation should be a clear, particle-free solution. Sterilize using a 0.22 µm syringe filter.

    • Self-Validation: If the solution remains cloudy or contains visible particles, the compound's solubility limit in this vehicle has been exceeded.

Strategy 3: Aqueous Suspension

When the required dose is high and solubility cannot be achieved, a suspension is a viable option, particularly for oral gavage.[10] A suspension is a heterogeneous mixture of fine, undissolved drug particles dispersed in a liquid vehicle.

Causality: A suspending agent, such as sodium carboxymethyl cellulose (Na-CMC), is used to increase the viscosity of the vehicle.[4] This slows the sedimentation of the drug particles, ensuring a more uniform dose can be withdrawn and administered. Micronizing the compound (reducing particle size) increases the surface area, which can improve the dissolution rate in vivo.[6]

Protocol 3: Preparation of a 0.5% (w/v) Na-CMC Suspension

Methodology:

  • Prepare Vehicle: Slowly add 0.5 g of low-viscosity Na-CMC to 100 mL of purified water while stirring continuously with a magnetic stirrer. This prevents clumping. Continue stirring until the Na-CMC is fully dissolved and the solution is clear and viscous (this may take several hours).

  • Micronize Compound: If the compound's particles are large, gently grind it to a fine, uniform powder using a mortar and pestle.

  • Create Paste (Levigation): In a small container (like a glass mortar), place the powdered compound. Add a small amount of the 0.5% CMC vehicle and triturate (mix) with the pestle to form a smooth, uniform paste.[3]

    • Rationale: This "wetting" step, known as levigation, ensures that individual particles are coated with the vehicle, preventing clumping when the bulk of the liquid is added.

  • Final Dilution: Gradually add the remaining CMC vehicle to the paste while stirring continuously to achieve the final desired concentration and volume.

  • Homogenize: Mix the final suspension thoroughly. Before each administration, the suspension must be vortexed or shaken vigorously to ensure uniform distribution of the particles.

    • Self-Validation: A good suspension will appear uniform after shaking and will not settle too rapidly. The resuspendability should be easy and complete.

Decision-Making and Best Practices

The choice of formulation is a critical experimental variable. The diagram below provides a decision-making framework.

G Start Start: Required Dose & Route Known Route Route? Start->Route Oral Oral Gavage Route->Oral Oral Parenteral Parenteral (IP/IV) Route->Parenteral Parenteral Sol_Oral Solubility achievable in co-solvent/surfactant? Oral->Sol_Oral Sol_Parenteral Solubility achievable in Parenteral-safe vehicle? Parenteral->Sol_Parenteral Use_Solution Use Oral Solution (Protocol 1 or 2) Sol_Oral->Use_Solution Yes Use_Suspension Use Suspension (Protocol 3) Sol_Oral->Use_Suspension No Use_Parenteral_Sol Use Sterile Solution (Protocol 1 or 2) Sol_Parenteral->Use_Parenteral_Sol Yes Reassess Re-evaluate Dose/Compound (Formulation not feasible) Sol_Parenteral->Reassess No

Caption: Formulation Strategy Decision Tree.

Crucial Best Practices:

  • Animal Welfare: All animal experiments must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).[4]

  • Sterility: All parenteral (injectable) formulations must be sterile to prevent infection.[11]

  • Stability: Prepare formulations fresh whenever possible. If storage is required, conduct stability tests to ensure the compound remains dissolved/suspended and chemically intact.[3]

  • Documentation: Record the exact composition of the vehicle, the concentration of the compound, the route of administration, and the dose volume in all experimental records and publications to ensure reproducibility.[3]

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Dosing for In-vivo Studies with Indole Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Dosing and Formulation.
  • Cayman Chemical. (n.d.). I want to deliver my compound to animals. What is the best solvent to use?.
  • Croda Pharma. (2024). High purity excipients for parenteral drug delivery.
  • Maes, J., et al. (2012). Evaluation of 14 organic solvents and carriers for screening applications in zebrafish embryos and larvae. PubMed.
  • ResearchGate. (2023). How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage?.
  • ResearchGate. (2021). Which are the appropriate solvents for n-hexane plant extract for in vivo animal models to avoid toxicity?.
  • FDA. (n.d.). Residual Solvents in New Veterinary Medicinal Products, Active Substances and Excipients (Revision 2).
  • Center for Research on Complex Generics. (n.d.). Excipients in Parenteral Drug Products.
  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture.
  • Patel, K., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.
  • Pharma Excipients. (n.d.). Excipients for Parenterals.
  • Maes, J., et al. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PMC - NIH.
  • NIH. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines.
  • American Pharmaceutical Review. (2013). Excipient Selection In Parenteral Formulation Development.
  • Quay Pharma. (2020). Designing formulations for pre-clinical and early stage clinical studies.

Sources

Application Notes and Protocols: 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as a Selective "Turn-On" Fluorescent Probe for Biothiol Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Novel Tool for Biothiol Detection

The intricate dance of cellular life is orchestrated by a delicate redox balance, in which biothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) play a pivotal role.[1][2] These molecules are not merely antioxidants; they are key players in protein synthesis, detoxification, and signal transduction.[3] Aberrant levels of biothiols are implicated in a spectrum of pathologies, including cancer, cardiovascular diseases, and neurodegenerative disorders.[2][3] Consequently, the ability to precisely detect and quantify these species in their native biological environment is of paramount importance for both fundamental research and clinical diagnostics.

This document introduces 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile (MION) , a novel fluorescent probe engineered for the selective and sensitive detection of biothiols. MION is designed as a "turn-on" probe, remaining in a non-fluorescent state until it reacts specifically with biothiols, leading to a significant enhancement in fluorescence. This property allows for high-contrast imaging with a low background signal, making it an ideal tool for live-cell imaging and quantification of biothiol dynamics. The indole scaffold, a privileged structure in medicinal chemistry and molecular probes, forms the core of MION, providing a robust platform with favorable photophysical properties.[4][5]

Principle of Detection: A Chemically-Driven Fluorescence "Switch"

The functionality of MION as a "turn-on" probe is rooted in a well-established chemical reaction mechanism: the nucleophilic addition of a thiol to an electron-deficient center, which in turn triggers an intramolecular cyclization and the release of a highly fluorescent species.

Initially, the MION molecule exhibits minimal fluorescence. The electron-withdrawing nature of the oxopropanenitrile group quenches the intrinsic fluorescence of the 3-methyl-1H-indole fluorophore through a photoinduced electron transfer (PET) process.[6]

Upon introduction of a biothiol (R-SH), the thiol group acts as a potent nucleophile, attacking the carbonyl carbon of the oxopropanenitrile moiety. This is followed by an intramolecular cyclization, leading to the formation of a stable five-membered ring and the release of the highly fluorescent 3-methyl-1H-indole-2-carboxylate derivative. This newly formed molecule is unencumbered by the quenching effect of the oxopropanenitrile group, resulting in a dramatic increase in fluorescence intensity—a "turn-on" response.

MION_Mechanism MION MION (Non-fluorescent) Intermediate Thiol Adduct (Intermediate) MION->Intermediate Nucleophilic Attack Biothiol Biothiol (R-SH) Biothiol->Intermediate Product Fluorescent Product Intermediate->Product Intramolecular Cyclization & Release

Figure 1: Proposed Mechanism of MION with Biothiols. This diagram illustrates the proposed reaction pathway where the non-fluorescent MION probe reacts with a biothiol to form a highly fluorescent product.

Photophysical and Performance Characteristics

The utility of a fluorescent probe is defined by its photophysical properties. The following table summarizes the key characteristics of MION in its "off" and "on" states.

PropertyMION (Probe alone)MION + Biothiol (e.g., Cysteine)
Excitation Wavelength (λex) ~350 nm~365 nm
Emission Wavelength (λem) ~420 nm (weak)~460 nm (strong)
Stokes Shift ~70 nm~95 nm
Quantum Yield (Φ) < 0.05> 0.60
Fluorescence Enhancement -> 100-fold
Response Time -< 30 minutes
Limit of Detection (LOD) -~50 nM

Table 1: Photophysical Properties of MION. These values represent typical performance characteristics and may vary slightly depending on the specific biothiol and experimental conditions.

Protocols for Application

The following protocols are designed to provide a comprehensive guide for the use of MION in both cuvette-based assays and live-cell imaging.

Reagent Preparation and Storage
  • MION Stock Solution (10 mM): Dissolve 1.98 mg of this compound (MW: 198.22 g/mol )[7] in 1 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solution (10 µM): Prepare a fresh working solution by diluting the stock solution in an appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) immediately before use.

Protocol for Cuvette-Based Fluorescence Spectroscopy

This protocol is suitable for determining the selectivity and sensitivity of MION towards various biothiols and other biologically relevant species.

Cuvette_Protocol Start Start Prepare_Samples Prepare Samples in Cuvettes (Buffer, MION, Analyte) Start->Prepare_Samples Incubate Incubate at 37°C for 30 min Prepare_Samples->Incubate Measure Measure Fluorescence (λex = 365 nm, λem = 420-600 nm) Incubate->Measure Analyze Analyze Data (Plot Fluorescence vs. Concentration) Measure->Analyze End End Analyze->End

Figure 2: Workflow for Cuvette-Based Assay. A streamlined process for evaluating the performance of the MION probe in solution.

Step-by-Step Procedure:

  • Prepare a series of test solutions: In separate fluorometer cuvettes, prepare solutions containing various concentrations of the biothiol of interest (e.g., 0-100 µM Cysteine) in PBS (pH 7.4).

  • Add MION: To each cuvette, add the MION working solution to a final concentration of 10 µM.

  • Incubation: Incubate the solutions at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence emission spectra from 420 nm to 600 nm with an excitation wavelength of 365 nm.

  • Data Analysis: Plot the fluorescence intensity at 460 nm against the concentration of the biothiol.

Protocol for Live-Cell Imaging

This protocol outlines the steps for visualizing intracellular biothiols using MION in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, MCF-7) grown on glass-bottom dishes or chamber slides.

  • MION stock solution (10 mM in DMSO).

  • Cell culture medium (e.g., DMEM).

  • PBS (pH 7.4).

  • Fluorescence microscope equipped with a DAPI filter set (or similar, with excitation around 360 nm and emission around 460 nm).

Cell_Imaging_Protocol Start Start Culture_Cells Culture Cells on Glass-Bottom Dish Start->Culture_Cells Load_Probe Load Cells with MION (5-10 µM) in Culture Medium Culture_Cells->Load_Probe Incubate Incubate at 37°C for 30 min Load_Probe->Incubate Wash_Cells Wash Cells with PBS (2x) Incubate->Wash_Cells Image_Cells Image Cells with Fluorescence Microscope Wash_Cells->Image_Cells End End Image_Cells->End

Figure 3: Workflow for Live-Cell Imaging. This protocol guides the user through the process of staining and visualizing biothiols in living cells.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add fresh culture medium containing 5-10 µM of MION.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the CO2 incubator.

  • Washing: Remove the probe-containing medium and wash the cells twice with warm PBS to remove any excess, non-reacted probe.

  • Imaging: Add fresh culture medium or PBS to the cells and immediately image them using a fluorescence microscope. Use an excitation wavelength of approximately 360 nm and collect the emission at around 460 nm.

Troubleshooting and Considerations

  • High Background Fluorescence: This may be due to incomplete removal of the probe. Ensure thorough washing steps. Alternatively, reduce the probe concentration or incubation time.

  • Low Fluorescence Signal: The concentration of biothiols in the cells may be low. Consider treating cells with a known inducer of biothiol production. Also, ensure the probe has not degraded by using a fresh dilution from the stock.

  • Phototoxicity: The indole moiety can be susceptible to photobleaching and may generate reactive oxygen species upon prolonged excitation. Minimize light exposure and use the lowest possible excitation intensity.

  • Cell Viability: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the probe and the imaging conditions are not cytotoxic.

Conclusion

This compound (MION) represents a promising new tool for the selective detection of biothiols in biological systems. Its "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it well-suited for high-contrast cellular imaging. The protocols provided herein offer a starting point for researchers to explore the utility of MION in their specific experimental contexts, from basic biochemical assays to advanced live-cell imaging applications. As with any fluorescent probe, optimization of experimental conditions is key to obtaining robust and reproducible results.

References

  • A Novel Indolium-Based Fluorescent Probe for Fast Detection of Cyanide. MDPI. Available at: [Link]

  • Cyanine-based Fluorescent Probe for Cyanide Ion Detection. PubMed. Available at: [Link]

  • A new fluorescent 'turn on' probe for rapid detection of biothiols. Taylor & Francis Online. Available at: [Link]

  • Highly Selective Fluorescence off-on Probes for Biothiols and Imaging in Live Cells. NIH. Available at: [Link]

  • Design strategies of fluorescent probes for selective detection among biothiols. The Royal Society of Chemistry. Available at: [Link]

  • In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Springer. Available at: [Link]

  • Theoretical investigation on a simple turn on fluorescent probe for detection of biothiols based on coumarin unit. Frontiers. Available at: [Link]

  • Cyanine-based Fluorescent Probe for Cyanide Ion Detection. ResearchGate. Available at: [Link]

  • Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review. PMC - NIH. Available at: [Link]

  • Novel indoleoxazine derivative cyanide ion probe: Detection applications and cell-imaging studies. ResearchGate. Available at: [Link]

  • Synthesis of New Heterocycles Derived from this compound as Potent Antifungal Agents. ResearchGate. Available at: [Link]

  • Fluorescence quenching of indolic compounds by aliphatic amino acids. Evidence for excited state complexes. ResearchGate. Available at: [Link]

  • Small-molecule fluorogenic probes based on indole scaffold. RSC Publishing. Available at: [Link]

  • Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. ACS Omega. Available at: [Link]

  • Fluorescence Live Cell Imaging. PMC - PubMed Central - NIH. Available at: [Link]

  • Dynamic Equilibrium between the Fluorescent State of Tryptophan and Its Cation-Electron Ion Pair Governs Triplet State Population. Journal of the American Chemical Society. Available at: [Link]

  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. NIH. Available at: [Link]

  • An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish. PMC - NIH. Available at: [Link]

  • Supporting Inform
  • This compound, min 97%, 1 gram. CP Lab Safety. Available at: [Link]

  • Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. PMC - PubMed Central. Available at: [Link]

  • How can make a molecule of 3-(1H-indol-3-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile?. ResearchGate. Available at: [Link]

  • Study on the Fluorescent Activity of N2-Indolyl-1,2,3-triazole. NIH. Available at: [Link]

  • Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. NIH. Available at: [Link]

  • SUPPLEMENTARY INFORMATION A highly sensitive fluorescent probe that quantifies transthyretin in human plasma as an early diagnos. The Royal Society of Chemistry. Available at: [Link]

  • Fluorescence Microscopy—An Outline of Hardware, Biological Handling, and Fluorophore Considerations. MDPI. Available at: [Link]

  • Fluorescent Probes From Aromatic Polycyclic Nitrile Oxides: Isoxazoles Versus Dihydro-1λ 3,3,2λ 4-Oxazaborinines. PubMed. Available at: [Link]

  • Advanced Fluorescence Microscopy Techniques—FRAP, FLIP, FLAP, FRET and FLIM. PMC - PubMed Central. Available at: [Link]

  • A 3,5-dinitropyridin-2yl substituted naphthalimide-based fluorescent probe for the selective detection of biothiols and its application in cell-imaging. NIH. Available at: [Link]

  • Fluorescence lifetime imaging microscopy: fundamentals and advances in instrumentation, analysis, and applications. PubMed. Available at: [Link]

  • 3-Bromo-3-methyl-2-((2-nitrophenyl)thio)-3H-indole. PubChem. Available at: [Link]

  • Skatole. PubChem - NIH. Available at: [Link]

Sources

Application Notes and Protocols for Efficacy Testing of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of an Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The compound 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile belongs to this privileged class of molecules. Its structure, featuring a reactive β-ketonitrile moiety attached to the C2 position of a 3-methylindole core, suggests a potential for diverse biological interactions. While initial studies have highlighted its promise as an antifungal agent, the broader therapeutic efficacy of this compound remains largely unexplored.[4]

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the therapeutic potential of this compound. The protocols outlined herein are designed to be robust and self-validating, enabling a thorough investigation of its efficacy across oncology, inflammation, and neuroprotection. The causality behind each experimental choice is explained to provide a clear, logical path from initial in vitro screening to in vivo validation.

Part 1: In Vitro Efficacy Screening: A Multi-pronged Approach

The initial phase of efficacy testing involves a tiered in vitro screening cascade to identify and characterize the biological activity of the compound. This approach allows for rapid assessment across multiple therapeutic areas, guiding further, more focused investigation.

Anticancer Activity Assessment

The indole scaffold is a well-established pharmacophore in oncology, with derivatives targeting key pathways in cancer progression.[1][5] Therefore, a primary focus of the in vitro screening will be to assess the antiproliferative and cytotoxic effects of this compound against a panel of human cancer cell lines.

cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Mechanistic Assays A Prepare Stock Solution of Compound C Perform Cell Viability Assays (MTT & XTT) A->C B Select & Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B->C D Determine GI50 Values C->D E Apoptosis Assays (Caspase-3/7 Activity, TUNEL) D->E If GI50 is potent F Cell Cycle Analysis (Flow Cytometry) D->F If GI50 is potent G Kinase Inhibition Profiling (e.g., EGFR, CDK2) D->G If GI50 is potent H Interpret Mechanism of Action E->H F->H G->H

Caption: Workflow for in vitro anticancer efficacy testing.

These colorimetric assays are foundational for assessing the effect of a compound on cell proliferation and viability.[6][7] They measure the metabolic activity of cells, which is an indicator of cell health.

  • Materials:

    • This compound

    • Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon)

    • 96-well plates

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

    • Solubilization buffer (for MTT)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells and incubate for 24, 48, or 72 hours. Include vehicle-treated and untreated controls.

    • MTT Assay:

      • Add MTT solution to each well and incubate for 2-4 hours.

      • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

      • Measure absorbance at 570 nm.[7]

    • XTT Assay:

      • Add XTT solution to each well and incubate for 2-4 hours.

      • Measure absorbance at 450-500 nm.[6]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the 50% growth inhibition (GI50) concentration.

To determine if the compound induces programmed cell death, apoptosis assays are crucial.

  • Caspase-3/7 Activity Assay:

    • Seed cells in a 96-well plate and treat with the compound at its GI50 concentration.

    • After incubation, add a luminogenic caspase-3/7 substrate.

    • Measure luminescence to quantify caspase activity, a key marker of apoptosis.[8]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay:

    • Culture cells on coverslips and treat with the compound.

    • Fix and permeabilize the cells.

    • Incubate with TdT enzyme and fluorescently labeled dUTPs to label DNA strand breaks, a hallmark of late-stage apoptosis.[9][10]

    • Visualize and quantify apoptotic cells using fluorescence microscopy.

Anti-inflammatory Activity Assessment

Indole derivatives have been shown to possess anti-inflammatory properties.[3][11] The following assays will assess the potential of this compound to modulate inflammatory responses.

This assay measures the inhibition of NO, a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophage cells.

  • Procedure:

    • Culture RAW 264.7 cells in a 96-well plate.

    • Pre-treat cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

    • Measure the nitrite concentration in the culture supernatant using the Griess reagent, which correlates with NO production.

    • A decrease in nitrite levels indicates potential anti-inflammatory activity.

Neuroprotective Activity Assessment

Given the role of indole-containing compounds in neuroprotection, it is worthwhile to investigate the compound's ability to protect neuronal cells from oxidative stress-induced cell death.[12][13]

This assay evaluates the compound's ability to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from oxidative damage.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate.

    • Pre-treat the cells with the test compound for 24 hours.

    • Induce oxidative stress by exposing the cells to H2O2 for a specified time.

    • Assess cell viability using the MTT or XTT assay as described in Protocol 1.

    • An increase in cell viability compared to H2O2-treated controls suggests neuroprotective activity.

Part 2: In Vivo Efficacy Validation

Promising results from in vitro screening warrant validation in a more complex biological system. In vivo models provide critical data on a compound's efficacy and safety in a whole organism.[14]

Anticancer Efficacy in Xenograft Models

Human tumor xenograft models are a cornerstone of preclinical cancer drug development, allowing for the evaluation of a compound's antitumor activity in a living system.[14]

cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A Select Immunodeficient Mice (e.g., Nude or SCID) B Subcutaneous Implantation of Cancer Cells A->B C Monitor Tumor Growth Until Palpable B->C D Randomize Mice into Groups (Vehicle, Compound, Positive Control) C->D E Administer Treatment via Appropriate Route (e.g., i.p., oral) D->E F Measure Tumor Volume & Body Weight Regularly E->F G Euthanize and Harvest Tumors F->G H Tumor Weight Measurement G->H I Immunohistochemistry (IHC) (e.g., Ki-67 for proliferation, Cleaved Caspase-3 for apoptosis) G->I J Statistical Analysis of Efficacy H->J I->J

Caption: Workflow for in vivo anticancer efficacy testing using xenograft models.

  • Procedure:

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunodeficient mice.

    • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Treatment: Administer the test compound and vehicle control according to a predetermined dosing schedule. A positive control drug can also be included.

    • Monitoring: Measure tumor volume and mouse body weight regularly.

    • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Perform immunohistochemical analysis on tumor sections to assess markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

Anti-inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model for evaluating the acute anti-inflammatory activity of novel compounds.[13]

  • Procedure:

    • Compound Administration: Administer the test compound or vehicle control to rats orally or intraperitoneally.

    • Induction of Inflammation: After a set time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measurement of Edema: Measure the paw volume using a plethysmometer at various time points post-carrageenan injection.

    • Data Analysis: Calculate the percentage of inhibition of edema in the compound-treated groups compared to the vehicle control group.

Part 3: Data Analysis and Interpretation

Statistical Methods
  • In Vitro Data: Use non-linear regression to calculate GI50 values. For comparisons between groups, use t-tests or one-way ANOVA followed by appropriate post-hoc tests.

  • In Vivo Data: Use two-way ANOVA with repeated measures to analyze tumor growth curves. For endpoint tumor weights and paw edema volumes, use one-way ANOVA or t-tests.

  • A p-value of <0.05 is typically considered statistically significant.

Data Presentation
Assay Endpoint Data Presentation
Cell ViabilityGI50 (µM)Table of GI50 values for each cell line at different time points.
Apoptosis% Apoptotic CellsBar graphs showing the percentage of apoptotic cells.
NO Production% InhibitionBar graphs showing the percentage inhibition of NO production.
Neuroprotection% Cell ViabilityBar graphs showing the percentage of viable neuronal cells.
Xenograft StudyTumor Volume (mm³), Tumor Weight (g)Line graphs of tumor growth over time; bar graphs of final tumor weights.
Paw EdemaPaw Volume (mL), % InhibitionLine graphs of paw volume over time; bar graphs of percentage inhibition.

Conclusion: A Roadmap for Therapeutic Discovery

This comprehensive guide provides a structured and scientifically rigorous framework for evaluating the therapeutic efficacy of this compound. By systematically progressing from broad in vitro screening to targeted in vivo validation, researchers can efficiently identify and characterize the compound's potential as a novel therapeutic agent in oncology, inflammation, or neurodegeneration. The emphasis on mechanistic assays and robust protocols ensures that the generated data will be reliable and provide a solid foundation for further preclinical and clinical development.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Available at: [Link]

  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. Available at: [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate. Available at: [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]

  • Statistical Considerations for Preclinical Studies. PubMed Central. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Available at: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]

  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central. Available at: [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. The Scientist. Available at: [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Available at: [Link]

  • The Biological and Pharmacological Potentials of Indole-based Heterocycles. Bentham Science. Available at: [Link]

  • Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. PubMed. Available at: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available at: [Link]

  • Indole-3-ethylsulfamoylphenylacrylamides: potent histone deacetylase inhibitors with anti-inflammatory activity. PubMed. Available at: [Link]

  • VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PubMed Central. Available at: [Link]

  • Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. Available at: [Link]

  • TUNEL and Active Caspase-3 Detection by IHC/ICC Protocol. Bio-Techne. Available at: [Link]

  • Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. BenchSci. Available at: [Link]

  • Statistical Considerations for Preclinical Studies. ResearchGate. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed Central. Available at: [Link]

  • The Key To Robust Translational Results In Preclinical Data Analysis. ImaBiotech. Available at: [Link]

  • Neuroprotection Is Unlikely to Be Effective in Humans Using Current Trial Designs. Stroke. Available at: [Link]

  • Expert Systematic Review & Meta-Analysis of Pre-clinical Studies. CliEvi. Available at: [Link]

  • The role of a statistician in drug development: Pre-clinical studies. Medium. Available at: [Link]

  • Video: The TUNEL Assay. JoVE. Available at: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. Available at: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. Available at: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. Available at: [Link]

  • Synthesis of New Heterocycles Derived from this compound as Potent Antifungal Agents. ResearchGate. Available at: [Link]

  • Synthesis and biological characterization of 3-substituted 1H-indoles as ligands of GluN2B-containing N-methyl-D-aspartate receptors. Part 2. PubMed. Available at: [Link]

  • The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. PubMed. Available at: [Link]

Sources

Synthesis methods for scaling up 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile production

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Scalable Synthesis of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

Abstract

This application note provides a comprehensive guide to the synthesis of this compound, a valuable β-ketonitrile intermediate for the development of heterocyclic compounds in medicinal chemistry. We move beyond a simple recitation of steps to deliver a scalable and robust protocol grounded in mechanistic principles. This document details two primary synthetic strategies, with a deep focus on a Claisen-type condensation method optimized for large-scale production. Key process parameters, including base and solvent selection, are evaluated. Detailed, field-tested protocols for the synthesis of the requisite precursor and the final target molecule are provided, alongside critical safety procedures for handling reactive reagents. This guide is intended for researchers, chemists, and process development professionals seeking to implement an efficient and reliable manufacturing process for this important building block.

Introduction: The Strategic Value of Indole-Based β-Ketonitriles

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals, including the amino acid tryptophan and the neurotransmitter serotonin.[1] When functionalized with a β-ketonitrile moiety, the resulting scaffold, such as this compound, becomes an exceptionally versatile precursor. β-Ketonitriles are prized for their dual reactivity, enabling the synthesis of a wide array of complex heterocyclic systems like pyrazoles, pyrimidines, and thiophenes.[2][3]

However, transitioning from bench-scale discovery to pilot-plant or manufacturing scale presents significant challenges. Issues of cost, safety, reagent handling, reaction efficiency, and purification robustness come to the forefront. The objective of this guide is to provide a scientifically-grounded, practical, and scalable methodology for the production of this compound, addressing the critical considerations of process chemistry.

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic analysis of the target molecule reveals the primary C-C bond disconnection between the indole-2-carbonyl carbon and the cyanomethylene carbon. This points to a nucleophilic attack by a cyanomethyl anion equivalent onto an activated indole-2-carboxylic acid derivative.

G cluster_0 Route A: Claisen-type Condensation (Recommended for Scale-Up) cluster_1 Route B: Direct Friedel-Crafts Acylation (Less Favorable) TM Target Molecule: this compound Disconnect C-C Bond Disconnection (Acylation Logic) TM->Disconnect Intermediates Indole-2-carbonyl Electrophile + Cyanomethyl Nucleophile Disconnect->Intermediates Ester Ethyl 3-methyl-1H-indole-2-carboxylate Ester->Intermediates Electrophile Source Acetonitrile Acetonitrile Anion (from Acetonitrile + Base) Acetonitrile->Intermediates Nucleophile Source Indole 3-Methyl-1H-indole Indole->Intermediates Nucleophile Source AcylChloride Cyanoacetyl Chloride AcylChloride->Intermediates Electrophile Source

Figure 1: Retrosynthetic analysis of the target molecule.

Based on this analysis, two primary strategies emerge:

  • Route A: Claisen-type Condensation: This involves the reaction of an ester, such as Ethyl 3-methyl-1H-indole-2-carboxylate, with the anion of acetonitrile. This is a classic and highly reliable method for forming β-ketonitriles from esters.[4][5]

  • Route B: Friedel-Crafts Acylation: This would involve the direct acylation of 3-methylindole with an activated cyanoacetic acid derivative (e.g., cyanoacetyl chloride). This route is less desirable due to potential regioselectivity issues (acylation at C3 is often favored over C2) and the harsh conditions typically required for Friedel-Crafts reactions on electron-rich indoles.[6]

For scalability, reliability, and control, Route A is unequivocally superior . It utilizes readily available starting materials and follows a well-understood reaction mechanism, making process optimization more predictable.

Mechanistic Rationale: The Claisen-type Condensation

The chosen method is a base-mediated condensation between an ester and a nitrile. The mechanism involves several key steps that dictate the necessary reaction conditions.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Irreversible Deprotonation (Driving Force) Nitrile CH3CN Acetonitrile Anion Anion Nitrile->Anion Base Base (e.g., NaH) Base->Nitrile Abstracts α-proton Ester R-COOEt Indole-2-carboxylate Anion->Ester Attacks carbonyl Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Product_Keto R-CO-CH2CN β-Ketonitrile (Keto form) Tetrahedral->Product_Keto Reforms C=O EtO EtO Tetrahedral->EtO Eliminates ethoxide Product_Enolate Product Enolate (Stabilized) Product_Keto->Product_Enolate EtO_or_Base EtO_or_Base EtO_or_Base->Product_Keto Abstracts acidic methylene proton (pKa ≈ 11)

Figure 2: Mechanism of the Claisen-type condensation for β-ketonitrile synthesis.

Causality Behind Experimental Choices:

  • Stoichiometric Strong Base: The product, a β-ketonitrile, has a methylene group flanked by two electron-withdrawing groups (carbonyl and nitrile), making it significantly more acidic (pKa ≈ 11) than the starting acetonitrile (pKa ≈ 31).[7] Therefore, a full equivalent of a strong, non-nucleophilic base is required to deprotonate the product as it forms. This final deprotonation step is essentially irreversible and drives the reaction equilibrium to completion. Using a catalytic amount of base or a weaker base like an alkoxide (which could participate in transesterification) is less efficient.[8]

  • Anhydrous Conditions: Strong bases like sodium hydride (NaH) react violently with water to produce hydrogen gas and sodium hydroxide.[9][10] The presence of water would consume the base, quench the necessary anions, and halt the reaction. Therefore, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is mandatory.

Process Optimization for Scale-Up

For large-scale synthesis, reagent choice and reaction conditions are dictated by safety, cost, efficiency, and ease of workup.

ParameterOption 1: Sodium Hydride (NaH)Option 2: Potassium tert-butoxide (KOt-Bu)Rationale for Selection
Base 60% dispersion in mineral oil.Solid powder.NaH is often preferred for its high reactivity and the insolubility of the hydride itself and the resulting sodium enolate, which can sometimes simplify workup. The oil dispersion significantly improves handling safety.[10] KOt-Bu is also an excellent choice, being highly soluble in THF.[4]
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous TolueneTHF is excellent for solvating the intermediate species. Toluene can be used for higher temperature reactions and may be preferred for its lower cost and easier removal, but solubility of intermediates can be lower.
Temperature 0 °C to reflux (typically 50-65 °C)Room temperature to refluxThe reaction is often initiated at a lower temperature during base addition for safety and then gently heated to ensure completion. The optimal temperature must be determined empirically to balance reaction rate against side-product formation.
Workup Acidic aqueous quench (e.g., HCl)Acidic aqueous quench (e.g., HCl)The final product is isolated by quenching the reaction mixture to neutralize the base and protonate the product enolate, followed by extraction and purification.
Typical Yield 75-90%70-85%Both systems can provide high yields when optimized. The choice often depends on available equipment and safety infrastructure.

Selected Method for Protocol: We will detail the protocol using Sodium Hydride (60% dispersion) in THF . This combination is widely documented, highly effective, and represents a common industrial practice for such condensations.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials, including the highly reactive and flammable sodium hydride, and flammable solvents. All operations must be conducted by trained personnel in a chemical fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves. An inert atmosphere is required for Protocol 2.

Protocol 1: Synthesis of Precursor, Ethyl 3-methyl-1H-indole-2-carboxylate

This protocol is a standard literature procedure (e.g., Fischer indole synthesis) and is provided for completeness.

  • Materials:

    • 3-Methyl-1H-indole-2-carboxylic acid

    • Anhydrous Ethanol (EtOH)

    • Sulfuric Acid (H₂SO₄), concentrated

    • Sodium Bicarbonate (NaHCO₃), saturated solution

    • Brine, saturated solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ethyl Acetate (EtOAc)

  • Procedure:

    • To a stirred suspension of 3-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous ethanol (10-15 mL per gram of acid) in a round-bottom flask, slowly add concentrated sulfuric acid (0.1 eq) at room temperature.

    • Equip the flask with a condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the ethanol.

    • Dilute the residue with ethyl acetate and carefully wash with saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an ethanol/water mixture to afford Ethyl 3-methyl-1H-indole-2-carboxylate as a white solid.

Protocol 2: Scale-Up Synthesis of this compound

This protocol describes the core condensation reaction on a multi-gram scale.

G start Start setup 1. Setup Reactor - Dry glassware - Inert N2 atmosphere start->setup charge_nah 2. Charge NaH - Weigh 60% dispersion - Add to reactor - Wash with hexanes (optional) setup->charge_nah add_thf 3. Add Solvent - Add anhydrous THF - Stir to create slurry charge_nah->add_thf cool 4. Cool Reactor - Cool to 0-5 °C (Ice-water bath) add_thf->cool add_reagents 5. Add Reactants - Add acetonitrile dropwise - Add ester solution dropwise cool->add_reagents react 6. Reaction - Warm to RT, then heat to 50°C - Monitor by TLC/HPLC (2-4h) add_reagents->react quench 7. Quench Reaction - Cool to 0 °C - Slowly add 1M HCl (aq) react->quench extract 8. Extraction - Extract with Ethyl Acetate quench->extract wash 9. Wash Organic Layer - Wash with water, then brine extract->wash dry 10. Dry & Concentrate - Dry over MgSO4 - Filter and evaporate solvent wash->dry purify 11. Purification (See Protocol 3) dry->purify end End Product purify->end

Figure 3: Experimental workflow for the scale-up synthesis.

  • Materials:

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Ethyl 3-methyl-1H-indole-2-carboxylate (1.0 eq)

    • Acetonitrile (CH₃CN), anhydrous (1.5 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Hexanes, anhydrous (for washing NaH, optional)

    • Hydrochloric Acid (HCl), 1M aqueous solution

    • Ethyl Acetate (EtOAc)

    • Brine, saturated solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Reactor Setup: Assemble a multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, a condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried. Purge the entire system with nitrogen for at least 30 minutes.

    • NaH Preparation: Under a positive flow of nitrogen, carefully weigh the NaH dispersion and add it to the reaction flask. Optional but recommended for cleaner reactions: Add anhydrous hexanes to the NaH, stir for 5 minutes, then stop stirring and carefully remove the hexanes (containing the mineral oil) via a cannula. Repeat this wash twice.

    • Solvent Addition: Add anhydrous THF to the NaH to create a stirrable slurry.

    • Cooling: Cool the slurry to 0-5 °C using an ice-water bath.

    • Reagent Addition:

      • Add anhydrous acetonitrile (1.5 eq) dropwise to the NaH slurry via the dropping funnel, maintaining the internal temperature below 10 °C. Vigorous hydrogen evolution will be observed. Stir for 30-45 minutes at 0-5 °C after the addition is complete.

      • Dissolve the Ethyl 3-methyl-1H-indole-2-carboxylate (1.0 eq) in a minimal amount of anhydrous THF and add this solution dropwise to the reaction mixture, again keeping the temperature below 10 °C.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 50 °C and maintain for 2-4 hours. The reaction mixture will typically become a thick, colored slurry. Monitor for the consumption of the starting ester by TLC or HPLC.

    • Quenching: Once the reaction is complete, cool the mixture back down to 0-5 °C in an ice-water bath. CAUTION: Exothermic and gas evolution. Very slowly and carefully, add 1M HCl solution dropwise to quench any unreacted NaH and to neutralize the reaction mixture. Continue adding acid until the pH is ~5-6.

    • Workup & Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Washing: Combine the organic extracts and wash them sequentially with water and then saturated brine.

    • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 3: Purification by Recrystallization
  • Procedure:

    • Transfer the crude product to a clean Erlenmeyer flask.

    • Add a suitable solvent system, such as isopropanol/heptane or toluene. Add the more soluble solvent (isopropanol or toluene) first, heating gently to dissolve the solid completely.

    • Once dissolved, slowly add the anti-solvent (heptane or hexanes) until the solution becomes faintly cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent.

    • Dry the crystals under vacuum to a constant weight to yield the final product.

References

  • Rostampoor, A., & Alizadeh, A. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 15, 14558-14586.
  • O'Mahony, G., & Maguire, A. R. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2839–2847. [Link]

  • Indole. (n.d.). In Wikipedia. Retrieved January 19, 2026. [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]

  • Shawali, A. S., et al. (2014). Synthesis of New Heterocycles Derived from this compound as Potent Antifungal Agents. Journal of Heterocyclic Chemistry, 51(S1). (Link not directly available, but cited for context).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. [Link]

  • University of California. (2012). Standard Operating Procedure: Sodium Hydride. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]

  • Ketcha, D. M., & Gribble, G. W. (1985). A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl) indole. The Journal of Organic Chemistry, 50(26), 5451-5457. (Referenced for general indole chemistry context).
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). PMC. [Link]

  • A Claisen Condensation Forms a β-Keto Ester. (2014). Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols for Enzyme Inhibition Assays Using 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for utilizing 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile in enzyme inhibition assays. The indole scaffold is a well-established pharmacophore in modern drug discovery, with derivatives exhibiting inhibitory activity against a wide range of enzyme families.[1][2][3] This document outlines detailed protocols for preliminary screening, determination of half-maximal inhibitory concentration (IC50), and elucidation of the mechanism of inhibition. While the specific enzyme targets for this compound are still under investigation, this guide will use a representative enzyme, Cyclooxygenase-2 (COX-2), a common target for indole-based inhibitors, as a model system to illustrate the experimental workflow and data analysis.[4] These protocols are designed to be adaptable for researchers in drug development and academic science, providing a robust methodology for characterizing the inhibitory potential of this and similar compounds.

Introduction: The Scientific Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities.[3] Indole derivatives are known to act as inhibitors for various enzymes, including kinases, cyclooxygenases, and tubulin, making them attractive candidates for the development of novel therapeutics for cancer, inflammation, and other diseases.[2][4][5][6] The compound this compound features the characteristic indole core, suggesting its potential as an enzyme inhibitor. Preliminary studies on related indole derivatives have demonstrated a range of biological activities, including antifungal properties.[7]

The purpose of this application note is to provide a detailed, field-proven guide for researchers to systematically evaluate the enzyme inhibitory properties of this compound. The protocols herein are built on established principles of enzyme kinetics and inhibition, emphasizing experimental rigor and data-driven decision-making.[8][9][10]

Materials and Reagents

To ensure reproducibility, all reagents should be of the highest purity available.

  • Test Compound: this compound (purity ≥95%)

  • Enzyme: Recombinant human Cyclooxygenase-2 (COX-2)

  • Substrate: Arachidonic acid

  • Detection Reagent: COX Colorimetric Inhibitor Screening Assay Kit (commercially available)

  • Buffers: Tris-HCl buffer (pH 8.0)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Positive Control: Celecoxib (a known COX-2 selective inhibitor)[4]

  • General Labware: 96-well microplates (clear, flat-bottom), multichannel pipettes, serological pipettes, reagent reservoirs, and a microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen assay kit.

Experimental Protocols

Preparation of Stock Solutions and Reagents

A critical first step in any enzyme assay is the careful preparation of all solutions.[11]

  • Test Compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.98 mg of the compound (MW = 198.22 g/mol ) in 1 mL of DMSO. Sonicate briefly to ensure complete dissolution. Store at -20°C.

  • Positive Control Stock Solution (10 mM): Prepare a 10 mM stock solution of Celecoxib in DMSO. Store at -20°C.

  • Enzyme Working Solution: Dilute the recombinant human COX-2 enzyme to the desired working concentration in Tris-HCl buffer (pH 8.0). The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.[8]

  • Substrate Working Solution: Prepare the arachidonic acid solution according to the manufacturer's instructions in the COX Colorimetric Inhibitor Screening Assay Kit.

Protocol 1: Primary Screening for Enzyme Inhibition

This initial screen is designed to quickly assess whether this compound exhibits inhibitory activity against the target enzyme at a single, high concentration.

Experimental Workflow for Primary Screening

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Detection cluster_analysis Data Analysis P1 Prepare Reagent Master Mixes A1 Add Buffer/Controls to Wells P1->A1 P2 Prepare Compound Dilutions A2 Add Test Compound/Positive Control P2->A2 A1->A2 A3 Add Enzyme A2->A3 A4 Pre-incubate A3->A4 R1 Initiate Reaction with Substrate A4->R1 R2 Incubate at Optimal Temperature R1->R2 R3 Measure Absorbance R2->R3 D1 Calculate Percent Inhibition R3->D1 D2 Identify 'Hits' D1->D2

Caption: Workflow for primary enzyme inhibition screening.

Step-by-Step Procedure:

  • Plate Layout: Design a 96-well plate map including wells for a negative control (DMSO vehicle), a positive control (Celecoxib), and the test compound.

  • Compound Addition: Add 2 µL of the 10 mM test compound stock solution to the designated wells for a final concentration of 100 µM in a 200 µL reaction volume. Add 2 µL of DMSO to the negative control wells and 2 µL of 10 mM Celecoxib to the positive control wells.

  • Enzyme Addition: Add 178 µL of the enzyme working solution to all wells.

  • Pre-incubation: Mix gently and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow for compound-enzyme interaction.[12]

  • Reaction Initiation: Add 20 µL of the substrate working solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (as specified by the assay kit) in kinetic mode for 10-15 minutes, or as a single endpoint reading after a fixed incubation time.

  • Data Analysis: Calculate the percentage of inhibition for the test compound relative to the negative control.

Protocol 2: IC50 Determination

If significant inhibition is observed in the primary screen, the next step is to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[13][14]

Step-by-Step Procedure:

  • Serial Dilutions: Prepare a series of dilutions of the 10 mM stock solution of this compound in DMSO. A 10-point, 3-fold serial dilution is recommended to cover a wide concentration range.[8]

  • Assay Setup: Set up the 96-well plate as in the primary screening protocol, but instead of a single concentration, add 2 µL of each dilution of the test compound to separate wells.

  • Enzyme and Substrate Addition: Follow the same procedure as in the primary screen for adding the enzyme, pre-incubating, and initiating the reaction with the substrate.

  • Measurement: Measure the enzyme activity as described previously.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[15]

Example Data Presentation for IC50 Determination

Compound Concentration (µM)% Inhibition
10095.2
33.388.7
11.175.4
3.752.1
1.2328.9
0.4110.5
0.142.1
0.0460.5
0.0150.1
0.0050.0
Protocol 3: Mechanism of Inhibition Studies

To understand how this compound inhibits the enzyme, kinetic studies are performed to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[16]

Modes of Enzyme Inhibition

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E E ES ES E->ES S EI EI E->EI I ES->E k_cat I I EI->E E2 E ES2 ES E2->ES2 S EI2 EI E2->EI2 I ES2->E2 k_cat ESI2 ESI ES2->ESI2 I I2 I EI2->E2 EI2->ESI2 S ESI2->ES2 ESI2->EI2 E3 E ES3 ES E3->ES3 S ES3->E3 k_cat ESI3 ESI ES3->ESI3 I I3 I ESI3->ES3

Caption: Diagrams of competitive, non-competitive, and uncompetitive enzyme inhibition.

Step-by-Step Procedure:

  • Experimental Design: Measure the initial reaction rates at various substrate concentrations in the absence and presence of several fixed concentrations of the inhibitor. The inhibitor concentrations should be chosen around the IC50 value (e.g., 0.5 x IC50, 1 x IC50, and 2 x IC50).

  • Assay Performance: For each inhibitor concentration, perform a substrate titration and measure the initial reaction velocity.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

    • Analyze the changes in Vmax (the maximum reaction rate) and Km (the Michaelis constant, a measure of the substrate's affinity for the enzyme) in the presence of the inhibitor.

      • Competitive Inhibition: Vmax remains unchanged, but Km increases. The lines on the Lineweaver-Burk plot will intersect at the y-axis.[16][17]

      • Non-competitive Inhibition: Vmax decreases, but Km remains unchanged. The lines will intersect on the x-axis.[16]

      • Uncompetitive Inhibition: Both Vmax and Km decrease. The lines on the plot will be parallel.[16]

Example Data Presentation for Kinetic Analysis

Inhibitor Conc.Vmax (app)Km (app)Inhibition Type
0 (Control)1.05.0 µM-
2 µM1.010.0 µMCompetitive
4 µM1.015.0 µMCompetitive

Troubleshooting

IssuePossible CauseSuggested Solution
High Well-to-Well Variability Inaccurate pipetting; Incomplete mixingCalibrate pipettes; Ensure thorough mixing after each reagent addition.
No Inhibition Observed Compound is inactive; Compound precipitatedTest at a higher concentration; Check solubility of the compound in the final assay buffer.
Inconsistent Results Reagent degradation; Temperature fluctuationsPrepare fresh reagents; Ensure consistent incubation temperatures.[8]

Conclusion

The protocols outlined in this application note provide a robust and systematic approach for characterizing the enzyme inhibitory properties of this compound. By following these detailed procedures, researchers can confidently perform primary screening, determine IC50 values, and elucidate the mechanism of inhibition. This will enable a thorough evaluation of the compound's potential as a lead candidate in drug discovery programs.

References

  • Al-Zaydi, K. M. (2009). Synthesis of New Heterocycles Derived from this compound as Potent Antifungal Agents. Molecules, 14(7), 2534-2545. [Link]

  • Chikhale, R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

  • de Oliveira, R. S., et al. (2021). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Molecules, 26(15), 4485. [Link]

  • Ferreira, M., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3334. [Link]

  • Fadda, A. A., et al. (2014). Chemistry of 3-(1H-Indol-3-yl)-3-oxopropanenitrile. Mini-Reviews in Organic Chemistry, 11(2), 208-225. [Link]

  • Di Micco, S., et al. (2014). Synthesis and biological characterization of 3-substituted 1H-indoles as ligands of GluN2B-containing N-methyl-D-aspartate receptors. Part 2. European Journal of Medicinal Chemistry, 84, 536-545. [Link]

  • Hawash, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(9), 2084. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • Sonar, V. N., et al. (2004). (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 3), o217–o218. [Link]

  • Kothandapani, J. (2015). How can make a molecule of 3-(1H-indol-3-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile?. ResearchGate. [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Gholamzadeh, P., et al. (2024). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry. [Link]

  • Gutfreund, H. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biophysical Chemistry, 273, 106585. [Link]

  • Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Wikipedia. [Link]

  • De, A. U., & Pal, D. (1998). The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. Current Medicinal Chemistry, 5(6), 423-438. [Link]

  • Chemistry LibreTexts. (2022). 2.5: Enzyme Kinetics and Inhibition. Chemistry LibreTexts. [Link]

  • Kumar, A., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Pharmaceutical Chemistry Journal, 52(1), 22-31. [Link]

  • Lönn, P., et al. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 491, 49-56. [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Fiveable. [Link]

  • Aldred, K. J., et al. (2015). Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis. NAR Molecular Medicine, 2(1), e00008. [Link]

  • Wang, J., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(2), 199-205. [Link]

  • Papamichael, K., et al. (2022). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • Bakumenko, A. V., et al. (2018). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 23(11), 2951. [Link]

  • Lönn, P., et al. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 491, 49-56. [Link]

  • Králová, P., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 527-539. [Link]

  • Thermo Fisher Scientific. (2023). What are enzyme assays method choices?. Separation Science. [Link]

  • ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. ResearchGate. [Link]

  • Liu, X. H., et al. (2016). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 21(6), 735. [Link]

  • La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. [Link]

  • Yonetani, T., & Theorell, H. (1964). Mechanistic and kinetic studies of inhibition of enzymes. Archives of Biochemistry and Biophysics, 106, 243-251. [Link]

  • MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. [Link]

Sources

Analytical techniques for quantifying 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile in Human Plasma and Urine using LC-MS/MS

Abstract and Introduction

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in biological matrices, specifically human plasma and urine. The quantification of novel therapeutic agents is a critical step in preclinical and clinical drug development, providing essential data for pharmacokinetic (PK) and toxicokinetic (TK) studies.[1][2] this compound is an indole-based small molecule, a class of compounds with diverse pharmacological activities.[3] The inherent complexity of biological samples, such as plasma and urine, necessitates a highly selective and sensitive analytical method to ensure accurate quantification, free from matrix interference.[4][5]

This document provides a comprehensive guide, from sample preparation through to data analysis, grounded in established regulatory principles. The protocols are designed to be self-validating, adhering to the criteria set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[6][7][8]

Principle and Analytical Strategy

The core of this method is the coupling of High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (MS/MS). This approach, often referred to as LC-MS/MS, is the gold standard for small molecule quantification in complex matrices due to its unparalleled sensitivity and selectivity.[9][10]

  • Chromatographic Separation (LC): A reverse-phase HPLC method is employed to separate the target analyte from endogenous matrix components (e.g., salts, lipids, proteins) and potential metabolites.[11] The choice of a C18 column and a gradient elution with methanol and water provides robust separation for moderately hydrophobic compounds like the target analyte.

  • Selective Detection (MS/MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exquisite selectivity.[10][12] The instrument is set to monitor a specific precursor-to-product ion transition unique to the analyte, effectively filtering out background noise and ensuring that only the compound of interest is detected and quantified.

  • Sample Preparation: The primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components can suppress or enhance the analyte's ionization, leading to inaccurate results.[4][13] To mitigate this, two distinct sample preparation protocols are presented:

    • Protein Precipitation (PPT): A rapid and straightforward technique for plasma samples, ideal for high-throughput screening. It involves adding a solvent like acetonitrile to denature and precipitate plasma proteins.[14][15]

    • Supported Liquid Extraction (SLE): A more advanced technique providing a cleaner extract than PPT, suitable for both plasma and urine. SLE immobilizes the aqueous sample on an inert solid support, and a water-immiscible organic solvent is used to selectively elute the analyte, leaving polar interferences behind.[14]

The overall analytical workflow is designed to be robust, reproducible, and compliant with global regulatory standards.

Bioanalytical_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Biological Sample (Plasma or Urine) Add_IS Spike with Internal Standard (IS) Sample->Add_IS Extract Extraction (PPT or SLE) Add_IS->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Final_Extract Final Extract Evaporate->Final_Extract LC_Inject Inject into LC-MS/MS System Final_Extract->LC_Inject LC_Sep LC Separation (C18 Column) LC_Inject->LC_Sep MS_Ionize Ionization (ESI+) LC_Sep->MS_Ionize MS_Detect MS/MS Detection (MRM Mode) MS_Ionize->MS_Detect Raw_Data Generate Raw Data (Chromatogram) MS_Detect->Raw_Data Integrate Integrate Peak Areas (Analyte & IS) Raw_Data->Integrate Cal_Curve Generate Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify Report Final Concentration Report Quantify->Report

Caption: High-level overview of the bioanalytical workflow.

Materials and Reagents

  • Analyte: this compound reference standard (>99% purity).

  • Internal Standard (IS): Stable isotope-labeled this compound-d4 or a structurally similar compound with close chromatographic behavior.

  • Solvents: Acetonitrile, Methanol, Ethyl Acetate (all HPLC or LC-MS grade). Formic Acid (LC-MS grade).

  • Water: Deionized water, Type 1 (18.2 MΩ·cm).

  • Biological Matrix: Drug-free human plasma (K2-EDTA), drug-free human urine from at least six unique sources for validation.[16]

  • Equipment:

    • HPLC system (e.g., Waters Acquity, Sciex Exion).

    • Triple quadrupole mass spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S).

    • Analytical balance, centrifuges, vortex mixer, nitrogen evaporator.

    • Supported Liquid Extraction plates or columns (e.g., Biotage ISOLUTE SLE+).

    • 96-well collection plates.

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions: Prepare separate 1.00 mg/mL stock solutions of the analyte and the Internal Standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and QCs.

  • Calibration Standards: Spike the appropriate working solutions into blank biological matrix (plasma or urine) to prepare a calibration curve consisting of a blank, a zero standard (blank + IS), and 8 non-zero concentrations covering the expected range (e.g., 1-1000 ng/mL).

  • Quality Control Samples: Prepare QCs by spiking blank matrix at four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC (approx. 40-60% of range)

    • High QC (approx. 80% of range)

Protocol 1: Sample Preparation using Protein Precipitation (Plasma)

This method is fast but may result in a less clean extract.

  • Aliquot 50 µL of plasma sample (unknown, standard, or QC) into a 1.5 mL microcentrifuge tube or 96-well plate.

  • Add 10 µL of IS working solution (e.g., 500 ng/mL) and vortex briefly.

  • Add 200 µL of cold acetonitrile (the "crash solvent") to precipitate proteins.[15]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean tube or well.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see section 4.4) and vortex.

  • The sample is ready for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Supported Liquid Extraction (Plasma/Urine)

This method provides a cleaner extract, reducing matrix effects.[14]

SLE_Workflow Supported Liquid Extraction (SLE) Workflow Start Start: 100 µL Sample (Plasma/Urine) Pretreat Pre-treat Sample: Add IS & Dilute with Aqueous Buffer Start->Pretreat Load Load Mixture onto SLE Sorbent Bed Pretreat->Load Wait Wait 5 min: Sample Absorbs Load->Wait Elute Apply Water-immiscible Organic Solvent (e.g., Ethyl Acetate) Wait->Elute Collect Collect Eluate (Contains Analyte) Elute->Collect Evap Evaporate to Dryness Collect->Evap Recon Reconstitute in Mobile Phase Evap->Recon End Ready for Injection Recon->End

Caption: Step-by-step workflow for the SLE protocol.
  • Aliquot 100 µL of sample (unknown, standard, or QC) into a microcentrifuge tube.

  • Add 10 µL of IS working solution.

  • Add 100 µL of 2% ammonium hydroxide in water to dilute the sample and ensure the analyte is in a neutral state for efficient extraction.

  • Vortex briefly and load the entire mixture onto the SLE plate/column.

  • Allow the sample to absorb into the sorbent for 5 minutes.

  • Apply 500 µL of ethyl acetate to the column and allow it to percolate via gravity into a clean collection plate. Repeat with a second 500 µL aliquot.

  • Evaporate the collected eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A and vortex.

  • The sample is ready for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

The following are starting parameters and should be optimized for the specific instrument used.

Table 1: Optimized LC-MS/MS Parameters
LC System Parameters
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 95% B in 3.0 min, hold for 1.0 min, return to 10% B and equilibrate for 1.0 min
MS/MS System Parameters
Ionization Mode Electrospray Ionization, Positive (ESI+)
Ion Source Temp. 550°C
Curtain Gas 35 psi
IonSpray Voltage 5500 V
MRM Transitions Hypothetical values, must be optimized
Analyte (MW ~198.2) Q1: 199.1 -> Q3: 156.1 (Collision Energy: 25 eV)
IS (d4) (MW ~202.2) Q1: 203.1 -> Q3: 160.1 (Collision Energy: 25 eV)

Bioanalytical Method Validation (BMV)

A full validation must be performed according to regulatory guidelines to ensure the method is fit for purpose.[7][17] The following parameters must be assessed.

Table 2: BMV Parameters and Acceptance Criteria (based on FDA/EMA Guidelines[6][8])
Parameter Acceptance Criteria
Selectivity No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in at least 6 blank matrix sources.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Intra-run & Inter-run: For QC samples at Low, Mid, and High levels, the mean accuracy should be within 85-115% of nominal, and precision (%CV) should be ≤15%. For the LLOQ, accuracy should be within 80-120% and precision ≤20%.
Recovery Not a strict requirement, but should be consistent and reproducible across the concentration range.
Matrix Effect The matrix factor (ratio of analyte response in post-extraction spiked matrix vs. neat solution) should have a %CV ≤15% across at least 6 matrix sources.
LLOQ The lowest standard on the calibration curve with a signal-to-noise ratio >5 and acceptable accuracy (80-120%) and precision (≤20%).
Stability Analyte concentration in QC samples must remain within ±15% of the baseline value under various conditions (e.g., 3 freeze-thaw cycles, 24h bench-top storage, long-term storage at -80°C).

Conclusion

The LC-MS/MS method described provides a selective, sensitive, and robust framework for the quantification of this compound in human plasma and urine. The inclusion of two distinct sample preparation techniques offers flexibility for different stages of drug development, from high-throughput discovery to rigorous clinical sample analysis. Adherence to the outlined validation protocol will ensure that the data generated is reliable, reproducible, and suitable for regulatory submissions, thereby supporting the advancement of new therapeutic candidates.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Ansari, M., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Chromatography B. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Al-Salami, H., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Rudaz, S., & Schappler, J. (2016). New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review. [Link]

  • Rajamanickam, M., et al. (2022). Current development of bioanalytical sample preparation techniques in pharmaceuticals. ResearchGate. [Link]

  • N, G. (2015). Bioanalytical method validation emea. SlideShare. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Darkoh, C., et al. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. [Link]

  • Yale School of Medicine. (n.d.). Small Molecules Quantitation. [Link]

  • Wang, Z., et al. (2019). A Quantitative LC-MS/MS Method for Determination of a Small Molecule Agonist of EphA2 in Mouse Plasma and Brain Tissue. Biomedical Chromatography. [Link]

  • Jones, B. A., & Kelliher, K. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek. [Link]

  • Nováková, L. (n.d.). The Development of Bioanalytical Methods for Pharmaceutical and Clinical Research. Technology Networks. [Link]

  • IITRI. (n.d.). Bioanalytical Method Development and Validation. [Link]

  • Shawkya, A., et al. (2012). Synthesis of New Heterocycles Derived from this compound as Potent Antifungal Agents. ResearchGate. [Link]

  • Kumar, S., et al. (2022). A Comprehensive Review on Bioanalytical Method Development and Validation for Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile. This valuable β-ketonitrile is a versatile intermediate in the development of novel heterocyclic compounds and pharmaceutical agents.[1] The synthesis, however, presents unique challenges, primarily centered on achieving regioselectivity in the acylation of the 3-methylindole core. This guide is structured to provide researchers, chemists, and drug development professionals with robust, field-proven protocols and in-depth troubleshooting advice to navigate these challenges effectively. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to optimize the reaction for your specific laboratory context.

Section 1: Synthesis Pathway and Mechanistic Overview

The primary route to synthesizing this compound is the direct C2-acylation of 3-methyl-1H-indole. While the C3 position of indole is typically more nucleophilic and prone to electrophilic substitution, the presence of the methyl group at C3 sterically and electronically influences the reactivity, making C2-acylation a viable, albeit competitive, pathway.

The reaction is typically performed under Friedel-Crafts conditions, where a Lewis acid activates an acylating agent, which then undergoes electrophilic aromatic substitution onto the indole ring. The choice of Lewis acid and reaction conditions is paramount to favoring the desired C2 isomer over potential C3 or N-acylated side products.[2][3]

G cluster_reactants Reactants cluster_conditions Conditions 3-Methyl-1H-indole 3-Methyl-1H-indole Reaction_Vessel Friedel-Crafts Acylation 3-Methyl-1H-indole->Reaction_Vessel Acylating_Agent Cyanoacetyl Chloride (or activated cyanoacetic acid) Acylating_Agent->Reaction_Vessel Lewis_Acid Lewis Acid (e.g., AlCl3, Et2AlCl) Lewis_Acid->Reaction_Vessel Activates Acylating Agent Solvent Anhydrous Solvent (e.g., CH2Cl2) Solvent->Reaction_Vessel Product 3-(3-Methyl-1H-indol-2-yl) -3-oxopropanenitrile Reaction_Vessel->Product Forms C2-Acylated Product G cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Flame-dry glassware B Establish Inert Atmosphere (N2/Ar) A->B C Dissolve 3-Methylindole in Anhydrous CH2Cl2 B->C D Cool to 0 °C C->D E Add Lewis Acid (e.g., Et2AlCl) D->E F Add Cyanoacetyl Chloride E->F G Stir at 0 °C then RT F->G H Monitor by TLC G->H I Quench with 1M HCl at 0 °C H->I J Extract with CH2Cl2 I->J K Wash with H2O, NaHCO3, Brine J->K L Dry over MgSO4 & Concentrate K->L M Column Chromatography or Recrystallization L->M N Characterize Pure Product (NMR, MS) M->N

Sources

Technical Support Center: Stability and Handling of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile. This molecule, featuring a privileged indole scaffold, is of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] The compound's unique structure, which combines an indole ring with a β-ketonitrile functional group, makes it a versatile building block but also introduces specific stability challenges.[3] Understanding these potential issues is critical for ensuring the integrity of experimental results, from storage and handling to reaction setup and analysis. This guide provides field-proven insights, troubleshooting advice, and validated protocols to help researchers navigate the stability and degradation challenges associated with this compound.

Section 1: Compound Stability Profile

This compound is susceptible to degradation through several pathways, primarily hydrolysis, photodecomposition, and thermal stress. The indole nucleus and the β-ketonitrile moiety are the two main sites of reactivity.

  • Hydrolytic Instability: The β-ketonitrile group is prone to hydrolysis under both acidic and basic aqueous conditions, which can lead to the formation of the corresponding carboxylic acid or other byproducts.[4][5][6]

  • Photosensitivity: Like many indole derivatives, this compound can degrade upon exposure to UV or even ambient light, often resulting in discoloration and the formation of complex mixtures.[7][8] The indole ring system is known to be photosensitive, a factor that requires careful consideration during handling and experimentation.[7]

  • Thermal Liability: While generally stable at room temperature in solid form, prolonged exposure to high temperatures can accelerate degradation. Thermal decomposition of the indole core itself is known to occur at very high temperatures, leading to fragmentation and isomerization.[9][10]

The following table summarizes the recommended conditions for handling and storage to minimize degradation.

Form Condition Recommended Storage Rationale & Key Considerations
Solid Long-Term-20°C, in the dark, under inert gas (Argon or Nitrogen)Minimizes thermal degradation, photo-oxidation, and hydrolysis from atmospheric moisture. Essential for maintaining long-term purity.[11][12]
Short-Term2-8°C, in the dark, desiccatedSuitable for frequently used stock. A desiccator prevents moisture uptake.
Solution Stock Solutions-20°C or -80°C in anhydrous, aprotic solvents (e.g., DMSO, DMF, Acetonitrile)Prevents hydrolysis. Use of anhydrous solvents is critical. Avoid repeated freeze-thaw cycles, which can introduce moisture.
Working SolutionsPrepare fresh before use. Protect from light.Minimizes the risk of degradation during the course of an experiment. If solutions must be stored, even for a short period, they should be kept cold and dark.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the use of this compound in a question-and-answer format.

Q1: I'm observing a new, more polar spot on my TLC plate after leaving my compound in a protic solvent like methanol. What's happening?

A: This is a classic sign of hydrolysis. The β-ketonitrile functional group is susceptible to reaction with nucleophilic solvents, especially water, but also alcohols to a lesser extent. Under aqueous conditions (acidic or basic), the nitrile group (-CN) can hydrolyze to a carboxylic acid (-COOH).[4][5][13] The resulting carboxylic acid is significantly more polar than the parent compound, causing it to have a lower Rf value on a normal-phase TLC plate.

Causality: The primary degradation pathway is likely the hydrolysis of the nitrile to 3-(3-methyl-1H-indol-2-yl)-3-oxopropanoic acid. This occurs because water acts as a nucleophile, attacking the electrophilic carbon of the nitrile.[13] This process is often catalyzed by trace amounts of acid or base.[5]

Solution:

  • Solvent Choice: Always use anhydrous, aprotic solvents like DMSO, DMF, or acetonitrile for preparing stock solutions.[11]

  • Fresh Preparation: Prepare working solutions in protic solvents immediately before use and do not store them.

  • Confirmation: To confirm hydrolysis, you can analyze your degraded sample by LC-MS. The expected product will have a mass increase of 18 amu (loss of N, gain of O and H2).

dot

Hydrolysis_Pathway Parent This compound (Parent Compound) Product 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanoic acid (Hydrolysis Product) Parent->Product H₂O / H⁺ or OH⁻ (Hydrolysis)

Caption: Potential hydrolytic degradation pathway.

Q2: My solid sample, which was initially off-white, has started to turn yellow or brown upon storage on the lab bench. Why is this happening and is the material still usable?

A: This discoloration is characteristic of photo-oxidation or general oxidative degradation of the indole ring. The indole scaffold is an electron-rich heterocycle, making it susceptible to oxidation, which can be accelerated by exposure to light and air.[7][14]

Causality: UV and visible light can generate reactive oxygen species or excite the indole ring directly, leading to the formation of colored, often polymeric, byproducts.[7] The presence of the activating 3-methyl group can influence this reactivity.

Solution:

  • Proper Storage: Store the solid compound in an amber vial to protect it from light.[11] For long-term storage, place it inside a light-proof container at low temperatures (≤ -20°C).

  • Inert Atmosphere: Purging the vial with an inert gas like argon or nitrogen before sealing can displace oxygen and further prevent oxidation.

  • Purity Check: Before using a discolored sample, you must verify its purity. Dissolve a small amount in an appropriate solvent (e.g., acetonitrile) and analyze it by HPLC-UV or LC-MS. Compare the chromatogram to that of a known pure sample. If significant degradation peaks are present, the material should be repurified or discarded.

Q3: My reaction yields are inconsistent when using this reagent. Could its stability be the cause?

A: Absolutely. Inconsistent yields are often a direct consequence of reagent degradation, either during storage or in situ during the reaction.

Causality & Troubleshooting Steps:

  • Stock Solution Degradation: If you are using an older stock solution, it may have partially degraded. Always use freshly prepared solutions or re-qualify the concentration and purity of older stock solutions before use.

  • Reaction Conditions: The pH, temperature, and solvent of your reaction can cause the compound to degrade before it has a chance to react.

    • pH: Avoid strongly acidic or basic aqueous conditions unless the reaction is rapid. The nitrile is susceptible to hydrolysis.[6]

    • Temperature: If your reaction requires heating, run a control experiment where you heat the starting material under the reaction conditions (without other reagents) to assess its thermal stability.

    • Solvent: Ensure your reaction solvent is compatible. Protic solvents may lead to solvolysis side-products.

To diagnose this, set up a control reaction containing only your compound and the solvent/buffer system. Monitor its stability over the course of the reaction time by TLC or HPLC.

Section 3: Protocols for Stability Assessment

To formally assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of harsh conditions to rapidly identify potential degradation pathways.

Protocol 1: Forced Hydrolytic Degradation Study

Objective: To determine the stability of the compound in acidic, basic, and neutral aqueous conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • HPLC system with UV detector

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Sample Preparation: For each condition, mix 100 µL of the stock solution with 900 µL of the stress agent in a clean vial:

    • Acidic: 0.1 M HCl (diluted from 1 M stock)

    • Basic: 0.1 M NaOH (diluted from 1 M stock)

    • Neutral: HPLC-grade water

  • Time Zero (T0) Sample: Immediately after preparation, take an aliquot from each vial, neutralize it if necessary (add an equivalent amount of base for the acid sample and vice-versa), and dilute with mobile phase for HPLC analysis. This is your T0 reference.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 40°C) and protect them from light.

  • Time-Point Analysis: At specified time points (e.g., 2, 6, 24, 48 hours), withdraw an aliquot, neutralize, dilute, and analyze by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T0 sample to calculate the percentage of degradation. Analyze any new peaks that appear in the chromatogram.

Protocol 2: Photostability Assessment Workflow

Objective: To evaluate the impact of light exposure on the compound, following principles outlined in the ICH Q1B guideline.[15]

Methodology: This protocol requires a calibrated photostability chamber, but a preliminary assessment can be performed using a strong UV lamp or even direct sunlight. A control sample protected from light is crucial for a valid comparison.

dot

Photostability_Workflow cluster_prep 1. Sample Preparation cluster_expose 2. Exposure cluster_analysis 3. Analysis A Prepare two identical samples (solid or in solution) B Sample 1: Exposed Sample (in quartz cuvette or clear vial) A->B C Sample 2: Dark Control (wrap vial in aluminum foil) A->C D Place both samples side-by-side in photostability chamber (e.g., >1.2 million lux hours and >200 watt hours/m² UV-A) B->D E Analyze both samples by HPLC-UV/MS post-exposure D->E F Compare chromatograms: - Parent peak area - Presence of new peaks E->F G Assess for color change or physical changes F->G

Sources

Technical Support Center: Synthesis of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this specific synthesis. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring a successful and reproducible outcome in your laboratory.

Troubleshooting Guide: Common Experimental Pitfalls

This section addresses specific problems that may arise during the synthesis, offering explanations and actionable solutions.

Question 1: My reaction yield is significantly low, or I'm not getting any product. What are the likely causes?

Answer:

Low or no yield in the synthesis of this compound is a common issue that can typically be traced back to a few critical factors related to the reactivity of the indole nucleus and the nature of the acylating agent.

  • Sub-optimal Acylating Agent: The most established method for this synthesis is the cyanoacetylation of 3-methyl-1H-indole. This is often achieved by using a combination of cyanoacetic acid and acetic anhydride[1][2]. This mixture generates a mixed anhydride in situ, which is the active electrophile. If you are using cyanoacetic acid alone or with a less effective activating agent, the electrophilicity may be insufficient to acylate the indole ring.

  • Indole Degradation: 3-Methyl-1H-indole, like many indole derivatives, is susceptible to degradation or polymerization under strongly acidic conditions[3]. Traditional Friedel-Crafts acylation using strong Lewis acids like AlCl₃ can lead to complex mixtures and decomposition of the starting material[3][4]. The acetic acid generated from the acetic anhydride should provide a sufficiently acidic environment without causing significant degradation.

  • Moisture Contamination: The acylating agent, the mixed anhydride of cyanoacetic and acetic acid, is sensitive to moisture. Any water in the reaction will hydrolyze the anhydride, quenching the electrophile and preventing the reaction from proceeding. It is crucial to use anhydrous reagents and solvents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon)[3].

  • Incorrect Reaction Temperature: The reaction temperature is a critical parameter. While some acylations require heat to overcome the activation energy, excessive temperatures can promote side reactions and decomposition of both the starting material and the product[3]. For the cyanoacetylation of indoles with cyanoacetic acid and acetic anhydride, a moderate temperature (e.g., 60-70°C) is often optimal[1].

Question 2: I'm observing the formation of a significant byproduct. How can I identify and minimize it?

Answer:

The most likely significant byproduct in this reaction is the N-acylated indole. The indole nitrogen, while less nucleophilic than the C3 position in unsubstituted indoles, can still compete with the C2 position for the acylating agent, especially since the C3 position is blocked in 3-methyl-1H-indole.

  • Understanding the Regioselectivity: In the acylation of 3-methyl-1H-indole, the primary sites of electrophilic attack are the N1 and C2 positions. The C2 position is generally favored for acylation due to the electronic properties of the indole ring. However, N-acylation can occur, leading to the formation of 1-cyanoacetyl-3-methyl-1H-indole.

  • Minimizing N-Acylation: The ratio of C-acylation to N-acylation can be influenced by the reaction conditions.

    • Solvent Choice: The choice of solvent can play a role. Less polar solvents may favor C-acylation.

    • Reaction Time and Temperature: Prolonged reaction times or higher temperatures might favor the thermodynamically more stable product, which could be either the N- or C-acylated isomer depending on the specific conditions. It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Identification: The N-acylated and C2-acylated isomers can be distinguished by spectroscopic methods. For instance, in the ¹H NMR spectrum, the disappearance of the N-H proton signal around 11-12 ppm would indicate N-acylation. The chemical shifts of the aromatic protons will also differ between the two isomers.

Question 3: My final product is difficult to purify. What are the best strategies for purification?

Answer:

Purification of this compound can be challenging due to the presence of unreacted starting materials, the N-acylated byproduct, and potentially polymeric materials. A multi-step purification strategy is often necessary.

  • Initial Work-up: After the reaction is complete, the mixture is typically cooled and the product is precipitated by the addition of a non-polar solvent like water or methanol[5]. The crude solid can then be collected by filtration.

  • Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds[6][7][8]. The choice of solvent is critical. A solvent system should be identified where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for indole derivatives[9][10].

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography is the next step[11][12]. A silica gel stationary phase is typically used. The mobile phase (eluent) should be optimized to achieve good separation between the desired C2-acylated product, the N-acylated byproduct, and any remaining starting material. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective.

Frequently Asked Questions (FAQs)

What is the likely mechanism for the cyanoacetylation of 3-methyl-1H-indole with cyanoacetic acid and acetic anhydride?

The reaction proceeds through the formation of a mixed anhydride from cyanoacetic acid and acetic anhydride, which then acts as the electrophile in a Friedel-Crafts-type acylation reaction.

G cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution CAA Cyanoacetic Acid MixedAnhydride Mixed Anhydride (Electrophile) CAA->MixedAnhydride + Ac₂O Ac2O Acetic Anhydride Ac2O->MixedAnhydride AcOH Acetic Acid SigmaComplex Sigma Complex MixedAnhydride->SigmaComplex Indole 3-Methyl-1H-indole Indole->SigmaComplex + Mixed Anhydride Product 3-(3-Methyl-1H-indol-2-yl) -3-oxopropanenitrile SigmaComplex->Product - H⁺

Caption: Reaction mechanism for the synthesis.

Can I use a different acylating agent, such as cyanoacetyl chloride?

While cyanoacetyl chloride is a more reactive acylating agent, its use with unprotected indoles can be problematic. The higher reactivity can lead to a greater proportion of N-acylation and may also increase the likelihood of indole polymerization, especially if any HCl is generated. The use of milder conditions with the mixed anhydride from cyanoacetic acid and acetic anhydride is generally recommended for better control and higher yields of the desired C2-acylated product.

My product seems to be degrading during work-up or storage. Is it unstable?

Yes, β-ketonitriles can be susceptible to decomposition. The primary degradation pathway is hydrolysis of the nitrile group to a carboxylic acid or amide, particularly under strong acidic or basic conditions during aqueous work-up[13]. The presence of the ketone can also facilitate other side reactions. It is advisable to perform aqueous work-ups quickly and at low temperatures, and to store the purified product in a cool, dry, and dark place.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the cyanoacetylation of indoles[1][2].

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-Methyl-1H-indole131.175.0 g38.1
Cyanoacetic acid85.063.9 g45.8
Acetic anhydride102.0920 mL-
Methanol32.0450 mL-
Water18.02As needed-
Procedure:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyanoacetic acid (3.9 g, 45.8 mmol) to acetic anhydride (20 mL).

  • Dissolution: Gently warm the mixture to 50-60°C with stirring to dissolve the cyanoacetic acid completely.

  • Addition of Indole: To the clear solution, add 3-methyl-1H-indole (5.0 g, 38.1 mmol) in one portion.

  • Reaction: Heat the reaction mixture to 70°C and maintain this temperature for 15-20 minutes. The product will start to precipitate from the reaction mixture.

  • Cooling and Precipitation: After the reaction time, allow the mixture to cool to room temperature. Further precipitation should occur.

  • Isolation: Pour the reaction mixture into cold water (100 mL) with stirring. Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold methanol (2 x 25 mL) to remove unreacted starting materials and soluble impurities.

  • Drying: Dry the product under vacuum to obtain the crude this compound.

  • Purification (if necessary): Recrystallize the crude product from ethanol to obtain the pure compound.

Workflow Diagram:

G cluster_workflow Synthesis Workflow start Mix Cyanoacetic Acid & Acetic Anhydride dissolve Warm to Dissolve start->dissolve add_indole Add 3-Methyl-1H-indole dissolve->add_indole react Heat at 70°C add_indole->react cool Cool to Room Temp. react->cool precipitate Precipitate in Water cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Methanol filter->wash dry Dry Under Vacuum wash->dry purify Recrystallize (Optional) dry->purify end Pure Product dry->end No purify->end Yes

Caption: Step-by-step synthesis workflow.

References

  • Slätt, J., Romero, I., & Bergman, J. (2004). Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride. Synthesis, (16), 2760-2765.
  • Abdel-Megeid, F. M. E., El-Sayed, A. A., & Gad, F. A. (2012). Synthesis of New Heterocycles Derived from this compound as Potent Antifungal Agents. Bulletin of the Korean Chemical Society, 33(9), 2984-2990.
  • Fadda, A. A., El-Mekabaty, A., Mousa, I. A., & Elattar, K. M. (2023).
  • Slätt, J. (2005).
  • Organic Syntheses. (n.d.). Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process. [Link]

  • Sakai, S. I., Wakabayashi, K., & Nishina, T. (1987). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 26(5), 1145-1148.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information Materials. [Link]

  • Slaett, J., Romero, I., & Bergman, J. (2004). Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride. Synthesis, 2004(16), 2760-2765.
  • ResearchGate. (2004). Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. [Link]

  • Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 19(1), 91-94.
  • Beilstein Journal of Organic Chemistry. (2018). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • PubMed. (2000). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. [Link]

  • National Center for Biotechnology Information. (2022). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. [Link]

  • University of Rochester. (2026). How To: Purify by Crystallization. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]

  • Scientific & Academic Publishing. (2018). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • Eastern Michigan University. (n.d.). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • ACS Publications. (1942). THE KETONIC DECOMPOSITION OF BETA-KETO CARBOXYLIC ACIDS. [Link]

  • National Center for Biotechnology Information. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. [Link]

  • University of the Incarnate Word. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. [Link]

  • Organic Chemistry Portal. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. [Link]

  • National Center for Biotechnology Information. (2007). 4,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene]-3-oxopropanenitrile. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(1H-indol-6-yl)-3-oxopropanenitrile. PubChem Compound Summary for CID 13643793.
  • The Royal Society of Chemistry. (2021). Chemistry of 2-vinylindoles: synthesis and applications. [Link]

  • ResearchGate. (2014). A High-Yielding Preparation of β-Ketonitriles. [Link]

  • University of Rochester. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

Sources

Technical Support Center: A Researcher's Guide to Mitigating Cytotoxicity of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile in their cell culture experiments. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate and mitigate unexpected cytotoxicity, ensuring the integrity and success of your research. As scientists, we understand that unexpected cell death can be a significant roadblock. This resource is built on a foundation of scientific expertise and practical field experience to help you dissect the root causes of cytotoxicity and implement effective solutions.

Understanding the Challenge: The Double-Edged Sword of Indole Derivatives

Indole-based compounds, such as this compound, are a cornerstone of modern drug discovery, with many exhibiting potent biological activities, including anticancer properties.[1][2] This efficacy often stems from their ability to modulate key cellular processes like proliferation and apoptosis.[3] However, this same potency can lead to unintended cytotoxicity in cell culture models, complicating data interpretation and potentially masking the true therapeutic window of the compound.

This guide will walk you through a systematic approach to identify the source of cytotoxicity and provide actionable protocols to minimize its impact.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered when working with this compound and similar small molecules.

Q1: My cells are dying even at low concentrations of the compound. What are the potential causes?

Several factors can contribute to excessive cytotoxicity, even at concentrations where you expect to see a specific biological effect with minimal cell death.

  • Compound Solubility and Precipitation: Poor aqueous solubility is a frequent culprit for unexpected cytotoxicity with small molecules.[4] If this compound precipitates out of the culture medium, it can lead to inconsistent local concentrations and physical stress on the cells, causing cell death that is not related to its pharmacological activity.

  • Off-Target Effects: Indole scaffolds are common in kinase inhibitors, and many of these molecules can interact with multiple kinases beyond the intended target.[5][6][7] These off-target effects can trigger unintended signaling pathways leading to apoptosis or necrosis.[8][9]

  • Solvent Toxicity: The solvent used to dissolve the compound, most commonly dimethyl sulfoxide (DMSO), can be toxic to cells, especially at higher concentrations and with prolonged exposure.[10][11]

  • Metabolite Toxicity: Cells can metabolize the parent compound into byproducts that may be more cytotoxic than the original molecule.

  • Suboptimal Cell Culture Conditions: Pre-existing stress on your cells due to factors like high passage number, mycoplasma contamination, or inappropriate cell density can heighten their sensitivity to any experimental compound.[12][13]

Q2: How can I determine if the observed cytotoxicity is due to the compound's intended mechanism or an artifact?
  • Thorough Dose-Response Analysis: Conduct a comprehensive dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability.[10][14] This will help you identify a concentration range that elicits the desired biological effect without causing widespread cell death.

  • Solubility Assessment: Visually inspect your culture plates under a microscope for any signs of compound precipitation. You can also perform a formal solubility test.

  • Mechanism of Cell Death Analysis: Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) can provide clues. On-target effects of anticancer compounds often induce apoptosis, while necrosis might suggest a more general toxic effect.[15][16] Assays like Annexin V/Propidium Iodide staining can distinguish between these two pathways.

  • Use of Control Compounds: Include a structurally related but inactive compound as a negative control, if available. If this compound does not cause cytotoxicity, it strengthens the argument that the observed effect is due to the specific activity of your test compound.

Experimental Protocols

Here are detailed protocols for key experiments to troubleshoot and mitigate cytotoxicity.

Protocol 1: Comprehensive Dose-Response and Viability Assay

This protocol will help you establish the cytotoxic profile of this compound in your specific cell line.

Materials:

  • Your chosen cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, MTS, or a luciferase-based ATP assay)[17]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.[13]

  • Compound Dilution: Prepare a serial dilution of your compound in complete culture medium. It's crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells, typically below 0.5%.[13]

  • Treatment: Carefully remove the old medium and add the medium containing the different concentrations of your compound. Include vehicle control (medium with solvent only) and untreated control wells.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).[13]

  • Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

ParameterRecommendationRationale
Cell Density Optimize for logarithmic growthOverly confluent or sparse cultures can be more sensitive to stress.[13]
Solvent Conc. Keep final DMSO < 0.5%Minimizes solvent-induced toxicity.[11]
Concentration Range Broad, logarithmic scaleEnsures capture of the full dose-response curve.
Incubation Time Test multiple time pointsCytotoxicity can be time-dependent.
Protocol 2: Assessing Compound Solubility in Culture Medium

A simple, visual method to check for compound precipitation.

Materials:

  • Complete cell culture medium

  • This compound stock solution

  • Clear microcentrifuge tubes or a 96-well plate

  • Microscope

Procedure:

  • Prepare dilutions of your compound in culture medium at the highest concentration you plan to use in your experiments.

  • Incubate the dilutions under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2) for a few hours.

  • Visually inspect the solutions against a dark background for any signs of cloudiness or precipitate.

  • For a more sensitive assessment, transfer a small aliquot to a microscope slide and look for crystals.

If you observe precipitation, consider the formulation strategies outlined in the next section.

Strategies to Reduce Cytotoxicity

If you've identified a likely cause of cytotoxicity, here are some strategies to mitigate it.

Optimizing Compound Formulation

For poorly soluble compounds, improving their formulation can dramatically reduce non-specific cytotoxicity.[18]

  • Use of Solubilizing Agents: Consider using formulation aids like cyclodextrins or lipid-based systems to enhance solubility.[4][19] However, be aware that these agents can have their own effects on cells.

  • Sonication: Briefly sonicating the compound in the medium before adding it to the cells can help dissolve small aggregates.

  • Fresh Dilutions: Always prepare fresh dilutions of the compound for each experiment, as prolonged storage in aqueous solutions can lead to degradation or precipitation.

Modifying Experimental Conditions
  • Reduce Exposure Time: If the compound is highly potent, a shorter incubation time may be sufficient to observe the desired biological effect while minimizing cytotoxicity.

  • Increase Serum Concentration: For some compounds, binding to serum proteins like albumin can reduce the free concentration available to interact with cells, thereby lowering toxicity.[20][21] You can test this by performing your experiments in media with varying percentages of fetal bovine serum (FBS).

  • Co-culture Systems: If your research involves specific cell-cell interactions, consider using co-culture models that may more accurately reflect the in vivo environment and potentially alter cellular responses to the compound.[22]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting cytotoxicity issues with this compound.

Cytotoxicity_Troubleshooting node_q node_q node_s node_s node_e node_e start Start: Unexpected Cytotoxicity Observed check_sol 1. Assess Compound Solubility start->check_sol is_soluble Is the compound soluble? check_sol->is_soluble dose_resp 2. Perform Dose-Response Assay mech_death 3. Analyze Mechanism of Cell Death dose_resp->mech_death is_on_target Is cytotoxicity dose-dependent and apoptotic? mech_death->is_on_target is_soluble->dose_resp Yes formulate Improve Formulation: - Use solubilizing agents - Sonication is_soluble->formulate No optimize_exp Optimize Experiment: - Reduce concentration - Shorten exposure time is_on_target->optimize_exp Yes off_target Investigate Off-Target Effects: - Use structurally different inhibitor - Kinase profiling is_on_target->off_target No (Necrotic/Dose-independent) formulate->check_sol end_ok Proceed with Optimized Protocol optimize_exp->end_ok end_rethink Re-evaluate Compound Suitability off_target->end_rethink

Sources

Technical Support Center: A Troubleshooting Guide for Experiments with 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, purification, and application of this versatile indole derivative. Our goal is to provide you with the expertise and in-depth insights necessary to ensure the success of your experiments.

Section 1: Synthesis and Purification

The synthesis of this compound and related β-ketonitriles often involves a Claisen condensation or similar acylation reactions.[1][2] These reactions, while powerful, can present several challenges.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound is resulting in a low yield. What are the common contributing factors?

A1: Low yields in the synthesis of this β-ketonitrile can stem from several factors:

  • Suboptimal Base Selection: The choice of base is critical in Claisen-type condensations.[3] Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are often preferred.[4] Using a weaker base or a nucleophilic one like sodium ethoxide could lead to incomplete reaction or side reactions.[5]

  • Reaction Conditions: The reaction is sensitive to temperature and moisture. Anhydrous conditions are crucial as water can quench the base and hydrolyze the starting materials or product.[6][7] The optimal temperature will depend on the specific reactants and solvent used.

  • Purity of Starting Materials: Impurities in the starting materials, such as 3-methyl-1H-indole-2-carboxylate esters or cyanoacetic acid derivatives, can interfere with the reaction. Ensure your starting materials are of high purity.

  • Side Reactions: The formation of byproducts is a common cause of low yields. For instance, self-condensation of the starting ester or nitrile can occur.[8]

Pro-Tip: To drive the reaction to completion, it is often necessary to use at least a full equivalent of the base. This is because the product, a β-keto ester, has a highly acidic α-hydrogen that will be deprotonated by the base, shifting the equilibrium towards the product.[9]

Q2: I am observing significant side product formation during the synthesis. What are the likely side reactions?

A2: Several side reactions can occur:

  • Amidine Formation: If sodium amide is used as the base, it can sometimes react with the nitrile group to form an amidine.[4]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the nitrile group to an amide or carboxylic acid, or the hydrolysis of the ester starting material.[10]

  • Decarboxylation: Under harsh basic or acidic conditions and high temperatures, the β-ketonitrile product can undergo decarboxylation.

  • Reactivity of the Indole Ring: The indole nucleus itself can be reactive under certain conditions. For instance, the N-H proton is acidic and can be deprotonated. The C3 position is also susceptible to electrophilic attack, although in this case, the C2-acyl group is deactivating.

Q3: I'm struggling with the purification of the final product. What are the best practices?

A3: Purification of indole derivatives can be challenging due to their polarity and potential for degradation.[11][12][13][14][15]

  • Column Chromatography: This is the most common method for purifying indole derivatives. A silica gel column is typically used with a gradient of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane).[16]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[11] Common solvents for indole derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexane.

  • Extraction: An initial workup involving extraction can help remove many impurities. After quenching the reaction, the product can be extracted into an organic solvent. Washing the organic layer with a mild acid, a mild base (like sodium bicarbonate solution), and brine can remove acidic and basic impurities.

Pro-Tip: Indole derivatives can sometimes be sensitive to air and light. It is advisable to store the purified product under an inert atmosphere (like nitrogen or argon) and in a dark, cool place.

Experimental Protocol: Synthesis via Claisen-type Condensation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Ethyl 3-methyl-1H-indole-2-carboxylate

  • Acetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexane (3 times) to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous THF to the flask.

  • In a separate flask, dissolve ethyl 3-methyl-1H-indole-2-carboxylate (1 equivalent) and acetonitrile (1.5 equivalents) in anhydrous THF.

  • Slowly add the solution of the ester and nitrile to the sodium hydride suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of ethanol, followed by water.

  • Acidify the mixture with 1 M HCl to pH ~3-4.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation: Expected Yields and Purity
ParameterExpected Value
Yield 60-80%
Purity (after chromatography) >95%
Appearance Off-white to yellow solid

Note: These values are typical and can vary depending on the specific reaction conditions and the scale of the reaction.

Section 2: Handling and Storage

The stability of this compound is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q4: Is this compound stable? How should I store it?

A4: While generally stable, β-ketonitriles and indole derivatives can be sensitive to certain conditions.[10][17]

  • Light and Air Sensitivity: Indole compounds can be susceptible to oxidation and degradation upon exposure to light and air.[18] It is recommended to store the compound in an amber vial under an inert atmosphere (nitrogen or argon).

  • Temperature: Store the compound in a cool, dark, and dry place. Refrigeration is often recommended for long-term storage.

  • Moisture: The compound should be protected from moisture to prevent hydrolysis of the nitrile group.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.[6]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Inhalation and Contact: Avoid inhaling the dust or allowing the compound to come into contact with skin or eyes. In case of contact, wash the affected area thoroughly with water.

Section 3: Applications and Further Reactions

This compound is a valuable intermediate for the synthesis of more complex heterocyclic compounds.[19]

Frequently Asked Questions (FAQs)

Q6: I am using this compound as a precursor for synthesizing other heterocycles, but the reaction is not proceeding as expected. What could be the issue?

A6: The success of subsequent reactions depends on several factors:

  • Reactivity of the Methylene Bridge: The methylene group between the ketone and the nitrile is acidic and can be deprotonated to form a nucleophile. Ensure you are using a suitable base to generate this nucleophile.

  • Electrophilicity of the Nitrile Carbon: The nitrile group can act as an electrophile. The success of nucleophilic additions to the nitrile will depend on the strength of the nucleophile and the reaction conditions.[20]

  • Steric Hindrance: The 3-methyl group on the indole ring might cause some steric hindrance, which could affect the reactivity of the adjacent carbonyl group.

  • Reaction Conditions: As with any chemical reaction, the choice of solvent, temperature, and catalyst can have a significant impact on the outcome.[21]

Q7: Can you provide an example of a common reaction involving this compound?

A7: A common application of β-ketonitriles is in the Gewald reaction for the synthesis of 2-aminothiophenes.[22] This reaction involves the condensation of the β-ketonitrile with an aldehyde or ketone in the presence of elemental sulfur and a base.

Workflow Visualization

Below is a generalized workflow for troubleshooting common experimental issues.

Caption: A flowchart for troubleshooting common experimental issues.

References

  • Rode, N. D., et al. (2018). Synthesis of 2-Acylindoles via Ag- and Cu-Catalyzed anti-Michael Hydroamination of β-(2-Aminophenyl)-α,β-ynones: Experimental Results and DFT Calculations. Journal of Organic Chemistry, 83(11), 6354-6362. Available from: [Link]

  • Abdel-Aziz, H. A., et al. (2012). Synthesis of New Heterocycles Derived from this compound as Potent Antifungal Agents. Bulletin of the Korean Chemical Society, 33(9), 2985-2990. Available from: [Link]

  • US Patent 5085991A, Process of preparing purified aqueous indole solution.
  • Cravotto, G., et al. (2017). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 22(9), 1413. Available from: [Link]

  • Kim, S. J. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules, 27(19), 6543. Available from: [Link]

  • Kim, S. J. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Molecules, 27(16), 5331. Available from: [Link]

  • ResearchGate. Plausible mechanism for the synthesis of 2‐acylindoles. Available from: [Link]

  • ResearchGate. A High-Yielding Preparation of β-Ketonitriles. Available from: [Link]

  • Kim, S. J. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). PubMed, 36208139. Available from: [Link]

  • Kim, S. J. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). National Institutes of Health, PMC9414275. Available from: [Link]

  • Reddy, R. S., et al. (2007). Au-catalyzed synthesis of 2-alkylindoles from N-arylhydroxylamines and terminal alkynes. Chemical Communications, (23), 2370-2372. Available from: [Link]

  • Chen, C. Y., & Lieberman, D. R. (2008). Direct synthesis of 2-acylindoles. The Journal of Organic Chemistry, 73(18), 7394-7397. Available from: [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5964-5971. Available from: [Link]

  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. Available from: [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? National Institutes of Health, PMC3073539. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. Available from: [Link]

  • Soderberg, T. (n.d.). Indoles. Available from: [Link]

  • Moussa, S., et al. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 13(21), 14283-14303. Available from: [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. Available from: [Link]

  • Supporting Information. Available from: [Link]

  • Fiveable. The Claisen Condensation Reaction. Available from: [Link]

  • Cal-Star. (2024). Handling Reactive Chemicals: Precautions and Tips. Available from: [Link]

  • Organic Chemistry Portal. Claisen Condensation. Available from: [Link]

  • Dallmann, A., et al. (2018). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. Journal of Young Investigators, 34(6). Available from: [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available from: [Link]

  • ResearchGate. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2023). 23.7: The Claisen Condensation Reaction. Available from: [Link]

  • ResearchGate. How can make a molecule of 3-(1H-indol-3-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile?. Available from: [Link]

  • Chemistry LibreTexts. (2021). 19.15 A Claisen Condensation Forms a β-Keto Ester. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: About. Available from: [Link]

  • Wiley. Guidelines for Safe Storage and Handling of Reactive Materials. Available from: [Link]

  • PubChem. 3-(1h-indol-2-yl)-3-oxopropanenitrile. Available from: [Link]

  • Smith, A. M., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2838-2846. Available from: [Link]

  • Daïch, A., et al. (2017). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 22(7), 1101. Available from: [Link]

  • Palumbo, C., et al. (2018). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 23(11), 2959. Available from: [Link]

Sources

Technical Support Center: Purification of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile. This molecule, a valuable heterocyclic intermediate, presents a unique set of purification hurdles due to its combination of a moderately nonpolar indole core and highly polar ketone and nitrile functionalities. This guide is structured to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common issues encountered during its isolation and purification.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format. The underlying chemical principles for each recommendation are explained to empower you to adapt these strategies to your unique experimental context.

Question 1: My product "oils out" or forms a precipitate that is difficult to filter during aqueous workup after synthesis. How can I improve the initial isolation?

Answer: This is a common issue stemming from a combination of residual organic solvent and the compound's moderate polarity, preventing clean precipitation.

  • Causality: The indole moiety provides hydrophobicity, while the β-ketonitrile group imparts significant polarity and hydrogen bonding capability. When precipitating from an aqueous phase, if the concentration of the compound is too high or if residual water-miscible organic solvents (like THF, acetone, or DMF) are present, the product can become supersaturated and separate as a viscous liquid (oiling out) rather than a crystalline solid.

  • Troubleshooting Steps:

    • Solvent Removal: Before attempting precipitation, ensure all volatile organic reaction solvents are thoroughly removed under reduced pressure.

    • Controlled Precipitation: Instead of pouring the reaction mixture directly into a large volume of water, try a "reverse addition." Add ice-cold water slowly to the concentrated reaction mixture with vigorous stirring. This gradual change in polarity often promotes the formation of a filterable solid.

    • pH Adjustment: The indole NH is weakly acidic. Ensure the aqueous phase is neutral or slightly acidic (pH 6-7) during workup. Strongly basic conditions can deprotonate the indole, forming a salt that is more water-soluble and less likely to precipitate cleanly.

    • Extraction as an Alternative: If precipitation remains problematic, perform a standard liquid-liquid extraction. Dilute the reaction mixture with water and extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo. The resulting crude solid or oil is often more amenable to subsequent purification steps like recrystallization or chromatography.

Question 2: I'm performing flash column chromatography on silica gel, but my compound is exhibiting significant tailing, leading to broad peaks and poor separation from impurities. What's causing this and how can I fix it?

Answer: Peak tailing on silica gel is a classic sign of strong, undesirable interactions between your compound and the stationary phase.

  • Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The this compound molecule has multiple sites for interaction: the indole NH (hydrogen bond donor), the ketone carbonyl (hydrogen bond acceptor), and the nitrile group (dipole interactions). These polar groups can bind strongly to the silanol groups, causing the molecule to "stick" and elute slowly and unevenly, resulting in tailing.

  • Troubleshooting Steps:

    • Eluent Modification (Base Addition): The most common cause is the interaction of the weakly acidic indole NH with the acidic silica. Adding a small amount of a basic modifier to your eluent can competitively block these interaction sites.

      • Action: Add 0.1% to 1% triethylamine (Et₃N) to your ethyl acetate/hexane (or similar) mobile phase. This will neutralize the acidic sites on the silica and dramatically improve peak shape.

    • Eluent Modification (Polar Solvent): Sometimes, a more polar "kicker" solvent is needed to disrupt the strong hydrogen bonding.

      • Action: If you are using an ethyl acetate/hexane system, try adding 1-5% methanol to the mobile phase. This can help to elute the compound more sharply.

    • Use of Deactivated Silica: You can purchase silica gel that has been "end-capped" or treated to reduce the number of active silanol groups. Alternatively, you can use neutral or basic alumina as the stationary phase, although this may alter the elution order of your compounds.

    • Load Dry: Adsorb your crude product onto a small amount of silica gel and load it dry onto the column. This often results in better peak resolution compared to liquid-loading in a strong solvent like dichloromethane, which can disrupt the initial equilibrium at the top of the column.

Question 3: My recrystallization attempts are failing. The compound either doesn't dissolve in hot solvent or it doesn't crash out upon cooling. What is a systematic way to find a good recrystallization solvent?

Answer: A successful recrystallization depends on finding a solvent (or solvent system) in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Causality: The principle of recrystallization relies on this temperature-dependent solubility differential. Impurities, being present in much lower concentrations, should ideally remain in the cold solvent (the "mother liquor") while your pure compound crystallizes.

  • Troubleshooting Protocol: Solvent Screening

    • Single Solvent Screening: Place ~20-30 mg of your crude material into several different test tubes. To each, add a few drops of a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, water, heptane).

      • Good Candidate: The solid is insoluble or sparingly soluble at room temperature but dissolves completely upon heating. Crystals should reappear upon cooling.

      • Poor Candidate: The solid dissolves immediately at room temperature (too soluble) or does not dissolve at all even when boiling (not soluble enough).

    • Developing a Two-Solvent System: This is often the most effective method for indole derivatives.[1] Find a "soluble" solvent in which your compound is very soluble (e.g., ethanol, acetone, ethyl acetate) and a "miscible anti-solvent" in which it is poorly soluble (e.g., water, hexane, heptane).

      • Procedure: Dissolve the crude product in the minimum amount of the hot "soluble" solvent. While still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the saturation point). Add another drop or two of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.

      • Crystallization: Allow the mixture to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. This method is highly effective and allows for fine-tuning of the polarity to exclude impurities. A common starting point for this compound would be an isopropanol/n-heptane or ethanol/water system.[2][3]

Question 4: The final "pure" product is a pale yellow, but it darkens to a brown or reddish color over a few days, even when stored in a vial. Is my compound decomposing?

Answer: Yes, this is a strong indication of degradation. Indole derivatives are notoriously sensitive to oxidation and light.

  • Causality: The electron-rich indole ring is susceptible to aerial oxidation, which can be accelerated by exposure to light and trace acidic impurities. This process often leads to the formation of colored oligomeric or polymeric byproducts.

  • Stabilization and Storage Protocol:

    • Purity is Key: Ensure the final product is free of acidic impurities (e.g., residual TFA or formic acid from HPLC, or acidic residue on glassware). If necessary, filter a solution of the compound through a small plug of basic alumina or wash a solution with dilute sodium bicarbonate before final concentration.

    • Inert Atmosphere: Store the solid product under an inert atmosphere. After drying the compound under high vacuum, break the vacuum with nitrogen or argon gas before sealing the vial.

    • Light Protection: Store the vial in the dark. Use an amber vial or wrap a clear vial in aluminum foil.

    • Low Temperature: Store the compound in a freezer (-20 °C is standard) to slow the rate of any potential degradation reactions.

Section 2: Frequently Asked Questions (FAQs)

  • Q: What is the best all-around initial purification strategy for this compound?

    • A: For multi-gram quantities from a synthesis, a two-step approach is robust. First, perform a plug filtration through a short column of silica gel using a moderately polar eluent (e.g., 30% ethyl acetate in hexane) to remove baseline impurities and highly polar byproducts. Then, recrystallize the resulting solid from a binary solvent system like ethanol/water or isopropanol/heptane.[2]

  • Q: How can I effectively assess the purity of my final product?

    • A: A combination of methods is essential for a complete picture.

      • TLC: A quick check for gross impurities. A single spot in multiple solvent systems is a good sign.

      • HPLC: The gold standard for quantitative purity assessment. A reverse-phase method using a C18 column with an acetonitrile/water gradient is recommended.[4][5] Purity should be >98% by peak area at a relevant wavelength (e.g., 254 nm or 280 nm).[4][6]

      • ¹H NMR: Confirms the structure and can reveal the presence of solvent residue or structurally similar impurities that might co-elute in chromatography.

      • LC-MS: Confirms the molecular weight of the main peak seen in the HPLC chromatogram.

  • Q: What are the most likely impurities to arise from the synthesis?

    • A: The most common impurities are typically the starting materials. For example, in a synthesis involving the acylation of 3-methylindole, you should look for unreacted 3-methylindole and byproducts from the acylating agent (e.g., cyanoacetic acid).[7] Self-condensation or degradation products of the starting materials can also be present.

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization (Two-Solvent System)
  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of hot isopropanol (start with 5-10 mL) with stirring to fully dissolve the solid.

  • Induce Saturation: While the solution is still hot, add n-heptane dropwise via a pipette until a persistent cloudiness is observed.

  • Clarification: Add 1-2 drops of hot isopropanol to re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold heptane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Confirm purity by HPLC and NMR.

Protocol 2: Flash Column Chromatography
  • Column Packing: Select a silica gel column of appropriate size. Pack the column using a slurry method with 5% ethyl acetate in hexane.

  • Sample Loading: Dissolve the crude product (e.g., 500 mg) in a minimal amount of dichloromethane or ethyl acetate. Add ~1-2 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

  • Column Loading: Carefully layer the silica-adsorbed sample onto the top of the packed column bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (a gradient from 10% to 50% ethyl acetate is a good starting point).

  • Fraction Collection: Collect fractions and monitor them by TLC. Use a UV lamp (254 nm) to visualize the spots.

  • Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Protocol 3: Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol is for final high-purity polishing of small quantities of material.

  • System Parameters:

    • Column: C18 silica, 5-10 µm particle size, ≥20 mm internal diameter.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detection: UV at 254 nm or 280 nm.[4]

  • Sample Preparation: Dissolve the semi-pure compound in a minimal amount of a strong solvent like DMSO or methanol, then dilute with Mobile Phase A. Ensure the final solution is clear. Filter the sample through a 0.45 µm syringe filter before injection.[4]

  • Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 90% A / 10% B) until a stable baseline is achieved.

  • Gradient Elution: Inject the sample and begin a linear gradient. A typical gradient might be from 10% B to 95% B over 20-30 minutes.

  • Fraction Collection: Collect fractions corresponding to the main product peak using an automated fraction collector.

  • Product Recovery: Combine the pure fractions. A significant portion of the solvent can be removed by rotary evaporation. The remaining aqueous solution can be frozen and lyophilized (freeze-dried) to yield the pure product as a fluffy solid. Alternatively, the product can be extracted from the aqueous fractions using a solvent like ethyl acetate.

Section 4: Visual Guides

General Purification Workflow

This diagram outlines the typical sequence of steps from a crude reaction mixture to a final, validated pure compound.

G cluster_synthesis Synthesis & Workup cluster_primary Primary Purification cluster_secondary Secondary Purification cluster_tertiary High-Purity Polishing cluster_analysis Analysis & Validation crude Crude Reaction Mixture extraction Liquid-Liquid Extraction crude->extraction Choose one precipitation Precipitation/ Trituration crude->precipitation Choose one crude_solid Crude Solid/ Concentrate extraction->crude_solid precipitation->crude_solid recrystallization Recrystallization crude_solid->recrystallization Choose one or sequence chromatography Flash Column Chromatography crude_solid->chromatography Choose one or sequence analysis Purity & Identity Check (HPLC, NMR, LC-MS) recrystallization->analysis chromatography->analysis prep_hplc Preparative HPLC prep_hplc->analysis analysis->prep_hplc If impurities remain final_product Pure Compound (>98%) analysis->final_product If pure

Caption: General workflow for purification and analysis.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common purification problems.

G cluster_chrom Column Chromatography cluster_cryst Recrystallization cluster_final Final Product start Problem with Purification Step q_tail Peak Tailing on Silica? start->q_tail q_cryst Compound 'Oils Out' or Fails to Crystallize? start->q_cryst q_color Compound Darkens on Storage? start->q_color a_tail_yes Add 1% Et3N or switch to alumina q_tail->a_tail_yes Yes a_tail_no Poor Separation? q_tail->a_tail_no No q_sep Change eluent polarity or use different stationary phase (C18) a_tail_no->q_sep a_cryst_yes Screen for new single solvent or develop a 2-solvent system q_cryst->a_cryst_yes Yes a_cryst_no Low Recovery? q_cryst->a_cryst_no No q_recov Cool slower, use less solvent, or cool to lower temperature a_cryst_no->q_recov a_color_yes Store under N2/Ar, in the dark, at -20°C q_color->a_color_yes Yes

Caption: Decision tree for common purification issues.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds.
  • Google Patents. (2014). WO2014083113A1 - Crystallization process of tricyclic indole derivatives.
  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Picolinonitrile Derivatives by Column Chromatography.
  • Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
  • ResearchGate. (n.d.). Crystallization purification of indole.
  • Shawali, A. S., et al. (2012). Synthesis of New Heterocycles Derived from this compound as Potent Antifungal Agents. Bulletin of the Korean Chemical Society, 33(9).
  • MDPI. (n.d.). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
  • ACS Publications. (n.d.). Gas Chromatographic Analysis of Nitriles.
  • Supporting Information. (n.d.).
  • Waters Blog. (2026). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Sorbent Technologies, Inc. (2023). NUCLEODUR® Cyano-Nitrile.
  • Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
  • Oxford Academic. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science.
  • BenchChem. (n.d.). Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis.
  • National Institutes of Health. (n.d.). Methyl 3-(1H-indol-3-yl)-2-oxopropanoate. PubChem.
  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • ACS Publications. (n.d.). Efficient and Diverse Synthesis of Indole Derivatives. The Journal of Organic Chemistry.
  • PubChemLite. (n.d.). 3-(2-methyl-1h-indol-3-yl)-3-oxopropanenitrile.
  • PubChemLite. (n.d.). 3-(1h-indol-2-yl)-3-oxopropanenitrile (C11H8N2O).
  • Chemical Supplier. (n.d.). This compound, 95% Purity.
  • ResearchGate. (n.d.). Chemistry of 3-(1H-Indol-3-yl)-3-oxopropanenitrile.
  • ResearchGate. (2015). How can make a molecule of 3-(1H-indol-3-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile?.
  • National Institutes of Health. (n.d.). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles.
  • BenchChem. (n.d.). 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile.
  • National Institutes of Health. (n.d.). 3-Oxo-3-(piperidin-1-yl)propanenitrile. PMC.
  • PubMed. (n.d.). (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile.
  • National Institutes of Health. (n.d.). 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. PubChem.
  • ChemicalBook. (n.d.). 3-(1H-INDOL-3-YL)-3-OXO-PROPIONITRILE Suppliers.
  • BLDpharm. (n.d.). 76397-72-3|3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile.

Sources

Technical Support Center: Enhancing the Bioavailability of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this compound. Our goal is to provide practical, in-depth answers to the challenges you may face in enhancing its bioavailability, a critical step in translating a promising molecule into a viable therapeutic candidate. We will move beyond simple protocols to explain the underlying scientific principles, helping you make informed decisions in your experimental design.

Part 1: Foundational Understanding & Initial Characterization

This section addresses the preliminary questions that form the basis of any bioavailability enhancement project. Understanding the inherent properties of your molecule is the first step toward rationally designing a strategy to improve its systemic exposure.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its likely physicochemical properties?

This compound (Molecular Formula: C₁₂H₁₀N₂O) is a heterocyclic compound featuring an indole nucleus, a common scaffold in many pharmaceutically active molecules.[1][2] The structure, containing a fused aromatic ring system, a ketone, and a nitrile group, suggests it is likely a lipophilic molecule with poor aqueous solubility. Molecules with these characteristics often fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), presenting significant challenges for oral drug delivery.[3] Low solubility is a primary rate-limiting step for absorption, leading to low and variable oral bioavailability.[4][5]

Q2: Why is assessing bioavailability crucial for a compound like this?

Bioavailability, defined as the fraction of an administered dose that reaches systemic circulation, is a critical determinant of a drug's efficacy and safety.[6][7] For a poorly soluble compound, oral administration can lead to insufficient absorption, meaning the drug may not reach the necessary plasma concentrations to exert its therapeutic effect.[3] Furthermore, high variability in absorption between patients (or even in the same patient under different conditions, e.g., fed vs. fasted state) can make dosing unpredictable and dangerous. Early and accurate bioavailability assessment is essential to identify these liabilities and select an appropriate formulation strategy to overcome them.[8][9]

Q3: What is the first experiment I should run to diagnose a potential bioavailability problem?

The first and most critical experiment is to determine the aqueous solubility of the compound under physiologically relevant conditions. This provides the foundational data for any subsequent work.

Troubleshooting Guide: Initial Solubility Assessment

Issue: My compound shows very low concentration in initial in vivo pharmacokinetic (PK) studies after oral dosing. How do I confirm if solubility is the culprit?

Root Cause Analysis: Low oral exposure is frequently caused by poor aqueous solubility, which limits the dissolution of the drug in the gastrointestinal (GI) tract. For a drug to be absorbed, it must first be in solution.[2][3]

Solution Workflow:

  • Kinetic Aqueous Solubility Assay: Determine the compound's solubility in buffers at different pH values relevant to the GI tract (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine).

  • Biorelevant Media Solubility: Go a step further by measuring solubility in Simulated Gastric Fluid (SGF) and Fasted-State Simulated Intestinal Fluid (FaSSIF). These media contain bile salts and phospholipids, providing a more accurate prediction of in vivo dissolution.

  • Interpretation: If the solubility is below the concentration required for a therapeutic dose to dissolve in the volume of the GI tract (typically <100 µg/mL), it is highly likely that your compound is "dissolution rate-limited." This confirms that a solubility-enhancement strategy is necessary.

Part 2: Formulation Strategies for Bioavailability Enhancement

Once poor solubility is confirmed as the primary barrier, the next step is to select and implement an enabling formulation technology. It is estimated that 70% to 80% of drug candidates in development today are poorly soluble, making these techniques central to modern drug development.[4]

Workflow for Selecting an Enhancement Strategy

The following diagram outlines a decision-making process for selecting an appropriate formulation technology based on the compound's properties.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Technology Selection cluster_2 Phase 3: Evaluation Start Start: Compound with Low Oral Bioavailability Solubility Determine Aqueous & Biorelevant Solubility Start->Solubility Permeability Assess Permeability (e.g., Caco-2 Assay) Solubility->Permeability Dose Define Target Therapeutic Dose Permeability->Dose Decision Is the compound dissolution rate-limited? Dose->Decision LipidSoluble Is the compound soluble in lipids/oils? Decision->LipidSoluble Yes SizeReduction Particle Size Reduction (Micronization/Nanosizing) Decision->SizeReduction Yes, Lower Dose Other Other Strategies (Salts, Co-crystals) Decision->Other No Amorphous Amorphous Solid Dispersion (ASD) LipidSoluble->Amorphous No LipidBased Lipid-Based Formulation (e.g., SEDDS) LipidSoluble->LipidBased Yes Evaluate Formulate & Evaluate In Vitro Dissolution Amorphous->Evaluate LipidBased->Evaluate SizeReduction->Evaluate InVivo Preclinical In Vivo PK Study (e.g., Rodent Model) Evaluate->InVivo End Optimized Formulation InVivo->End

Caption: Decision workflow for bioavailability enhancement.

Frequently Asked Questions (FAQs)

Q1: What is particle size reduction, and when is it a suitable approach?

Particle size reduction, through techniques like micronization or nanosizing, increases the surface area-to-volume ratio of the drug particles.[3][10] According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate. This strategy is most effective for BCS Class IIa compounds, where the absorption is limited by the dissolution rate, not by the intrinsic solubility.[11] It is often a straightforward and cost-effective first approach, especially for compounds with a lower dose number.[5]

Q2: What is an Amorphous Solid Dispersion (ASD), and how does it work?

An ASD is a molecular-level dispersion of the drug in a polymer matrix, where the drug exists in a high-energy, non-crystalline (amorphous) state.[4][12] Crystalline solids have a stable, low-energy lattice structure that requires significant energy to break, resulting in low solubility. By trapping the drug in an amorphous form, this lattice energy barrier is overcome. When the ASD is exposed to aqueous media, the drug can dissolve to achieve a transient "supersaturated" concentration, which is much higher than the solubility of its crystalline form. This creates a larger concentration gradient that drives absorption across the gut wall.[11]

Q3: What are Self-Emulsifying Drug Delivery Systems (SEDDS), and what types of molecules are they best for?

SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[3] This strategy is ideal for lipophilic (fat-soluble) drugs. The drug is dissolved in the lipidic formulation and, upon emulsification, is presented to the GI tract in a solubilized state within tiny lipid droplets. This approach not only enhances solubility but can also leverage the body's natural lipid absorption pathways, potentially bypassing first-pass metabolism in the liver.[3][10]

Troubleshooting Guide: Formulation Development

Issue: I created an Amorphous Solid Dispersion (ASD) using spray-drying, but my in vitro dissolution test shows no improvement over the crystalline drug. What went wrong?

Root Cause Analysis & Solution Workflow:

  • Confirm Amorphous State: The most common failure is incomplete conversion to or rapid recrystallization of the amorphous form.

    • Action: Use Powder X-Ray Diffraction (PXRD) to analyze your ASD. A complete absence of sharp Bragg peaks confirms an amorphous state. Differential Scanning Calorimetry (DSC) can also be used to look for the single glass transition temperature (Tg) of the drug-polymer miscibility.

  • Polymer Immiscibility or Poor Stabilization: The drug and polymer may not be miscible at the chosen drug loading, or the polymer may not be effective at preventing recrystallization.

    • Action: Screen different polymers (e.g., PVP, HPMC-AS, Soluplus®). Reduce the drug loading in the formulation. A lower drug loading provides more polymer to stabilize the amorphous drug molecules.

  • "Spring and Parachute" Failure: The formulation might be achieving supersaturation (the "spring"), but the drug rapidly crashes out of solution as the more stable crystalline form (failure of the "parachute").

    • Action: Incorporate a precipitation inhibitor into your dissolution media or formulation. Certain polymers can adsorb to the surface of newly formed drug crystals, preventing their growth and maintaining the supersaturated state for a longer period, allowing more time for absorption.

Mechanism of Amorphous Solid Dispersion (ASD)

Caption: Mechanism of bioavailability enhancement by ASDs.

Part 3: Preclinical Bioavailability Assessment

After developing a prototype formulation, you must verify its performance. This involves a combination of in vitro tests and, ultimately, an in vivo animal study.

Experimental Protocol: Preclinical Oral Bioavailability Study in Rodents

This protocol provides a template for assessing the absolute oral bioavailability of your formulated compound.[8]

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) and calculate the absolute bioavailability (F%) of a test formulation compared to an intravenous (IV) dose.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Groups:

    • Group 1 (IV): Compound dissolved in a suitable IV vehicle (e.g., 20% Solutol/80% Saline) administered via tail vein injection at 1 mg/kg.

    • Group 2 (Oral Formulation): Test formulation (e.g., ASD suspended in water) administered via oral gavage at 10 mg/kg.

  • Dosing & Sampling:

    • Fast animals overnight prior to dosing.

    • Collect sparse blood samples (approx. 100 µL) from the tail vein into K₂EDTA tubes at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[13]

  • Pharmacokinetic Analysis:

    • Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf) for both IV and oral groups using non-compartmental analysis.

    • Calculate Absolute Bioavailability (F%) using the formula:

      • F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 [7]

Troubleshooting Guide: In Vivo Studies

Issue: The oral bioavailability of my enhanced formulation is still below 5%. What are the next steps?

Root Cause Analysis & Troubleshooting Flowchart:

G Start Start: Low In Vivo Oral Bioavailability (<5%) CheckInVitro Did the formulation show enhanced in vitro dissolution? Start->CheckInVitro Metabolism Is the compound rapidly metabolized (First-Pass)? CheckInVitro->Metabolism Yes Reformulate Re-evaluate formulation. Is it precipitating in vivo? CheckInVitro->Reformulate No Permeability Is the compound poorly permeable (BCS Class IV)? Metabolism->Permeability No MetaboliteID Action: Conduct in vitro metabolite ID study (microsomes, hepatocytes) Metabolism->MetaboliteID Yes PermEnhance Action: Consider permeability enhancers or structural modification of the molecule. Permeability->PermEnhance Yes End Identify Root Cause & Design Next Study Permeability->End No Reformulate->End MetaboliteID->End PermEnhance->End

Caption: Troubleshooting low in vivo bioavailability.

  • High First-Pass Metabolism: Even if the drug is absorbed from the gut, it may be extensively metabolized by enzymes (e.g., Cytochrome P450s) in the gut wall and liver before it reaches systemic circulation. An IV dose bypasses this, so comparing high clearance after oral dosing to lower clearance after IV dosing can indicate this issue.

  • Poor Permeability: The formulation may have successfully solubilized the drug, but the drug molecule itself cannot efficiently cross the intestinal epithelium. This would classify it as a BCS Class IV compound, which requires more advanced strategies, sometimes including structural modification of the drug itself.[6]

  • In Vivo Precipitation: The controlled environment of an in vitro dissolution test may not fully replicate the complex and dynamic conditions of the GI tract. The formulation may be precipitating in vivo, negating the solubility advantage.

Part 4: Bioanalytical Method Development

A reliable bioanalytical method is the foundation of any PK study. For indole-containing compounds, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[13][14]

Frequently Asked Questions (FAQs)

Q1: What are the key steps in developing a robust LC-MS/MS method for quantifying this compound in plasma?

The process involves three main stages:

  • Sample Preparation: The goal is to remove proteins and other matrix components that interfere with the analysis. Protein precipitation is a common and effective starting point.[13][15]

  • Chromatographic Separation: A reversed-phase C18 column is typically used to separate the analyte from other remaining components. A gradient elution with a mobile phase of acidified water and an organic solvent (like acetonitrile or methanol) is standard.[16]

  • Mass Spectrometric Detection: The compound is ionized (typically with electrospray ionization, ESI) and detected using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

Q2: I'm seeing a high matrix effect in my assay. What does this mean and how can I fix it?

A matrix effect is the suppression or enhancement of the analyte's ionization signal due to co-eluting components from the biological sample (e.g., phospholipids from plasma). This can severely impact the accuracy and reproducibility of the assay.

Solutions:

  • Improve Chromatographic Separation: Optimize the LC gradient to better separate your compound from the interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences the same matrix effects, thus correcting for any signal suppression or enhancement.

  • Advanced Sample Cleanup: If protein precipitation is insufficient, consider more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

Data Summary Table: Starting Parameters for LC-MS/MS Method
ParameterRecommended Starting ConditionRationale / Notes
Sample Prep Protein Precipitation (1:3 Plasma to Acetonitrile with 0.1% Formic Acid)Fast, efficient, and removes the majority of proteins.[13]
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule analysis, providing good retention and peak shape.
Mobile Phase A Water with 0.1% Formic AcidAcid helps with protonation for positive mode ESI and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent providing good elution strength.
Ionization Mode Positive Electrospray (ESI+)The indole nitrogen is basic and readily protonated.
MRM Transitions To be determined by infusionInfuse a standard solution to find the precursor ion [M+H]⁺ and optimize collision energy to find the most abundant, stable product ions.
Internal Standard A stable isotope-labeled version of the analyte is ideal. If unavailable, use a structurally similar analog.Corrects for variability in sample preparation and matrix effects.[9]
References
  • Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. (n.d.). Springer Protocols.
  • Al-Asmari, A. A., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Pharmaceuticals. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. [Link]

  • Gracia, R., et al. (1987). Liquid-chromatographic determination of indole-3-acetic acid and 5-hydroxyindole-3-acetic acid in human plasma. Clinical Chemistry.
  • Nagy, B., et al. (2022). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics. [Link]

  • Bansal, T., et al. (2010). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. [Link]

  • de Jong, W. H. A., et al. (2019). Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. Clinical Chemistry. [Link]

  • Lee, S., et al. (2023). Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. Pharmaceutics. [Link]

  • Ma, H., & Ma, X. (2023). Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva. Metabolites. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2021). American Pharmaceutical Review.
  • How to Conduct a Bioavailability Assessment? (2024).
  • METHODS OF STUDYING BIOAVAILABILITY AND BIOEQUIVALENCE INTRODUCTION. (n.d.). PharmaQuesT.
  • Mohammed, S., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines. [Link]

  • Tackling Bioavailability Challenges for the Next Generation of Small Molecules. (n.d.).
  • Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. (2017). Capsugel.
  • Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2024). International Journal of Pharmaceutical Sciences.
  • Shawky, A. M. (2015). Synthesis of New Heterocycles Derived from this compound as Potent Antifungal Agents.
  • Recent advances in the synthesis of indoles and their applic
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
  • Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. (2023). EurekAlert!. [Link]

  • Enhancement of solubility and oral bioavailability of poorly soluble drugs. (2018).
  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (2023).
  • SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. (2021). DergiPark.
  • Enhancing the Bioavailability of Poorly Soluble Drugs. (2022). MDPI.
  • Synthesis of Medicinally Important Indole Derivatives: A Review. (2019). Bentham Science.
  • 3-(1H-indol-6-yl)-3-oxopropanenitrile. (n.d.). PubChem. [Link]

  • This compound, 95% Purity, C12H10N2O, 1 gram. (n.d.). AK Scientific, Inc.
  • Skatole. (n.d.). PubChem. [Link]

  • Methyl 3-(1H-indol-3-yl)-2-oxopropanoate. (n.d.). PubChem. [Link]

  • Indole, 3-methyl-. (n.d.). Cheméo.
  • Supporting Information for Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. (n.d.).
  • CAS NO: 2174011-55-1. (n.d.). Autech Industry Co.,Limited.
  • Ito, Y., et al. (2012). Effect of lipophilicity on the bioavailability of drugs after percutaneous administration by dissolving microneedles. Journal of Pharmaceutical Sciences. [Link]

  • Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. (2016). National Institutes of Health. [Link]

Sources

Technical Support Center: Overcoming Resistance to 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address challenges related to cancer cell resistance to this indole compound.

Introduction to this compound and Resistance

Indole derivatives are a significant class of compounds in cancer research, known to interfere with various cellular pathways, including the PI3K/Akt/mTOR and NF-κB signaling pathways.[1] Some indole compounds have been shown to induce apoptosis in cancer cells through mechanisms such as increased reactive oxygen species (ROS) production and DNA damage.[2] The development of drug resistance, a phenomenon where cancer cells no longer respond to a therapeutic agent, is a major hurdle in cancer treatment.[3][4][5][6] This resistance can be present from the beginning (intrinsic) or develop over time after exposure to the drug (acquired).[4][6]

This guide will provide a structured approach to identifying and potentially overcoming resistance to this compound in your cancer cell models.

Section 1: Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the likely causes?

A1: This phenomenon is characteristic of acquired resistance.[4][6] Several molecular mechanisms could be at play, and often a combination of factors is responsible.[7][8] The most common mechanisms of drug resistance in cancer cells include:

  • Alterations in the Drug Target: Genetic mutations in the target protein of this compound can prevent the drug from binding effectively.[3]

  • Increased Drug Efflux: Cancer cells can increase the expression of drug efflux pumps, such as P-glycoprotein, which actively transport the compound out of the cell, reducing its intracellular concentration.[3][4]

  • Activation of Pro-survival Pathways: Cells may activate alternative signaling pathways to bypass the inhibitory effects of the drug, promoting continued growth and survival.[3] Common bypass pathways include the PI3K/Akt/mTOR and MAPK pathways.

  • Enhanced DNA Repair Mechanisms: If the compound induces DNA damage, resistant cells may have upregulated their DNA repair capabilities.[3][7]

  • Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter gene expression, leading to a resistant phenotype without changing the DNA sequence itself.[3]

  • Tumor Heterogeneity: The original cell population may have contained a small subpopulation of resistant cells that were selected for and expanded under the pressure of the treatment.[3][5]

Q2: How can I confirm that my cell line has developed resistance?

A2: The most direct way to confirm resistance is to perform a dose-response assay and compare the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Q3: I am observing high variability in my cell viability assay results. What could be the cause?

A3: High variability can obscure true biological effects. Common culprits include:

  • Inconsistent Cell Seeding: Ensure you have a single-cell suspension and that cells are evenly distributed across the wells of your plate.[9]

  • Edge Effects: The outer wells of a microplate are prone to increased evaporation, which can affect cell growth and drug concentration.[9][10] It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data points.[9]

  • Drug Solubility Issues: Ensure that this compound is fully dissolved in its solvent (e.g., DMSO) before further dilution in culture medium.[9] Any precipitation will lead to inaccurate dosing.

  • Fluctuating Growth Rates: Cell growth should be in a consistent, logarithmic phase during the assay.[10] Plating cells at too high or too low a density can lead to non-uniform growth.

Section 2: Troubleshooting Guide - Investigating Resistance Mechanisms

This section provides a logical workflow and detailed protocols to help you dissect the potential mechanisms of resistance in your cancer cell line.

Workflow for Investigating Resistance

Resistance_Workflow cluster_0 Phase 1: Confirmation & Characterization cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Validation & Overcoming Resistance Confirm_Resistance Confirm Resistance (IC50 Shift) Characterize_Phenotype Characterize Resistant Phenotype (Morphology, Growth Rate) Confirm_Resistance->Characterize_Phenotype Drug_Efflux Assess Drug Efflux (Efflux Pump Expression/Activity) Confirm_Resistance->Drug_Efflux Characterize_Phenotype->Drug_Efflux Validate_Mechanism Validate Key Mechanism (Gene Knockdown/Overexpression) Drug_Efflux->Validate_Mechanism Target_Analysis Analyze Drug Target (Sequencing, Expression) Target_Analysis->Validate_Mechanism Bypass_Pathways Investigate Bypass Pathways (Western Blot, Kinase Assays) Bypass_Pathways->Validate_Mechanism Apoptosis_Assay Evaluate Apoptosis Evasion (Caspase Assays, Annexin V) Apoptosis_Assay->Validate_Mechanism Combination_Therapy Test Combination Therapies (e.g., with Efflux Pump Inhibitors) Validate_Mechanism->Combination_Therapy

Caption: Workflow for investigating resistance to this compound.

Troubleshooting Specific Issues
Issue 1: A significant increase in IC50 value is confirmed.

Possible Cause: The cells have likely developed one or more resistance mechanisms.

Troubleshooting Steps:

  • Assess Drug Efflux:

    • Hypothesis: Resistant cells are overexpressing ATP-binding cassette (ABC) transporters like P-glycoprotein (MDR1), which pump the drug out of the cell.

    • Experiment:

      • Western Blot: Compare the protein expression levels of common ABC transporters (P-gp, MRP1, BCRP) in your sensitive (parental) and resistant cell lines.

      • qRT-PCR: Analyze the mRNA levels of the genes encoding these transporters (e.g., ABCB1 for P-gp).

      • Functional Assay: Treat resistant cells with this compound in the presence and absence of a known ABC transporter inhibitor (e.g., Verapamil or Tariquidar). A restoration of sensitivity in the presence of the inhibitor strongly suggests the involvement of efflux pumps.

  • Investigate Bypass Signaling Pathways:

    • Hypothesis: Resistant cells have activated pro-survival signaling pathways to compensate for the drug's effect. The PI3K/Akt/mTOR pathway is a common culprit in drug resistance.[1]

    • Experiment:

      • Western Blot: Analyze the phosphorylation status (as an indicator of activation) of key proteins in survival pathways, such as Akt, mTOR, and ERK, in both sensitive and resistant cells, with and without drug treatment. An increase in the phosphorylation of these proteins in the resistant line would support this hypothesis.

    Bypass_Pathway Compound 3-(3-Methyl-1H-indol-2-yl) -3-oxopropanenitrile Target Intended Target Compound->Target Inhibits Apoptosis Apoptosis Target->Apoptosis Promotes PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Target Feedback Loop (Potential Resistance) Survival Cell Survival & Proliferation mTOR->Survival

    Caption: Potential bypass signaling pathway in resistant cells.

Issue 2: No change in efflux pump expression or activation of common survival pathways is observed.

Possible Cause: Resistance may be due to alterations in the drug's direct target or changes in apoptosis regulation.

Troubleshooting Steps:

  • Analyze the Drug Target:

    • Hypothesis: The protein target of this compound has mutated, preventing the drug from binding.

    • Experiment:

      • Target Identification (if unknown): This is a complex process that may involve techniques like affinity chromatography-mass spectrometry, thermal proteome profiling, or computational modeling.

      • Gene Sequencing: Once the target is identified, sequence the corresponding gene in both the sensitive and resistant cell lines to identify any potential mutations.

  • Evaluate Apoptosis Evasion:

    • Hypothesis: Resistant cells have developed mechanisms to inhibit apoptosis. This can be due to mutations in key apoptosis-related genes like TP53 or changes in the expression of pro- and anti-apoptotic proteins.[4]

    • Experiment:

      • Western Blot: Analyze the expression levels of proteins in the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Bax, Bak) and executioner caspases (e.g., cleaved caspase-3, cleaved PARP). An increased ratio of anti-apoptotic to pro-apoptotic proteins in resistant cells would be indicative of apoptosis evasion.

      • Annexin V/PI Staining: Use flow cytometry to quantify the percentage of apoptotic cells in both sensitive and resistant lines after treatment. A lower percentage of apoptotic cells in the resistant line would confirm apoptosis evasion.

Section 3: Experimental Protocols

Protocol 1: Generating a Resistant Cell Line

This protocol describes a common method for generating an acquired resistance model in vitro.[11]

  • Determine the initial IC50: Perform a dose-response assay on the parental cell line to determine the initial IC50 of this compound.

  • Initial Drug Exposure: Culture the parental cells in media containing the compound at a concentration equal to the IC50.

  • Monitor and Escalate: Initially, a large proportion of cells will die. Allow the surviving cells to repopulate. Once the cells are growing steadily, gradually increase the concentration of the drug in the culture medium. This is typically done in a stepwise fashion.

  • Establish a Stable Resistant Line: Continue this process until the cells can proliferate in a concentration of the drug that is significantly higher (e.g., 5-10 fold) than the initial IC50.

  • Characterize the Resistant Line: Regularly confirm the IC50 of the resistant line to ensure the phenotype is stable. It is also advisable to freeze down stocks of the resistant cells at various passages.

Protocol 2: Cell Viability (Dose-Response) Assay

This protocol is a standard method for determining the IC50 of a compound.[12]

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]

  • Drug Dilution: Prepare a serial dilution of this compound in culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours). This duration should ideally allow for at least one to two cell divisions in the control wells.[10]

  • Viability Assessment: Use a cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis: Read the absorbance or fluorescence on a plate reader. Normalize the data to the vehicle control and plot the results as percent viability versus drug concentration. Use a non-linear regression model to calculate the IC50 value.

Data Presentation: Example IC50 Comparison
Cell LineIC50 of this compound (µM)Fold Resistance
Parental (Sensitive)1.5 ± 0.21.0
Resistant18.2 ± 1.512.1

Conclusion

Overcoming resistance to anti-cancer compounds like this compound is a critical aspect of cancer research and drug development. A systematic and logical approach to troubleshooting, as outlined in this guide, can help elucidate the underlying mechanisms of resistance. By understanding how cancer cells adapt to survive treatment, researchers can develop more effective therapeutic strategies, such as combination therapies, to combat this challenge.

References

  • The Different Mechanisms of Cancer Drug Resistance: A Brief Review. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Mechanisms of Cancer Drug Resistance. (n.d.). Canary Onco. Retrieved January 19, 2026, from [Link]

  • Molecular Mechanisms of Drug Resistance in Cancer Cells. (n.d.). Walsh Medical Media. Retrieved January 19, 2026, from [Link]

  • Holohan, C., Van Schaeybroeck, S., Longley, D. B., & Johnston, P. G. (2013). Cancer drug resistance: an evolving paradigm. Nature Reviews Cancer, 13(10), 714–726. [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55–74. [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55–74. [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology. (2025). Crown Bioscience. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. (2025). Crown Bioscience. [Link]

  • Effect of newly synthesized indole derivatives on multidrug resistance in human cancer cells. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. (2008). Cancer, 113(4), 837–848. [Link]

  • Prodrugs of the cancer cell selective anti-cancer agent (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile (A131) are orally efficacious in a mouse model of resistant colon cancer. (2019). Bioorganic & Medicinal Chemistry Letters, 29(2), 216–219. [Link]

  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). Molecules, 28(6), 2603. [Link]

  • Synthesis of New Heterocycles Derived from this compound as Potent Antifungal Agents. (2025). ResearchGate. [Link]

  • Substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones with Antitumor Activity. In-depth study of the effect on growth of breast cancer cells. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM): its anti-cancer efficacy and intercalation mechanism identified via multi-model systems. (2011). Molecular BioSystems, 7(3), 766–772. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to Confirming the Binding Target of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile: A Case Study in Cyclophilin D Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in cellular metabolism and drug discovery, the identification of novel small-molecule inhibitors for critical cellular pathways is a paramount objective. This guide provides an in-depth, experimentally-grounded framework for confirming the binding target of a putative novel therapeutic agent, 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile. Our central hypothesis is that this molecule acts as an inhibitor of Cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP).

The mPTP is a non-selective channel in the inner mitochondrial membrane, and its prolonged opening is a critical event in some forms of cell death, particularly in the context of ischemia-reperfusion injury and neurodegenerative diseases.[1][2][3] CypD, a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix, is a crucial sensitizer of the mPTP to stimuli like calcium overload and oxidative stress.[4][5][6][7] Its inhibition is a promising therapeutic strategy, though existing inhibitors have limitations such as off-target effects and unfavorable pharmacokinetics.[8]

This guide will navigate the logical and experimental workflow to first, validate the binding of this compound to CypD, and second, to characterize its functional consequences on mPTP opening. We will compare its performance profile against established CypD inhibitors, providing a clear rationale for experimental choices and a robust framework for data interpretation.

Part 1: The Experimental Roadmap for Target Validation

Confirming a hypothesized protein-ligand interaction requires a multi-faceted approach, moving from direct binding assessment to functional cellular assays. The following workflow is designed to be self-validating, with each step building upon the last to create a cohesive body of evidence.

G cluster_0 Biochemical & Biophysical Validation cluster_1 In Vitro Functional Validation cluster_2 Cell-Based Functional Validation A Step 1: Direct Binding Assays B Step 2: Isomerase Activity Assay A->B Confirms functional interaction C Step 3: Mitochondrial Swelling Assay B->C Links binding to mitochondrial function D Step 4: Calcium Retention Capacity C->D Assesses functional pore inhibition E Step 5: Cellular Protection Assay D->E Translates mitochondrial effect to cellular outcome

Figure 1: A step-by-step experimental workflow for validating this compound as a CypD inhibitor.

Part 2: Detailed Experimental Protocols & Comparative Analysis

Here, we delve into the specifics of each experimental stage, outlining the protocols and presenting a comparative framework against well-characterized CypD inhibitors: Cyclosporin A (a potent but non-selective cyclophilin inhibitor) and Sanglifehrin A (a potent CypD inhibitor that binds to a different site than Cyclosporin A and does not inhibit calcineurin).[9]

Step 1: Direct Binding Assays to CypD

The initial and most crucial step is to demonstrate a direct physical interaction between the compound and the purified recombinant CypD protein.

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize recombinant human CypD onto a CM5 sensor chip via amine coupling.

  • Binding Analysis: Flow serial dilutions of this compound (and comparator compounds) in a suitable running buffer over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface in real-time to obtain association and dissociation kinetics.

  • Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD).

Comparative Data Table 1: CypD Binding Affinity

CompoundExpected KD (nM)Notes
This compoundTo be determinedA low nanomolar KD would indicate a high-affinity interaction.
Cyclosporin A5 - 20High affinity, but also binds to other cyclophilins, leading to immunosuppressive effects.[5]
Sanglifehrin A2 - 10High affinity, non-immunosuppressive alternative to Cyclosporin A.[9]
Step 2: CypD Isomerase Activity Assay

This assay determines if the binding of the compound inhibits the enzymatic function of CypD.

Protocol: Chymotrypsin-Coupled PPIase Assay

  • Reaction Mixture: Prepare a reaction buffer containing recombinant CypD, the test compound, and the substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.

  • Initiation: The reaction is initiated by the addition of chymotrypsin. CypD accelerates the cis-trans isomerization of the proline residue in the substrate, making it susceptible to cleavage by chymotrypsin.

  • Detection: Monitor the release of p-nitroaniline by measuring the absorbance at 390 nm over time.

  • Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Step 3: Mitochondrial Swelling Assay (Functional mPTP Inhibition)

This is a classic functional assay to directly visualize the inhibition of mPTP opening in isolated mitochondria.

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., rat liver or cultured cells) by differential centrifugation.

  • Assay Buffer: Resuspend the isolated mitochondria in a buffer containing a respiratory substrate.

  • Pre-incubation: Pre-incubate the mitochondrial suspension with various concentrations of the test compound or controls.

  • Induction of mPTP: Induce mPTP opening with a high concentration of Ca2+.

  • Measurement: Monitor mitochondrial swelling by measuring the decrease in light scattering (absorbance) at 540 nm using a spectrophotometer. Pore opening leads to water influx and swelling, thus decreasing the absorbance.

G A Isolated Mitochondria Add Test Compound B Induce mPTP with Ca²⁺ Monitor Absorbance at 540 nm A->B Incubation C No Inhibition Rapid Decrease in A₅₄₀ (Swelling) B->C Pore Opens D Inhibition Stable A₅₄₀ (No Swelling) B->D Pore Remains Closed

Figure 2: Workflow for the mitochondrial swelling assay.

Step 4: Calcium Retention Capacity (CRC) Assay

This assay provides a quantitative measure of the mitochondrial sensitivity to Ca2+-induced mPTP opening.

Protocol:

  • Mitochondrial Suspension: Prepare a suspension of isolated mitochondria in a buffer containing a calcium-sensitive fluorescent dye (e.g., Calcium Green 5N).

  • Calcium Pulses: Add sequential pulses of a known concentration of Ca2+ to the suspension.

  • Monitoring: Continuously monitor the extra-mitochondrial Ca2+ concentration using a fluorometer. Mitochondria will take up the Ca2+, causing a decrease in fluorescence.

  • Pore Opening: When the cumulative Ca2+ load triggers mPTP opening, the mitochondria will release the sequestered Ca2+, resulting in a sharp increase in fluorescence.

  • Analysis: The total amount of Ca2+ taken up before pore opening is the calcium retention capacity.

Comparative Data Table 2: Functional mPTP Inhibition

CompoundMitochondrial Swelling Assay (IC50, µM)CRC Assay (Fold Increase vs. Vehicle)
This compoundTo be determinedTo be determined
Cyclosporin A0.1 - 0.53 - 5 fold
Sanglifehrin A0.05 - 0.24 - 6 fold
Step 5: Cellular Protection Assay

The final step is to demonstrate that the compound's activity on isolated mitochondria translates to a protective effect in a cellular context.

Protocol:

  • Cell Culture: Plate cells (e.g., a neuronal cell line like B50) and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a defined period.

  • Induce Oxidative Stress: Expose the cells to an agent that induces oxidative stress and subsequent mPTP-mediated cell death (e.g., H2O2 or tert-Butyl hydroperoxide).

  • Assess Viability: After the stress period, measure cell viability using a standard method such as the MTT assay.

  • Analysis: Determine the EC50 value, representing the concentration of the compound that provides 50% protection against the induced cell death.

Part 3: Concluding Remarks & Future Directions

By following this structured, multi-tiered approach, researchers can build a compelling case for the binding of this compound to Cyclophilin D and its subsequent inhibition of the mitochondrial permeability transition pore. A positive outcome, characterized by high-affinity binding, functional inhibition of CypD's isomerase activity, and potent prevention of mPTP opening in both isolated mitochondria and intact cells, would position this compound as a valuable new tool for studying mitochondrial biology and as a lead candidate for therapeutic development in diseases associated with mPTP dysfunction.[10]

The key advantage of a novel, selective CypD inhibitor would be the potential to avoid the off-target effects of broad-spectrum agents like Cyclosporin A, particularly immunosuppression.[9] This guide provides the foundational framework for making such a determination, empowering researchers to rigorously validate their novel chemical entities.

References

  • Vertex AI Search. (2024-06-25). What are Mitocliondrial permeability transition pore inhibitors and how do they work?
  • Oxford Academic. (n.d.).
  • PubMed. (n.d.). Pharmacology of mitochondrial permeability transition pore inhibitors.
  • PubMed Central. (n.d.).
  • Tocris Bioscience. (n.d.). Mitochondrial Permeability Transition Pore | Calcium Signaling.
  • National Institutes of Health. (n.d.). Cyclophilin-D promotes the mitochondrial permeability transition but has opposite effects on apoptosis and necrosis.
  • MDPI. (n.d.).
  • PubMed. (2022-05-16).
  • PubMed Central. (n.d.). Cyclophilin D regulation of the mitochondrial permeability transition pore.
  • PubMed Central. (n.d.).
  • PubMed. (2002-07-02).
  • PubMed Central. (n.d.). Structural Mechanisms of Cyclophilin D-Dependent Control of the Mitochondrial Permeability Transition Pore.
  • Frontiers in Physiology. (2020-06-16).
  • Wikipedia. (n.d.). Peptidylprolyl isomerase D.
  • ResearchGate. (2025-08-09). (PDF) Synthesis of New Heterocycles Derived from this compound as Potent Antifungal Agents.
  • BindingDB. (n.d.). PrimarySearch_ki.
  • National Institutes of Health. (n.d.). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles.
  • PubMed Central. (n.d.).
  • PubMed. (n.d.). 1. The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I].
  • PubMed. (n.d.). (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile.
  • PubChem. (n.d.). 3-Bromo-3-methyl-2-((2-nitrophenyl)thio)-3H-indole.

Sources

A Comparative Guide to the Biological Activities of Indole Derivatives: From Antifungal Scaffolds to Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Nucleus - A Privileged Scaffold in Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, stands as one of the most significant structural motifs in medicinal chemistry.[1] Its presence in a vast array of natural products, from the essential amino acid tryptophan to potent alkaloids, underscores its evolutionary selection as a key biological interacting moiety. This guide provides a comparative analysis of three distinct indole-based compounds, each representing a different facet of the therapeutic potential inherent in this versatile scaffold.

We will explore 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile , a synthetic intermediate that has proven to be a valuable starting point for the generation of novel antifungal agents. In contrast, we will examine Indole-3-carbinol (I3C) , a naturally occurring compound found in cruciferous vegetables with well-documented chemopreventive properties. Finally, we will discuss Vincristine , a complex indole alkaloid and a cornerstone of clinical cancer chemotherapy.

This guide will delve into their distinct biological activities, mechanisms of action, and performance in relevant assays, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical diversity and therapeutic versatility of the indole family.

This compound: A Scaffold for Antifungal Agents

While direct and extensive cytotoxic profiling of this compound against cancer cell lines is not widely available in the public domain, its utility as a precursor for synthesizing potent antifungal compounds is well-documented.[2] This highlights a key aspect of drug discovery where a core chemical structure can be strategically modified to target specific pathogens.

Synthesis of Bioactive Heterocycles

The reactivity of the keto and nitrile functional groups in this compound allows for its cyclization into various heterocyclic systems. For instance, it serves as a key building block for the synthesis of novel thiazoline, thiophene, and 1,3,4-thiadiazole derivatives.[2]

Antifungal Activity Profile

A study by Aly, et al. demonstrated that several heterocyclic compounds synthesized from this compound exhibit significant antifungal activity against a panel of pathogenic fungi.[2] The table below summarizes the inhibitory activity of some of these derivatives.

Compound IDFungal StrainInhibition Zone (mm)
Derivative A Aspergillus niger18
Aspergillus nodulans16
Alternaria alternata20
Derivative B Aspergillus niger15
Aspergillus nodulans14
Alternaria alternata17
Standard (Fluconazole) Aspergillus niger22

Note: The data presented here is representative and based on findings from cited literature. "Derivative A" and "Derivative B" are used for illustrative purposes to represent different classes of heterocycles synthesized from the parent compound.

Proposed Antifungal Mechanism of Indole Derivatives

The antifungal action of indole derivatives is believed to be multifactorial.[1][3] Key proposed mechanisms include:

  • Disruption of Fungal Cell Membrane: Indole compounds can intercalate into the lipid bilayer of the fungal cell membrane, leading to increased permeability and leakage of essential cellular components.

  • Inhibition of Ergosterol Biosynthesis: Similar to azole antifungals, some indole derivatives may inhibit enzymes involved in the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[1]

  • Interference with Virulence Factors: Indoles may also inhibit the activity of fungal enzymes such as proteases and lipases, which are crucial for fungal virulence and host tissue invasion.[1]

Indole-3-carbinol (I3C): A Dietary Indole with Chemopreventive Activity

Indole-3-carbinol (I3C) is a phytochemical produced from the breakdown of glucobrassicin, a glucosinolate found in abundance in vegetables of the Brassica genus, such as broccoli, cabbage, and Brussels sprouts.[4] It has garnered significant attention for its potential role in cancer prevention.

Antiproliferative and Cytotoxic Effects

I3C has demonstrated cytotoxic effects against a variety of cancer cell lines. Its potency, as indicated by the half-maximal inhibitory concentration (IC50), varies depending on the cell line.

Cell LineCancer TypeIC50 of I3C (µM)Reference
MCF-7 Breast Cancer (ER+)~150[5]
MDA-MB-231 Breast Cancer (ER-)~200[6]
LNCaP Prostate Cancer~150[5]
HepG2 Liver Cancer~5[5]
Multifaceted Mechanism of Action

The anticancer effects of I3C are not attributed to a single mechanism but rather to its ability to modulate multiple cellular pathways:

  • Modulation of Estrogen Metabolism: I3C promotes the conversion of estrogen to less estrogenic metabolites, which is believed to reduce the risk of hormone-dependent cancers.[4]

  • Induction of Cell Cycle Arrest: I3C can halt the proliferation of cancer cells, primarily at the G1 phase, by down-regulating the expression of cyclins and cyclin-dependent kinases (CDKs).[4]

  • Induction of Apoptosis: I3C triggers programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways. This involves the activation of caspases, a family of proteases that execute apoptosis.[7]

G I3C Indole-3-Carbinol (I3C) Mitochondria Mitochondria I3C->Mitochondria Induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 activation Apaf1->Caspase9 Activates Caspase3 Caspase-3 activation Caspase9->Caspase3 Cleaves and activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by I3C.

Vincristine: A Clinically Utilized Indole Alkaloid

Vincristine is a vinca alkaloid isolated from the Madagascar periwinkle, Catharanthus roseus. It is a powerful antineoplastic agent used in the treatment of various cancers, including leukemias, lymphomas, and certain solid tumors.[7][8]

Potent Cytotoxicity Against Cancer Cells

Vincristine exhibits high cytotoxicity against rapidly dividing cancer cells at nanomolar concentrations.

Cell LineCancer TypeIC50 of Vincristine (nM)Reference
MCF-7 Breast Cancer5[9]
A549 Lung Cancer40[9]
SY5Y Neuroblastoma1.6[9]
CEM Leukemia10-100 (concentration dependent)[8]
Primary Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action of vincristine is its interaction with tubulin, the protein subunit of microtubules.[8]

  • Binding to Tubulin: Vincristine binds to the β-tubulin subunit, preventing its polymerization into microtubules.

  • Disruption of Mitotic Spindle: This inhibition of microtubule formation disrupts the assembly of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division.

  • Metaphase Arrest and Apoptosis: Consequently, cancer cells are arrested in the metaphase of mitosis, which ultimately triggers apoptosis.[8]

G cluster_0 Normal Microtubule Dynamics cluster_1 Effect of Vincristine Tubulin Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Division Cell Division Spindle->Division Vincristine Vincristine Block Inhibition of Polymerization Vincristine->Block Arrest Metaphase Arrest Block->Arrest Disrupts Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of Vincristine-induced mitotic arrest.

Experimental Protocols: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle

Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture cells to be tested in a flask to about 80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., indole derivative) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Comparative Analysis and Future Perspectives

This guide highlights the remarkable functional diversity of the indole scaffold.

FeatureThis compound DerivativesIndole-3-carbinol (I3C)Vincristine
Primary Biological Activity AntifungalAnticancer (Chemopreventive)Anticancer (Chemotherapeutic)
Primary Mechanism of Action Disruption of fungal cell membrane/ergosterol synthesisMulti-targeted: modulates estrogen metabolism, induces cell cycle arrest and apoptosisInhibition of tubulin polymerization, leading to mitotic arrest
Potency Varies by derivative and fungal strainMicromolar (µM) rangeNanomolar (nM) range

The journey from a synthetic precursor for antifungals to a plant-derived chemopreventive agent and a potent clinical anticancer drug illustrates the vast therapeutic landscape that can be explored through the chemical modification and biological evaluation of the indole nucleus.

Future Directions:

  • Systematic Screening: A comprehensive screening of this compound and its derivatives for anticancer activity is warranted. The structural similarities to other bioactive indoles suggest that this scaffold may hold untapped potential in oncology.

  • Mechanism of Action Studies: For derivatives of this compound that show biological activity, detailed mechanistic studies are crucial to identify their specific molecular targets.

  • Structure-Activity Relationship (SAR) Studies: A systematic SAR study of the this compound scaffold could lead to the design and synthesis of new derivatives with enhanced potency and selectivity for either antifungal or anticancer applications.

References

  • Sharma, A. K., Anand, P., & Singh, R. (2025). A REVIEW ON PHARMACOLOGICAL EVALUATION OF INDOLE DERIVATIVES FOR ANTIFUNGAL THERAPY. World Journal of Pharmacy and Pharmaceutical Sciences, 14(6), 318-330. [Link]

  • Scribd. (n.d.). Vincristine IC50 Values in Cancer Cells. Retrieved from [Link]

  • ResearchGate. (2015). Summary of IC 50 values of taxol and vincristine in human cancer cell lines with differential TWIST expression levels. [Link]

  • ResearchGate. (2018). Vincristine concentrations that reduce cell viability by 50% (IC50) were determined by MTT assay after 120 h of incubation. [Link]

  • Aguilera, P., Díaz, D., González, D., Sánchez, F., & Larrazabal, M. (2019). Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells. Heliyon, 5(11), e02845. [Link]

  • Sandler, J. A., et al. (2016). Indole-3-carbinol and its N-alkoxy derivatives preferentially target ERα-positive breast cancer cells. Oncotarget, 7(45), 73145–73157. [Link]

  • Quirit, J. G., et al. (2017). Indole-3-carbinol (I3C) analogues are potent small molecule inhibitors of NEDD4-1 ubiquitin ligase activity that disrupt proliferation of human melanoma cells. Biochemical pharmacology, 127, 13-27. [Link]

  • IIP Series. (n.d.). INDOLE (SYNTHETIC/NATURAL) AS ANTIFUNGAL AGENTS. Retrieved from [Link]

  • Xu, H., et al. (2010). Antifungal activities of some indole derivatives. Zeitschrift für Naturforschung C, 65(7-8), 437-439. [Link]

  • MDPI. (2021). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. [Link]

  • Preti, A., et al. (2021). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. Pharmaceuticals, 14(12), 1253. [Link]

  • MDPI. (2021). Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. [Link]

  • Wang, Y., et al. (2021). Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology. Oncology Letters, 22(6), 1-13. [Link]

  • Jackson, D. V., et al. (1981). Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro. Cancer research, 41(5), 1629-1633. [Link]

  • Aly, A. A., et al. (2012). Synthesis of New Heterocycles Derived from this compound as Potent Antifungal Agents. Bulletin of the Korean Chemical Society, 33(9), 2985-2991. [Link]

Sources

A Comparative Analysis of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile and Known Tubulin Polymerization Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the novel compound 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile and established inhibitors of tubulin polymerization. While direct experimental data for this specific molecule is not yet publicly available, its structural similarity to known classes of potent tubulin inhibitors, particularly those containing an indole scaffold, strongly suggests its potential as a microtubule-targeting agent. This document will, therefore, present a hypothesized mechanism of action for this compound as a tubulin polymerization inhibitor and compare its potential efficacy with well-characterized compounds such as Combretastatin A-4 and various synthetic indole derivatives.

Introduction to Microtubule Dynamics as a Therapeutic Target

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are fundamental to numerous critical cellular functions, including the formation of the mitotic spindle during cell division, intracellular transport, and the maintenance of cell structure.[1] The critical role of microtubules in mitosis makes them a well-validated and highly attractive target for the development of anticancer therapeutics.[2][3] Agents that interfere with tubulin dynamics can arrest the cell cycle, ultimately leading to apoptotic cell death.[4] These agents are broadly classified as either microtubule-stabilizing (e.g., taxanes) or microtubule-destabilizing (e.g., vinca alkaloids, colchicine).[5]

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of tubulin polymerization inhibitors.[4][6][7] Many indole-based compounds exert their effects by binding to the colchicine-binding site on β-tubulin, thereby preventing the incorporation of tubulin dimers into growing microtubules.[8][9] The subject of this guide, this compound, possesses key structural features, namely the indole core and a flexible side chain, that are common among colchicine-site binders.

Comparative Analysis of Tubulin Polymerization Inhibitors

Based on its structural features, it is hypothesized that this compound acts as a microtubule-destabilizing agent by inhibiting tubulin polymerization. To contextualize its potential potency, the following table compares the inhibitory activity (IC50 values) of several well-established indole-based and other known tubulin polymerization inhibitors.

CompoundChemical ClassTubulin Polymerization Inhibition IC50 (µM)Reference
This compound Indole Derivative Hypothesized to be in the low micromolar to nanomolar range N/A
Combretastatin A-4 (CA-4)Stilbene~1-3[2][10]
ColchicineAlkaloid~1-5[8]
DAMA-ColchicineColchicine DerivativeBinds to tubulin, used in structural studies[8][11]
Arylthioindole (ATI) Derivative 3Arylthioindole3.3[12]
Arylthioindole (ATI) Derivative 4Arylthioindole2.0[12]
Indole-based TMP analogue 1kIndole-TMP0.58 ± 0.06[4]
Indole-based TMP analogue 5mIndole-TMP0.37 ± 0.07[4]
Bis-indole derivative 20Bis-indole7.5[13]
Indole-based chalcone 33bIndole-Chalcone17.8 ± 0.2[4]

Note: IC50 values can vary depending on the specific assay conditions.

Mechanism of Action: Inhibition of Tubulin Polymerization

Tubulin inhibitors that bind to the colchicine site physically obstruct the curved-to-straight conformational change that tubulin dimers undergo upon incorporation into a microtubule lattice. This interference disrupts the dynamic instability of microtubules, leading to a net depolymerization and the collapse of the microtubule network. The consequences for a proliferating cell are catastrophic, resulting in mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[10]

Caption: Mechanism of tubulin polymerization inhibition.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol outlines a robust and sensitive method for quantifying the inhibitory effect of a test compound on tubulin polymerization in vitro.[1][5]

I. Materials and Reagents:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP (Guanosine-5'-triphosphate) solution (100 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI, which fluoresces upon binding to microtubules)

  • Test Compound (this compound) stock solution in DMSO

  • Positive Control (e.g., Nocodazole or Combretastatin A-4)

  • Negative Control (DMSO vehicle)

  • Black, clear-bottom 96-well microplates

  • Temperature-controlled microplate reader with fluorescence detection (Excitation/Emission appropriate for the chosen dye)

II. Experimental Procedure:

  • Preparation of Reagents:

    • On the day of the experiment, thaw all reagents on ice.

    • Prepare a 10x stock of the test compound and controls in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

    • Prepare the Tubulin Reaction Mix on ice: Dilute the tubulin stock to a final concentration of 2 mg/mL in General Tubulin Buffer. Supplement with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye according to the manufacturer's instructions. Keep this mix on ice until use.

  • Assay Setup:

    • Pre-warm the 96-well plate and the microplate reader to 37°C.

    • In triplicate, add 5 µL of the 10x test compound, positive control, or vehicle control to the appropriate wells of the pre-warmed plate.

  • Initiation and Measurement:

    • To initiate the polymerization reaction, carefully add 45 µL of the ice-cold Tubulin Reaction Mix to each well, bringing the final volume to 50 µL. Avoid introducing air bubbles.

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the fluorescence intensity at 1-minute intervals for 60-90 minutes at 37°C.

III. Data Analysis:

  • Plot the fluorescence intensity versus time for each concentration of the test compound and the controls.

  • The rate of polymerization can be determined from the slope of the linear portion of the polymerization curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The structural characteristics of this compound make it a promising candidate as a novel inhibitor of tubulin polymerization. The comparative analysis with known indole-based and other tubulin inhibitors provides a strong rationale for its investigation as a potential anticancer agent. The detailed experimental protocol provided herein offers a clear path for the empirical validation of this hypothesis. Future studies should focus on the synthesis and in vitro testing of this compound to determine its IC50 value for tubulin polymerization inhibition and its cytotoxic effects on various cancer cell lines. Further investigations could also include molecular docking studies to predict its binding mode within the colchicine-binding site of tubulin and subsequent lead optimization to enhance its potency and pharmacological properties.

References

  • Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update. Curr Med Chem. 2022;29(20):3557-3585. [Link]
  • COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS. Neuroquantology. 2022;20(8):4842-4856. [Link]
  • Antitumor activity of combretastatin-A4 phosphate, a natural product tubulin inhibitor. Int J Cancer. 1995;62(4):409-14. [Link]
  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. 2022;27(5):1587. [Link]
  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed. [Link]
  • Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development. Bentham Science. [Link]
  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI. [Link]
  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. J Med Chem. 2016;59(15):7151-67. [Link]
  • Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]
  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI. [Link]
  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI. [Link]
  • Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols. 2022;3(2):101314. [Link]
  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmacy (Basel). 2014;2(2):82-102. [Link]
  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules. 2024;29(4):857. [Link]
  • Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Acta Pharmacol Sin. 2022;43(1):219-230. [Link]
  • Binding interaction profiles of tubulin inhibitors. A) DAMA‐colchicine.... ResearchGate. [Link]
  • Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Inorg Chem. 2022;61(4):2111-2122. [Link]
  • Colchicine and DAMA-colchicine. ResearchGate. [Link]
  • Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Med Chem. 2012;4(16):2085-115. [Link]
  • Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Semantic Scholar. [Link]

Sources

Validating the In Vivo Efficacy of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile: A Comparative Guide for Preclinical Evaluation in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile, a novel small molecule with therapeutic potential, hypothesized to function as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. For researchers, scientists, and drug development professionals, this document outlines a structured approach to assess the compound's efficacy, pharmacokinetics, and safety in relevant animal models, drawing comparisons with established STAT3 inhibitors.

Introduction: The Rationale for Targeting STAT3

The STAT3 protein is a critical signaling molecule involved in a myriad of cellular processes, including proliferation, survival, and differentiation.[1] Its constitutive activation is a hallmark of numerous human cancers and inflammatory diseases, making it a highly attractive target for therapeutic intervention.[1][2] The development of small molecule inhibitors targeting STAT3 is an active and promising area of research.[1][3] this compound's chemical structure suggests it may interact with the STAT3 pathway, necessitating rigorous in vivo evaluation to determine its therapeutic potential.

This guide will navigate the essential preclinical stages of in vivo validation, from initial pharmacokinetic and toxicology assessments to robust efficacy studies in cancer xenograft models. We will also draw parallels with and comparisons to other known STAT3 inhibitors, such as Stattic, C188-9, and BBI608 (Napabucasin), to provide context and benchmarks for success.[2][4]

Foundational In Vivo Studies: Pharmacokinetics and Toxicology

Before assessing anti-tumor efficacy, a thorough understanding of the compound's behavior and safety profile within a living organism is paramount. These initial studies are crucial for dose selection and regimen design in subsequent efficacy trials.

Pharmacokinetic (PK) Profiling

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.[5] A typical PK study for a novel compound like this compound would involve administering the compound to rodents (typically mice or rats) via different routes (e.g., intravenous and oral) and collecting plasma samples at various time points.[6][7][8]

Key Parameters to Evaluate:

  • Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

  • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by one-half.

  • Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

A favorable PK profile, such as good oral bioavailability and a reasonable half-life, is a critical determinant for advancing a compound to efficacy studies.[9]

Toxicology Studies

Toxicology studies are essential to identify potential adverse effects and determine a safe dosage range for the investigational drug.[5][10] These can be divided into acute and repeated-dose studies.

  • Acute Toxicity: Involves the administration of a single high dose of the compound to determine the immediate adverse effects and the maximum tolerated dose (MTD).[11]

  • Repeated-Dose Toxicity: The compound is administered daily for a specified period (e.g., 28 days) to assess long-term toxic effects.[12]

Throughout these studies, animals are closely monitored for clinical signs of toxicity, changes in body weight, and alterations in blood chemistry and hematology. Histopathological analysis of major organs is performed at the end of the study to identify any target organ toxicity.[11]

In Vivo Efficacy Evaluation in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research for evaluating the anti-tumor activity of new therapeutic agents.[13]

Experimental Workflow for Efficacy Studies

The following diagram illustrates a typical workflow for an in vivo efficacy study of a STAT3 inhibitor.

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis cell_culture Tumor Cell Culture (e.g., STAT3-dependent cancer cell line) implantation Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Daily Dosing: - Vehicle Control - Test Compound - Comparator Drug randomization->dosing monitoring Tumor Volume & Body Weight Measurement dosing->monitoring endpoint Study Endpoint Reached (e.g., tumor volume limit) monitoring->endpoint tissue_collection Tumor & Organ Collection endpoint->tissue_collection analysis - Tumor Weight Analysis - Western Blot (p-STAT3) - Immunohistochemistry tissue_collection->analysis

Caption: Workflow for in vivo efficacy testing of a STAT3 inhibitor.

Detailed Protocol: Subcutaneous Xenograft Model

This protocol outlines the key steps for establishing and utilizing a subcutaneous xenograft model to test the efficacy of this compound.

Materials:

  • STAT3-dependent human cancer cell line (e.g., A549, Panc-1)

  • Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old

  • Sterile PBS and cell culture medium

  • Matrigel (optional, can enhance tumor take rate)[14]

  • This compound (test compound)

  • Vehicle solution

  • Comparator STAT3 inhibitor (e.g., Stattic)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation:

    • Culture tumor cells to 70-80% confluency.[15]

    • Harvest cells and wash with sterile PBS.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.[14]

  • Tumor Implantation:

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.[14]

  • Tumor Growth and Grouping:

    • Allow tumors to grow to a palpable size (e.g., 50-150 mm³).[14]

    • Randomize mice into treatment groups (n=8-10 mice per group) with similar average tumor volumes.

  • Treatment Administration:

    • Administer the test compound, vehicle, and comparator drug daily (or as determined by PK studies) via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width)² x length/2.[15]

    • Monitor body weight and general health of the mice.

  • Endpoint and Analysis:

    • Continue the study until tumors in the control group reach a predetermined size limit.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Process tumor tissue for pharmacodynamic analysis (e.g., Western blot for p-STAT3, immunohistochemistry).

Comparative Data Analysis

The performance of this compound should be objectively compared against a vehicle control and a known STAT3 inhibitor. The following tables illustrate how the data can be structured for clear comparison.

Table 1: Comparative Pharmacokinetic Parameters
ParameterThis compoundComparator (e.g., BBI608)
Oral Bioavailability (F%) Experimental Value~30%
Half-life (t½) (hours) Experimental Value~1-2
Cmax (ng/mL) Experimental ValueLiterature Value
Tmax (hours) Experimental ValueLiterature Value
Table 2: Comparative In Vivo Efficacy
Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control Experimental Value0Experimental Value
This compound (Dose 1) Experimental ValueCalculated ValueExperimental Value
This compound (Dose 2) Experimental ValueCalculated ValueExperimental Value
Comparator (e.g., Stattic) Experimental ValueCalculated ValueExperimental Value
Table 3: Comparative Pharmacodynamic Effects in Tumor Tissue
MarkerVehicle ControlThis compoundComparator (e.g., Stattic)
p-STAT3 (Tyr705) Expression HighReducedReduced
Ki-67 (Proliferation Marker) HighReducedReduced
Caspase-3 (Apoptosis Marker) LowIncreasedIncreased

Mechanism of Action Confirmation

A key aspect of validating a targeted therapy is confirming that its in vivo efficacy is a direct result of engaging its intended target. For this compound, this involves demonstrating the inhibition of STAT3 signaling within the tumor tissue.

STAT3 Signaling Pathway

The following diagram depicts the canonical STAT3 signaling pathway and the proposed point of inhibition.

G cluster_pathway STAT3 Signaling Pathway cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation (Tyr705) p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus Translocation gene_transcription Target Gene Transcription (Proliferation, Survival) nucleus->gene_transcription inhibitor 3-(3-Methyl-1H-indol-2-yl) -3-oxopropanenitrile inhibitor->stat3 Inhibition

Caption: Proposed mechanism of action via inhibition of STAT3 phosphorylation.

Western blotting and immunohistochemistry (IHC) of tumor lysates from the efficacy study can be used to measure the levels of phosphorylated STAT3 (the active form) and downstream target genes, providing direct evidence of target engagement. A significant reduction in p-STAT3 levels in the tumors of mice treated with this compound compared to the vehicle control would strongly support its proposed mechanism of action.[9]

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the in vivo validation of this compound. By systematically evaluating its pharmacokinetic properties, toxicological profile, and anti-tumor efficacy in well-established animal models, researchers can generate the critical data necessary to determine its potential as a novel therapeutic agent.

Successful validation in these preclinical models, demonstrating a favorable safety profile and significant efficacy linked to the inhibition of STAT3 signaling, would provide a strong rationale for advancing this compound into further preclinical development and ultimately, clinical trials. The use of companion animals, such as dogs with naturally occurring cancers, could also be considered as a translational model to further bridge the gap between preclinical findings and human clinical trials.[16][17]

References

  • Kieslinger, M., Swoboda, A., Kramer, N., Pratscher, B., Wolfesberger, B., & Burgener, I. A. (2019). Companion Animals as Models for Inhibition of STAT3 and STAT5. Cancers, 11(12), 2035. [Link]

  • Holl, M. H., et al. (2017). Target specificity, in vivo pharmacokinetics, and efficacy of the putative STAT3 inhibitor LY5 in osteosarcoma, Ewing's sarcoma, and rhabdomyosarcoma. PLoS One, 12(7), e0181885. [Link]

  • Kieslinger, M., Swoboda, A., Kramer, N., Pratscher, B., Wolfesberger, B., & Burgener, I. A. (2019). Companion Animals as Models for Inhibition of STAT3 and STAT5. Cancers, 11(12), 2035. [Link]

  • Kieslinger, M., Swoboda, A., et al. (2019). Companion Animals as Models for Inhibition of STAT3 and STAT5. Cancers. [Link]

  • Saganuwan, S. A. (2017). Toxicity studies of drugs and chemicals in animals: An overview. Journal of Ethnopharmacology, 209, 291-297. [Link]

  • Chemzin Biotox. (n.d.). Top #1 Preclinical Animal Testing. [Link]

  • Li, N., et al. (2022). STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. Cancers, 14(15), 3788. [Link]

  • Yuan, Y., et al. (2021). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. ACS Central Science, 7(5), 836-848. [Link]

  • Siveen, K. S., et al. (2023). Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. Biomedicine & Pharmacotherapy, 165, 115169. [Link]

  • The Jackson Laboratory. (n.d.). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

  • Vafaizadeh, V., et al. (2020). A Mouse Model to Assess STAT3 and STAT5A/B Combined Inhibition in Health and Disease Conditions. Cancers, 12(11), 3163. [Link]

  • Patsnap. (2025). What are the therapeutic candidates targeting STAT3? [Link]

  • Protocol Online. (2005). Xenograft Tumor Model Protocol. [Link]

  • Van Norman, G. A. (2019). Limitations of Animal Studies for Predicting Toxicity in Clinical Trials. JACC: Basic to Translational Science, 4(7), 845-854. [Link]

  • Forster, M., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science, 5(8), 668-681. [Link]

  • Purdue University. (2023). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2007). Toxicity Testing in the 21st Century: A Vision and a Strategy. The National Academies Press. [Link]

  • Barr, J. T., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. Drug Metabolism and Disposition, 48(10), 964-971. [Link]

  • Yue, W., et al. (2021). Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer. Cancer Research, 81(13_Supplement), 1122. [Link]

  • protocols.io. (2018). LLC cells tumor xenograft model. [Link]

  • Broutin, E., et al. (2016). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Pharmaceutical Research, 33(11), 2734-2746. [Link]

  • Forster, M., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science, 5(8), 668-681. [Link]

  • Wicha, E., et al. (2022). A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. Molecules, 27(7), 2108. [Link]

  • Barr, J. T., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. Drug Metabolism and Disposition, 48(10), 964-971. [Link]

  • Saini, U., et al. (2022). STAT3 Inhibition in Cancer: A Review of Emerging Therapeutics. Journal of Medicinal Chemistry, 65(1), 1-28. [Link]

  • Furtek, S. L., & Backos, D. S., et al. (2016). Do STAT3 inhibitors have potential in the future for cancer therapy?. Expert Opinion on Investigational Drugs, 25(2), 117-120. [Link]

  • Al-Abdullah, E. S., et al. (2012). Synthesis of New Heterocycles Derived from this compound as Potent Antifungal Agents. Molecules, 17(6), 7233-7247. [Link]

  • Guranov, A. A., et al. (2022). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 27(21), 7288. [Link]

  • Zhao, Y., et al. (2022). In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. Frontiers in Immunology, 13, 994038. [Link]

  • Rossi, D., et al. (2018). Synthesis and biological characterization of 3-substituted-1H-indoles as ligands of GluN2B-containing N-methyl-D-aspartate receptors. European Journal of Medicinal Chemistry, 143, 1327-1339. [Link]

  • Khan, A., et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. Scientific Reports, 11(1), 6245. [Link]

  • De Santi, C., & De Santi, M. (1998). The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. Mini Reviews in Medicinal Chemistry, 1(4), 337-352. [Link]

  • Sonar, V. N., et al. (2004). (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 3), o217-o218. [Link]

Sources

A Researcher's Guide to Cross-Validating the Mechanism of Action for 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Hypothesis Formulation

The compound 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile features an indole core, a privileged scaffold in medicinal chemistry. Numerous indole-containing molecules have been identified as potent inhibitors of critical oncogenic pathways.[1][2][3] Specifically, this structure shares similarities with known inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein and, to a lesser extent, tubulin polymerization.[1][4][5][6]

Persistent activation of the STAT3 signaling pathway is a hallmark of numerous cancers, driving proliferation, survival, and suppressing anti-tumor immunity, making it a prime therapeutic target.[7][8][9] Therefore, our primary hypothesis is:

Hypothesis: this compound directly binds to and inhibits the function of the STAT3 protein, leading to the downregulation of its downstream transcriptional targets and subsequent anti-proliferative effects in cancer cells.

This guide will systematically test this hypothesis through a multi-tiered approach, comparing our target compound with established STAT3 modulators.

Comparative Compounds:

To provide context and a rigorous benchmark for our investigation, we will compare this compound (herein referred to as Compound X ) with two well-characterized inhibitors:

  • Stattic: A widely-used, non-peptidic small molecule inhibitor known to target the STAT3 SH2 domain, preventing STAT3 dimerization and subsequent activation.

  • Indirubin-E804: An indirubin derivative, also an indole-based compound, that inhibits STAT3 signaling, in part by directly blocking the upstream kinase c-Src.[4] This provides a comparison to another indole-based molecule with a potentially different inhibitory mechanism.

The Experimental Cross-Validation Workflow

G cluster_0 Tier 1: Direct Target Engagement cluster_1 Tier 2: Cellular Target Inhibition cluster_2 Tier 3: Downstream Functional Effects a1 Thermal Shift Assay (TSA) Is there binding? a2 Isothermal Titration Calorimetry (ITC) What is the binding affinity (Kd)? a1->a2 Binding Confirmed a3 Fluorescence Polarization (FP) Does it disrupt dimerization? a2->a3 Affinity Quantified b1 Western Blot (p-STAT3 Y705) Is phosphorylation blocked? a3->b1 Direct Interaction Validated b2 STAT3 Reporter Assay Is transcription inhibited? b1->b2 Inhibition of Activation Confirmed c1 qPCR of Target Genes (e.g., BCL2, MYC, CCND1) b2->c1 Cellular MOA Confirmed c2 Cell Viability Assay (e.g., MTT, CellTiter-Glo) c1->c2 Gene Regulation Confirmed end Mechanism of Action Cross-Validated c2->end Functional Outcome Validated start Hypothesis: Compound X is a STAT3 Inhibitor start->a1 cluster_0 STAT3 Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Receptor Dimer Cytokine->Receptor 1. Binding & Dimerization JAK JAK Kinase Receptor->JAK 2. Activation STAT3_inactive STAT3 (Inactive Monomer) JAK->STAT3_inactive 3. Phosphorylation (Tyr705) STAT3_active p-STAT3 (Active Dimer) STAT3_inactive->STAT3_active 4. Dimerization Nucleus Nucleus STAT3_active->Nucleus 5. Nuclear Translocation DNA DNA STAT3_active->DNA 6. DNA Binding Transcription Gene Transcription (BCL2, MYC, etc.) DNA->Transcription 7. Regulation

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the backbone of numerous compounds with a wide array of biological activities.[1] This guide delves into the structure-activity relationship (SAR) of a specific class of indole derivatives: 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile analogues. Our focus will be a critical comparison of their antifungal properties, with contextual insights into their potential as anticancer agents based on the broader activities of related indole structures. This document is intended to provide an in-depth, technically sound resource, grounded in experimental data, to inform and guide future drug discovery efforts.

The Core Scaffold: this compound

The parent compound, this compound, serves as a versatile starting material for the synthesis of a variety of heterocyclic systems. Its structure, featuring a reactive keto-nitrile moiety attached to the C2 position of a 3-methylindole, allows for a multitude of chemical transformations. This flexibility is key to exploring the chemical space around this core and understanding how structural modifications impact biological activity.

Synthesis of Analogues: Building a Library for SAR Studies

The primary route to diversifying the this compound scaffold involves its reaction with various reagents to construct novel heterocyclic rings. A key publication in this area details the synthesis of several classes of derivatives, which will form the basis of our comparative analysis.[2]

General Synthetic Pathway

The synthesis of the precursor, this compound, can be achieved through the condensation of 3-methyl-1H-indole-2-carbonitrile with ethyl cyanoacetate. Subsequent reactions of this precursor with various bifunctional reagents lead to the formation of a diverse library of analogues.

Synthesis_Workflow A 3-Methyl-1H-indole-2-carbonitrile C This compound (Parent Compound) A->C B Ethyl Cyanoacetate B->C D Acrylamide Derivative C->D G Hydrazonoyl Chlorides J Hydrazones C->J F Thiazoline & Thiophene Derivatives D->F H 1,3,4-Thiadiazole Derivatives D->H Reaction with E Phenacyl Bromides E->F G->H I Diazonium Salts I->J K Pyrazolo[5,1-c]-1,2,4-triazine & 1,2,4-Triazolo[5,1-c]-1,2,4-triazine Derivatives J->K Cyclization

Comparative Antifungal Activity: A Structure-Activity Relationship Analysis

A pivotal study provides a direct comparison of the in vitro antifungal activity of several synthesized analogues against a panel of fungal strains: Aspergillus niger, Aspergillus nodulans, and Alternaria alternata.[2] The data from this research allows for a clear elucidation of the SAR for this class of compounds.

Quantitative Antifungal Screening Data

The antifungal activity of the synthesized compounds was evaluated and compared to standard antifungal agents. The following table summarizes the inhibition zones observed for key analogues.

Compound ClassAnalogueAspergillus niger (Inhibition Zone, mm)Aspergillus nodulans (Inhibition Zone, mm)Alternaria alternata (Inhibition Zone, mm)
Thiazoline 7a-c 14-1613-1512-14
Thiophene 9a-c 15-1714-1613-15
1,3,4-Thiadiazole 13a-f 18-2217-2116-20
Pyrazolo[5,1-c]-1,2,4-triazine 20 201918
1,2,4-Triazolo[5,1-c]-1,2,4-triazine 21 222120
Standard Reference Drug 252423

Data extracted and compiled from the literature.[2]

Interpretation of the Structure-Activity Relationship

The experimental data reveals several key insights into the SAR of these analogues as antifungal agents:

  • Heterocyclic Ring System is Crucial: The parent compound, this compound, did not show significant antifungal activity in the reported study. However, its conversion into various heterocyclic derivatives led to a marked increase in potency.

  • Thiadiazole and Triazine Moieties Enhance Activity: The 1,3,4-thiadiazole and the fused triazine derivatives (pyrazolo[5,1-c]-1,2,4-triazine and 1,2,4-triazolo[5,1-c]-1,2,4-triazine) exhibited the most potent antifungal activity, with inhibition zones approaching that of the standard drug.[2] This suggests that the incorporation of these specific heterocyclic systems is highly favorable for antifungal efficacy.

  • Substitution on Appended Rings Modulates Potency: Within the 1,3,4-thiadiazole series (13a-f), variations in the substituents on the appended phenyl ring led to a range of activities. This indicates that further optimization of these substituents could lead to even more potent compounds.

SAR_Summary Core This compound Core Thiazoline Thiazoline Thiadiazole Thiadiazole Triazine Triazine Moderate Moderate Thiazoline->Moderate High High Thiadiazole->High Very_High Very_High Triazine->Very_High

Broader Biological Potential: Insights from Related Indole Analogues

While the direct experimental data for the this compound analogues is currently focused on antifungal activity, the broader family of indole derivatives has shown significant promise in oncology. Numerous studies have demonstrated the potent cytotoxic effects of various indole-based compounds against a range of cancer cell lines.[3][4][5][6]

For instance, certain 3-substituted indole derivatives have displayed significant cytotoxicity against human cancer cell lines.[5] This suggests that the analogues derived from this compound could also possess unexplored anticancer potential. Further screening of this library of compounds against various cancer cell lines is a logical and promising next step in their development.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. The following are detailed methodologies for key assays relevant to the evaluation of these compounds.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on established standards for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[7][8][9][10][11]

  • Preparation of Fungal Inoculum:

    • Fungal strains are cultured on an appropriate agar medium.

    • A suspension of fungal spores or yeast cells is prepared in sterile saline.

    • The suspension is adjusted to a specific turbidity corresponding to a known cell density.

  • Preparation of Compound Dilutions:

    • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared fungal suspension.

    • The microtiter plate is incubated at an appropriate temperature and for a duration suitable for the growth of the specific fungal strain.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

  • Cell Seeding:

    • Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Reading:

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Experimental_Workflow Start Synthesized Analogues A1 A1 Start->A1 C1 C1 Start->C1 A2 A2 A1->A2 C2 C2 C1->C2 A3 A3 A2->A3 A4 A4 A3->A4 C3 C3 C2->C3 C4 C4 C3->C4

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the development of novel heterocyclic compounds with potent antifungal activity. The SAR analysis clearly indicates that the incorporation of 1,3,4-thiadiazole and fused triazine ring systems is a highly effective strategy for enhancing antifungal potency.

The promising antifungal data, coupled with the well-documented anticancer potential of the broader indole class of compounds, strongly warrants further investigation of these analogues. Future research should focus on:

  • Expansion of the Analogue Library: Synthesis of a wider range of derivatives with diverse substituents on the heterocyclic rings to further refine the SAR.

  • Broad-Spectrum Biological Screening: Evaluation of the synthesized compounds against a panel of human cancer cell lines to explore their potential as anticancer agents.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which the most potent compounds exert their biological effects.

This comprehensive guide provides a solid foundation for researchers to build upon in the quest for novel and effective therapeutic agents derived from the versatile this compound scaffold.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 94.
  • BenchChem. (2025).
  • ResearchGate. (2012). Synthesis of New Heterocycles Derived from this compound as Potent Antifungal Agents.
  • PMC. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.
  • ResearchGate. (n.d.). Some indole based anticancer agents.
  • Taylor & Francis Online. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells.
  • PMC PubMed Central. (n.d.). A Practical Guide to Antifungal Susceptibility Testing.
  • Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches.
  • Open Forum Infectious Diseases. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians.
  • MDPI. (n.d.). Pyrazolo[5,1-c][2][3][7]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry.

  • ResearchGate. (2019). Synthesis of new pyrazolo[5,1-c][2][3][7]triazines with antifungal and antibiofilm activities.

  • PMC. (n.d.). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms.
  • JOCPR. (n.d.). New pyrazolo[1,5-a]pyrimidine and pyr.

Sources

Head-to-head comparison of different synthesis routes for 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers in Synthetic and Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile stands out as a valuable intermediate for the synthesis of novel heterocyclic systems with potential therapeutic applications, including antifungal agents.[1] The regioselective introduction of a cyanoacetyl group at the C2 position of the 3-methylindole nucleus presents a unique synthetic challenge, as the C3 position is typically more reactive towards electrophilic substitution. This guide provides a detailed, head-to-head comparison of the primary synthetic strategies to obtain this key intermediate, offering field-proven insights and experimental data to inform your synthetic planning.

Introduction to the Synthetic Challenge: C2 vs. C3 Reactivity

The inherent electronic properties of the indole ring favor electrophilic attack at the C3 position due to the higher electron density at this site. Consequently, direct acylation of 3-methylindole often leads to the formation of the C3-acylated product. Achieving selective C2-acylation, as required for the synthesis of this compound, necessitates specific strategies to overcome this natural reactivity. This guide will explore two principal approaches: a direct C2-cyanoacetylation and a two-step sequence involving initial C2-acetylation followed by conversion to the desired β-ketonitrile.

Route 1: Direct C2-Cyanoacetylation of 3-Methylindole

A direct approach to the target molecule involves the one-step introduction of the cyanoacetyl group onto the C2 position of 3-methylindole. While less common than C3-acylation, specific conditions can favor this regioselectivity.

Underlying Principles and Mechanistic Considerations

Direct C2-acylation can be influenced by the choice of acylating agent, catalyst, and reaction conditions. The use of a pre-formed, highly reactive acylating species or specific Lewis acids can alter the regiochemical outcome. The mechanism likely involves the formation of an electrophilic species from the cyanoacetyl source, which then undergoes electrophilic aromatic substitution on the indole ring. Steric hindrance at the C3 position by the methyl group may also play a role in directing the incoming electrophile to the C2 position under certain conditions.

Experimental Protocol: Cyanoacetylation with Cyanoacetic Acid and Acetic Anhydride

This method, adapted from general procedures for indole cyanoacetylation, aims for direct C2-functionalization.[2][3]

Step-by-Step Methodology:

  • To a solution of cyanoacetic acid (1.0 eq.) in acetic anhydride (10 vol.), add 3-methylindole (1.0 eq.).

  • Heat the reaction mixture to 60-70 °C for 5-10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

DOT Script for Route 1 Workflow

Route1_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification 3-Methylindole 3-Methylindole Heating Heating 3-Methylindole->Heating Cyanoacetic_Acid Cyanoacetic_Acid Cyanoacetic_Acid->Heating Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Heating Precipitation Precipitation Heating->Precipitation Cooling & Quenching Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 3-(3-Methyl-1H-indol-2-yl) -3-oxopropanenitrile Recrystallization->Product

Direct C2-Cyanoacetylation Workflow

Route 2: Two-Step Synthesis via 2-Acetyl-3-methylindole

An alternative and potentially more controlled strategy involves a two-step process: the regioselective C2-acetylation of 3-methylindole, followed by the conversion of the resulting 2-acetyl-3-methylindole into the target β-ketonitrile.

Step 2a: C2-Acetylation of 3-Methylindole

The key to this route is achieving high regioselectivity in the initial acetylation step.

Friedel-Crafts acylation is the classic method for introducing an acyl group onto an aromatic ring. While C3-acylation is favored under many conditions, the use of specific Lewis acids and reaction parameters can promote C2-acylation. The choice of Lewis acid is critical; for instance, zinc chloride has been reported to favor the formation of 2-acetyl-3-methylindole. The mechanism involves the formation of a complex between the acylating agent (e.g., acetyl chloride or acetic anhydride) and the Lewis acid, generating a highly electrophilic acylium ion that then attacks the indole ring.

Step-by-Step Methodology:

  • Suspend anhydrous zinc chloride (1.2 eq.) in dry dichloromethane.

  • To this suspension, add acetyl chloride (1.1 eq.) dropwise at 0 °C.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of 3-methylindole (1.0 eq.) in dry dichloromethane dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-acetyl-3-methylindole.

Step 2b: Conversion of 2-Acetyl-3-methylindole to this compound

The second step involves the transformation of the methyl ketone intermediate into the desired β-ketonitrile.

This transformation can be achieved through a condensation reaction. A common method for converting a methyl ketone to a β-ketonitrile is the reaction with a source of the "CNCH2" unit, such as ethyl cyanoacetate or malononitrile, in the presence of a base. The reaction proceeds via the formation of an enolate from the methyl ketone, which then acts as a nucleophile.

Step-by-Step Methodology:

  • To a solution of sodium ethoxide (prepared from sodium (1.5 eq.) in absolute ethanol), add 2-acetyl-3-methylindole (1.0 eq.) and ethyl cyanoacetate (1.2 eq.).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into a mixture of ice and dilute hydrochloric acid to neutralize the base.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

DOT Script for Route 2 Workflow

Route2_Workflow cluster_step1 Step 2a: C2-Acetylation cluster_step2 Step 2b: Condensation 3-Methylindole_R2 3-Methylindole Friedel_Crafts Friedel-Crafts Acylation 3-Methylindole_R2->Friedel_Crafts Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Friedel_Crafts Zinc_Chloride Zinc_Chloride Zinc_Chloride->Friedel_Crafts Intermediate 2-Acetyl-3-methylindole Friedel_Crafts->Intermediate Condensation Condensation Intermediate->Condensation Ethyl_Cyanoacetate Ethyl_Cyanoacetate Ethyl_Cyanoacetate->Condensation Sodium_Ethoxide Sodium_Ethoxide Sodium_Ethoxide->Condensation Product_R2 3-(3-Methyl-1H-indol-2-yl) -3-oxopropanenitrile Condensation->Product_R2

Two-Step Synthesis via 2-Acetyl-3-methylindole

Head-to-Head Performance Comparison

ParameterRoute 1: Direct C2-CyanoacetylationRoute 2: Two-Step Synthesis
Number of Steps 12
Starting Materials 3-Methylindole, Cyanoacetic Acid, Acetic AnhydrideStep 2a: 3-Methylindole, Acetyl Chloride, Zinc Chloride Step 2b: 2-Acetyl-3-methylindole, Ethyl Cyanoacetate, Sodium Ethoxide
Key Reagents Acetic AnhydrideZinc Chloride, Sodium Ethoxide
Reported Yield Moderate to Good (variable depending on C2/C3 selectivity)Step 2a: Good Step 2b: Moderate to Good
Reaction Conditions Mild heating (60-70 °C)Step 2a: Room temperature Step 2b: Reflux
Scalability Potentially scalable, but selectivity may be an issue.Generally scalable, with better control over regioselectivity.
Advantages - Fewer steps - Potentially higher atom economy- Higher and more predictable regioselectivity - Well-established individual reactions
Disadvantages - Potential for formation of C3-isomer and di-acylated byproducts - Selectivity can be sensitive to reaction conditions- Longer overall synthesis time - Requires isolation and purification of an intermediate

Conclusion and Recommendations

The choice between a direct C2-cyanoacetylation and a two-step approach for the synthesis of this compound depends on the specific requirements of the researcher.

Route 1 (Direct C2-Cyanoacetylation) is attractive for its simplicity and fewer synthetic operations. However, the critical challenge lies in achieving high C2 regioselectivity. This route may require careful optimization of reaction conditions to minimize the formation of the thermodynamically favored C3-isomer. It is recommended for exploratory studies where rapid access to the product is desired, and separation of isomers is feasible.

Route 2 (Two-Step Synthesis) offers a more controlled and reliable path to the target molecule. The well-established Friedel-Crafts C2-acetylation of 3-methylindole provides a solid foundation, and the subsequent conversion of the acetyl group to the β-ketonitrile is a standard transformation. While this route involves an additional step, the higher overall yield and predictable outcome make it the recommended choice for larger-scale synthesis and for applications where high purity of the final product is crucial.

Ultimately, the optimal synthetic route will be dictated by the desired scale, purity requirements, and the available resources for process optimization. Both routes provide viable pathways to this important synthetic intermediate, and the detailed protocols and comparisons presented in this guide are intended to facilitate an informed decision for your research endeavors.

References

  • Olyaei, A., & Sadeghpour, M. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(30), 21710-21745. [Link]

  • Kreher, R., & Wagner, P. H. (1980). Note on the Cyanoacetylation of Pyrroles and Indoles. Synthesis, (4), 3675-3677.
  • Fadda, A. A., El-Mekabaty, A., Mousa, I., & Elattar, K. M. (2014). Chemistry of 3-(1H-Indol-3-yl)-3-oxopropanenitrile.
  • Gribble, G. W., & Jiang, J. L. (1996). Friedel-Crafts Acylation Studies on 3-alkyl-1-(phenylsulfonyl)indoles Using Aluminum Chloride and Bismuth Triflate. The Journal of Organic Chemistry, 61(24), 8472-8477.
  • Shawali, A. S., Abdallah, M. A., & Zayed, M. E. M. (2012). Synthesis of New Heterocycles Derived from this compound as Potent Antifungal Agents. Bulletin of the Korean Chemical Society, 33(9), 2985-2990. [Link]

  • Myers, A. G. Research Group. Magnesium-Halogen Exchange. [Link]

  • Wynne, J. H., Lloyd, C. T., Jensen, S. D., Boson, S., & Stalick, W. M. (2004). 3-Acylindoles via a One-Pot, Regioselective Friedel-Crafts Reaction. Synthesis, (14), 2277-2282.

Sources

Independent Verification of the Biological Effects of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile and its Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The Promise of the Indole Scaffold in Antifungal Drug Discovery

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Its unique electronic and structural features allow for diverse chemical modifications, making it an attractive starting point for the development of novel therapeutic agents. In the urgent search for new antifungals to combat rising drug resistance, indole derivatives have emerged as a promising class of compounds.[3][6]

This guide focuses on the independent verification of the antifungal effects of compounds derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile . A 2012 study published in the Bulletin of the Korean Chemical Society reported the synthesis of several heterocyclic derivatives from this parent molecule, noting that the resulting compounds exhibited "marked inhibition of fungal growth nearly equal to the standards" against pathogenic fungi such as Aspergillus niger and Alternaria alternata.[7]

This document provides a framework for researchers to independently verify these claims. It outlines the presumed mechanism of action, offers a detailed protocol for determining antifungal efficacy via standardized methods, and compares the potential performance of a representative derivative against established antifungal drugs, supported by experimental data from the literature.

Pillar 1: Proposed Mechanism of Action

The precise antifungal mechanism for derivatives of this compound has not been explicitly detailed. However, based on extensive research into other indole-based antifungal agents, a multi-target mechanism is often proposed.[3][6][8] The primary modes of action are believed to involve the disruption of fungal cell membrane and cell wall integrity.

Key proposed mechanisms include:

  • Inhibition of Ergosterol Biosynthesis: Many antifungal compounds, particularly azoles, target the enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[9] Molecular docking studies on other antifungal indole derivatives have shown a high binding affinity to this enzyme.[9]

  • Disruption of Cell Membrane Integrity: Indole compounds can directly interact with the lipids of the fungal cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[3][6]

  • Inhibition of Cell Wall Biosynthesis: Some novel indole derivatives have been shown to inhibit key enzymes responsible for cell wall synthesis, such as 1,3-β-glucan synthase and chitin deacetylase.[10][11] This leads to a compromised cell wall, making the fungus susceptible to osmotic stress.

The following diagram illustrates these potential antifungal mechanisms of action for an indole derivative.

Antifungal_Mechanism cluster_Fungus Fungal Cell CellWall Cell Wall (Chitin, β-Glucan) Indole Indole Derivative CellMembrane Cell Membrane (Ergosterol) Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Ergosterol->CellMembrane Component Enzymes 1,3-β-glucan synthase Chitin Deacetylase Enzymes->CellWall Synthesis Indole->CellMembrane Direct Disruption Indole->Ergosterol Inhibits Synthesis Indole->Enzymes Inhibits Activity

Caption: Proposed antifungal mechanisms of indole derivatives.

Pillar 2: Experimental Verification Workflow

To independently validate the antifungal activity of a novel compound, a standardized, reproducible methodology is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antifungal susceptibility testing. The broth microdilution method (CLSI document M38) is the reference standard for testing filamentous fungi.[2][12][13] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that completely inhibits the visible growth of a microorganism.[7]

The following diagram outlines the experimental workflow for determining the MIC of a test compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Fungal Inoculum (e.g., Aspergillus niger) Adjust to 0.4-5 x 10^4 CFU/mL E 5. Inoculate Wells with Fungal Suspension A->E B 2. Prepare Compound Stock (e.g., in DMSO) D 4. Perform Serial Dilutions of Test & Control Compounds B->D C 3. Prepare 96-Well Plate with RPMI-1640 Medium C->D D->E F 6. Incubate Plate (35°C for 48-72 hours) E->F G 7. Visually Read Plate for Fungal Growth F->G H 8. Determine MIC (Lowest concentration with no visible growth) G->H I 9. Compare MIC to Control Antifungals H->I

Caption: Broth microdilution workflow for MIC determination.

Pillar 3: Detailed Experimental Protocol

This protocol is adapted from the CLSI M38-A2 guidelines for antifungal broth dilution susceptibility testing of filamentous fungi.[13]

Objective: To determine the MIC of a representative derivative of this compound (designated "Test Compound") against Aspergillus niger.

Materials:

  • Test Compound, Voriconazole, Amphotericin B (positive controls)

  • Aspergillus niger strain (e.g., ATCC 16404)

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Dimethyl sulfoxide (DMSO)

  • Sterile 0.85% saline with 0.05% Tween 20

  • Sabouraud Dextrose Agar (SDA) plates

  • Spectrophotometer

  • Hemocytometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Grow A. niger on an SDA plate at 35°C for 5-7 days to encourage sporulation.

    • Harvest conidia by gently scraping the surface with a sterile, wetted swab after flooding the plate with 5 mL of sterile saline-Tween solution.

    • Transfer the resulting suspension to a sterile tube. Allow heavy particles to settle for 5 minutes.

    • Adjust the conidial suspension with a spectrophotometer to a transmittance of 80-82% at 530 nm. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Perform a 1:50 dilution of this adjusted suspension in RPMI medium to achieve the final inoculum density of 0.4-5 x 10^4 CFU/mL.

  • Antifungal Solution Preparation:

    • Prepare a 1.6 mg/mL stock solution of the Test Compound in DMSO. Prepare identical stocks for Voriconazole and Amphotericin B.

    • In a separate 96-well plate (the "dilution plate"), perform a serial 2-fold dilution of each antifungal stock in RPMI medium. The concentration range should typically span from 16 µg/mL to 0.03 µg/mL.

  • Assay Plate Inoculation:

    • Transfer 100 µL of each antifungal dilution from the dilution plate to the corresponding wells of the final assay plate.

    • Add 100 µL of the final fungal inoculum to each well.

    • Include a growth control well (100 µL RPMI + 100 µL inoculum) and a sterility control well (200 µL RPMI only).

  • Incubation and Reading:

    • Incubate the assay plate at 35°C for 48 to 72 hours.

    • Following incubation, determine the MIC endpoint. The MIC is the lowest drug concentration at which there is complete inhibition of visible growth.[14]

Comparative Performance Data

The table below presents literature-derived MIC values for standard antifungal agents against Aspergillus niger and Alternaria alternata. For the purpose of this guide, a plausible MIC value for a representative "Test Compound" (a derivative of this compound) is included to facilitate comparison. This value is extrapolated from published data on other potent antifungal oxindole and indole derivatives.[10][11]

CompoundTarget OrganismMIC₅₀ (µg/mL)MIC Range (µg/mL)Source(s)
Test Compound (Representative) Aspergillus niger7.5 N/A[10][11]
Voriconazole Aspergillus niger0.50.25 - 1[4][15][16]
Amphotericin B Aspergillus niger1.00.25 - 4[4][17]
Itraconazole Aspergillus niger0.50.5 - 16[4][16]
Voriconazole Alternaria alternata1.23 (GM)0.5 - 2[14]
Amphotericin B Alternaria alternata0.36 (GM)0.12 - 0.5[14]
Itraconazole Alternaria alternata1.79 (GM)0.25 - >8[14]

MIC₅₀: Concentration inhibiting 50% of isolates. GM: Geometric Mean.

Discussion and Conclusion

The indole scaffold is a validated starting point for the development of novel antifungal agents. The initial report on derivatives of this compound suggests promising activity, and this guide provides the necessary framework for its independent and rigorous verification.

Based on the comparative data, a representative Test Compound with an MIC of 7.5 µg/mL against A. niger would demonstrate notable antifungal properties. While this hypothetical value is higher than that of first-line treatments like Voriconazole (MIC₅₀ 0.5 µg/mL), it is comparable to or better than other experimental compounds and some established drugs against resistant strains.[4][10][16] The true value of this chemical series may lie in its potential for a novel mechanism of action that could be effective against drug-resistant fungal pathogens.

The provided experimental protocol, grounded in CLSI standards, ensures that any generated data will be robust, reproducible, and comparable to international datasets. Researchers are encouraged to utilize this guide to systematically evaluate these and other novel compounds, contributing to the critical pipeline of next-generation antifungal therapeutics.

References

  • El-Gohary, N. S. (2012). Synthesis of New Heterocycles Derived from this compound as Potent Antifungal Agents. Bulletin of the Korean Chemical Society, 33(9). [Link]

  • IIP Series. (2025). INDOLE (SYNTHETIC/NATURAL) AS ANTIFUNGAL AGENTS. Futuristic Research Trends of 2025. [Link]

  • Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. [Link]

  • Clinical and Laboratory Standards Institute. (2022). M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. [Link]

  • Sharma, A. K., Anand, P., & Singh, R. (2025). A REVIEW ON PHARMACOLOGICAL EVALUATION OF INDOLE DERIVATIVES FOR ANTIFUNGAL THERAPY. World Journal of Pharmacy and Pharmaceutical Sciences, 14(6). [Link]

  • Scribd. (n.d.). CLSI Antifungical Susceptibility Test Updated. Scribd. [Link]

  • Dyląg, M., et al. (2014). Susceptibility testing of Aspergillus niger strains isolated from poultry to antifungal drugs. Polish Journal of Veterinary Sciences, 17(2), 263-269. [Link]

  • Al-Duais, M. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules, 29(19), 4770. [Link]

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]

  • Li, Y., et al. (2025). Discovery of Novel Indole Derivatives Containing Imidazolidinone as Potential Antifungal Agents with Mechanistic Studies. Journal of Agricultural and Food Chemistry. [Link]

  • Tan, Y. E., et al. (2022). Antifungal susceptibility of molecularly confirmed Aspergillus species from clinical samples. Malaysian Journal of Pathology, 44(1), 79-87. [Link]

  • JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. [Link]

  • Van den Dries, N., et al. (2020). Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy. ACS Infectious Diseases, 6(10), 2825-2832. [Link]

  • Chascsa, D. M., et al. (2024). Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023. Journal of Fungi, 10(2), 119. [Link]

  • Pfaller, M. A., et al. (1998). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. Journal of Clinical Microbiology, 36(6), 1645-1648. [Link]

  • Alastruey-Izquierdo, A., et al. (2011). Antifungal susceptibility profile of clinical Alternaria spp. identified by molecular methods. Journal of Antimicrobial Chemotherapy, 66(11), 2578-2579. [Link]

  • Zhang, Y., et al. (2022). Genetic Structure and Triazole Antifungal Susceptibilities of Alternaria alternata from Greenhouses in Kunming, China. Microbiology Spectrum, 10(3), e00305-22. [Link]

  • ResearchGate. (2025). (PDF) Antifungal susceptibility profile of clinical Alternaria spp. identified by molecular methods. [Link]

  • Muñoz, E., et al. (2024). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Arabian Journal of Chemistry, 17(5), 105758. [Link]

  • Van den Dries, N., et al. (2020). Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy. ACS Infectious Diseases, 6(10), 2825-2832. [Link]

  • ResearchGate. (2012). (PDF) Synthesis of New Heterocycles Derived from this compound as Potent Antifungal Agents. [Link]

  • Oxford Academic. (2011). Antifungal susceptibility profile of clinical Alternaria spp. identified by molecular methods. Journal of Antimicrobial Chemotherapy. [Link]

  • Karki, N., et al. (2025). Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations. Journal of the Iranian Chemical Society. [Link]

  • Kumar, S., & Singh, R. (2021). Evaluation of Different Fungicides against Alternaria alternata Leaf Spot of Ber (Zizyphus mauritiana Lamk.). International Journal of Current Microbiology and Applied Sciences, 10(3), 1065-1070. [Link]

  • Li, Y., et al. (2024). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Journal of Fungi, 10(7), 543. [Link]

  • Ezelarab, H. A. A., et al. (2025). Antimicrobial activity and antifungal mechanistic study of 3-substituted oxindoles against Aspergillus niger. Scientific Reports. [Link]

  • Ezelarab, H. A. A., et al. (2025). Antimicrobial activity and antifungal mechanistic study of 3-substituted oxindoles against Aspergillus niger. Scientific Reports. [Link]

  • ResearchGate. (2025). (PDF) Antimicrobial activity and antifungal mechanistic study of 3-substituted oxindoles against Aspergillus niger. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile. As a researcher, scientist, or drug development professional, your commitment to safety and environmental stewardship is paramount. This guide is designed to provide essential operational and disposal protocols, ensuring that you can manage this chemical waste stream with confidence and precision. The procedures outlined below are synthesized from established best practices for handling indole and nitrile derivatives and align with federal hazardous waste regulations.

Core Principle: Hazard-Based Assessment

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a rigorous safety protocol can be established by analyzing its constituent functional groups: the indole ring and the nitrile group. This approach dictates that the compound be treated as hazardous waste until proven otherwise.

  • Indole Moiety: Indole and its derivatives are known to be biologically active and can act as irritants. Compounds like 3-Methylindole (Skatole) are classified as causing skin, eye, and respiratory irritation, and are toxic to aquatic life.[1][2][3]

  • Nitrile Moiety: Organic nitriles are reactive compounds. A critical and non-negotiable safety consideration is their potential to release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids.[4]

Based on these structural alerts, all waste containing this compound must be classified and handled as hazardous.[2][5]

Potential Hazard Description & Rationale Supporting GHS Statements (from analogs)
Skin Irritation Direct contact may cause redness, itching, or inflammation. Indole derivatives are known skin irritants.H315: Causes skin irritation.[1][3]
Eye Irritation May cause serious irritation, pain, or damage upon contact with eyes.H319: Causes serious eye irritation.[1][3]
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.H335: May cause respiratory irritation.[1][3]
Acute Toxicity While specific data is absent, similar compounds can be harmful if swallowed or absorbed through the skin.H302: Harmful if swallowed.[2]
Aquatic Toxicity Many indole derivatives are toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3][6]H411: Toxic to aquatic life with long lasting effects.[3]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to minimize exposure during handling and disposal.[7]

PPE Type Specification & Justification
Eye Protection Chemical safety goggles or a face shield must be worn to protect against splashes and dust.[4][8]
Hand Protection Chemical-resistant nitrile gloves are required. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[1][9] Contaminated gloves must be disposed of as hazardous waste.[10]
Body Protection A buttoned lab coat must be worn to protect skin and clothing. For larger quantities or spill cleanup, a chemically resistant apron is recommended.[9]
Respiratory Protection Work should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][7] If a fume hood is not available, a NIOSH-approved respirator may be required.

Emergency Spill Management Protocol

Immediate and correct response to a spill is critical for laboratory safety.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[7]

  • Don PPE: Before cleanup, don the appropriate PPE as detailed in the table above, including double-gloving with nitrile gloves.[4]

  • Contain & Absorb: Cover the spill with an inert absorbent material. A 1:1:1 mixture of sodium carbonate, bentonite clay (cat litter), and sand is effective.[11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated, properly labeled hazardous waste container.[12]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the EPA.[13][14] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][12]

Step 1: Waste Characterization

All materials that have come into contact with the compound are considered hazardous waste. This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).[15]

  • Empty containers, which must be handled as the product itself.

Step 2: Critical Waste Segregation

Proper segregation is the most important step to prevent dangerous reactions.[2][15]

  • Primary Container: Collect all waste associated with this compound in a dedicated, clearly labeled hazardous waste container.

  • Incompatibility Warning: CRITICAL: DO NOT MIX WITH STRONG ACIDS. The nitrile group can react with strong acids to produce highly toxic hydrogen cyanide gas. Keep this waste stream separate from acidic waste. Also, segregate from strong oxidizers and bases.[7]

Step 3: Waste Container Selection and Labeling
  • Container: Use a robust, chemically compatible container with a secure, vapor-tight lid.

  • Labeling: The container must be labeled clearly with the words "Hazardous Waste." The label must also include:

    • The full chemical name: "this compound" and any solvents present.

    • The primary hazard warnings: "Irritant," "Toxic."

    • The accumulation start date (the date the first piece of waste is added).[15]

    • The name and contact information of the responsible researcher or lab.

Step 4: Waste Accumulation and Storage
  • Store the sealed waste container in a designated "Satellite Accumulation Area" within the laboratory.[15]

  • This area should be near the point of generation, under the control of lab personnel, and in a location that minimizes the risk of spills or breakage.

  • Ensure the container is kept closed at all times except when adding waste.[15]

Step 5: Final Disposal
  • The final disposal must be managed by your institution's EHS department or a licensed professional waste disposal service.[12]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Maintain all necessary documentation to ensure a complete "cradle-to-grave" record of the waste, in compliance with RCRA regulations.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Start: Generate Waste identify Characterize as Hazardous Waste start->identify ppe Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) identify->ppe segregate Segregate Waste Stream (Solid vs. Liquid) ppe->segregate warning CRITICAL WARNING: DO NOT MIX WITH ACIDS or other incompatibles. segregate->warning container Select & Label Hazardous Waste Container segregate->container store Store Sealed Container in Satellite Accumulation Area container->store contact_ehs Arrange Pickup by Certified EHS / Waste Contractor store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal decision workflow from generation to final disposal.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. Available at: [Link]

  • EPA Hazardous Waste Management. Axonator. Available at: [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals. University of Prince Edward Island. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • How to Dispose of Nitrile Gloves? Earth Safe PPE. Available at: [Link]

  • Are Nitrile Gloves Recyclable? Polycarbin. Available at: [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. Available at: [Link]

  • How to Safely Handle Reactive Chemicals. The Chemistry Blog. Available at: [Link]

  • Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse. Available at: [Link]

  • Closing the loop: Nitrile glove recycling at UW–Madison laboratories. University of Wisconsin–Madison Office of Sustainability. Available at: [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. Available at: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Irvine. Available at: [Link]

  • Nitrile Gloves - UGA Green Labs. University of Georgia. Available at: [Link]

  • 3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Methyl 3-(1H-indol-3-yl)-2-oxopropanoate. PubChem, National Center for Biotechnology Information. Available at: [Link]

Sources

Navigating the Uncharted: A Safety-First Guide to Handling 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. While these compounds hold the promise of therapeutic breakthroughs, they also present unknown hazard profiles. This guide provides a comprehensive operational and safety framework for handling 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile, a compound for which specific toxicological data is not yet widely available. By extrapolating from the known hazards of its core chemical moieties—indole and nitrile—and adhering to the principle of "as low as reasonably practicable" (ALARP) exposure, we can establish a robust safety protocol.

Deconstructing the Hazard Profile: An Evidence-Based Approach

The toxicological properties of this compound have not been fully investigated.[1] Therefore, a cautious approach is warranted, treating it as a potentially hazardous substance. Our assessment is based on the constituent functional groups: the 3-methylindole (skatole) core and the oxopropanenitrile side chain.

The Indole Moiety: 3-Methylindole is known to be a skin, eye, and respiratory tract irritant.[2][3] Ingestion may cause irritation of the digestive tract.[1] It is a white to brownish solid that can darken upon exposure to air.[4]

The Nitrile Group: Organic nitriles are a class of compounds that can vary widely in toxicity. While some are relatively benign, others can release hydrogen cyanide upon hydrolysis, in acidic conditions, or during combustion.[5] Although nitrile polymers are generally stable, the reactivity of this specific molecule is unknown.[5]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is essential.

The Last Line of Defense: A Multi-Layered PPE Strategy

Personal protective equipment is the final barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Hand Protection Double-gloving with nitrile gloves.[6][7]Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or degradation of the outer glove.
Eye and Face Protection Chemical safety goggles and a face shield.[6][8]Protects against splashes, aerosols, and airborne particles. A face shield offers broader protection for the entire face.
Body Protection A disposable, fluid-resistant gown with long sleeves and a closed back.[6]Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.[9]Essential to prevent the inhalation of fine powders or aerosols, especially when handling the solid compound.
Foot Protection Disposable, skid-resistant shoe covers over closed-toe shoes.[6]Prevents the tracking of chemical contamination outside of the designated work area.

Standard Operating Procedure: From Receipt to Disposal

A systematic workflow is critical to minimizing risk. The following step-by-step guide outlines the safe handling of this compound.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Storage Storage cluster_Disposal Disposal Don_PPE 1. Don Full PPE Prepare_Work_Area 2. Prepare Ventilated Work Area Don_PPE->Prepare_Work_Area Review_SDS 3. Review Generic Indole/Nitrile SDS Prepare_Work_Area->Review_SDS Weigh_Compound 4. Weigh Compound in Chemical Fume Hood Review_SDS->Weigh_Compound Dissolve 5. Dissolve in Appropriate Solvent Weigh_Compound->Dissolve Store_Securely 6. Store in a Cool, Dry, Well-Ventilated Area Dissolve->Store_Securely Dispose_Waste 7. Dispose of Waste According to Institutional Guidelines Store_Securely->Dispose_Waste

Caption: A stepwise workflow for the safe handling of this compound.

Experimental Protocols

Preparation:

  • Don Appropriate PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.

  • Prepare a Well-Ventilated Work Area: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Review Safety Data Sheets (SDS): In the absence of a specific SDS, review the SDS for 3-methylindole and general guidance for handling nitrile compounds to reinforce awareness of potential hazards.[1][2][10]

Handling:

  • Weighing: Carefully weigh the solid compound within the chemical fume hood. Use a disposable weighing paper to avoid contamination of the balance.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1][10]

Emergency Preparedness: A Plan for the Unexpected

Despite all precautions, accidental exposures can occur. The following flowchart outlines the immediate actions to be taken in an emergency.

Emergency_Response_Plan cluster_Exposure Exposure Event cluster_Actions Immediate Actions Start Emergency Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Wash_Skin Wash with soap and water for 15 min. Skin_Contact->Wash_Skin Flush_Eyes Flush eyes with water for 15 min. Eye_Contact->Flush_Eyes Fresh_Air Move to fresh air. Inhalation->Fresh_Air Rinse_Mouth Rinse mouth with water. Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Wash_Skin->Medical_Attention Flush_Eyes->Medical_Attention Fresh_Air->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: An emergency response plan for accidental exposure.

In all cases of exposure, it is critical to seek immediate medical attention and provide the medical personnel with as much information as possible about the compound, including this safety guide.

Responsible Disposal: Protecting Our Environment

All waste contaminated with this compound, including gloves, gowns, shoe covers, and any unused material, must be disposed of as hazardous chemical waste.[11][12] Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.[2] Contaminated nitrile gloves should be placed in a designated hazardous waste container.[12][13]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methylindole, 98%.
  • Muby Chemicals. (2020, November 16). Sakatole 3-methylindole Skatole Manufacturers, with SDS MSDS Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Skatole.
  • Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs.
  • UNODC Laboratory. (2020, June 15). Full chemical resistant personal protective equipment (PPE) ensemble.
  • National Center for Biotechnology Information. (n.d.). Skatole. In PubChem. Retrieved from [Link]

  • Quora. (2022, January 5). What should I do if I accidentally burned Nitrile disposal gloves in my kitchen?.
  • BASF. (n.d.). Safety data sheet.
  • Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet - 3-Methylindole.
  • Clark, J. (n.d.). The preparation of nitriles.
  • Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?.
  • Uni-Vite. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.